2-Hydrazino-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5-4(9(10)11)2-1-3-7-5/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDGBZPNEZMTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393824 | |
| Record name | 2-Hydrazino-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15367-16-5 | |
| Record name | 15367-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydrazino-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDRAZINO-3-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Hydrazino-3-nitropyridine: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of 2-Hydrazino-3-nitropyridine in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the pyridine scaffold remains a cornerstone of drug design, featuring prominently in a multitude of approved therapeutic agents.[1] Its derivatives serve as versatile intermediates, enabling the construction of complex molecular architectures with diverse biological activities. Among these, this compound stands out as a pivotal building block. The presence of both a hydrazinyl group and a nitro group on the pyridine ring imparts a unique reactivity profile, making it an invaluable precursor for the synthesis of novel heterocyclic compounds with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]
This technical guide provides an in-depth exploration of the synthesis of this compound from its common precursor, 2-chloro-3-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-proven experimental protocol, address critical safety considerations, and outline the analytical techniques necessary for the comprehensive characterization of the final product.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of this compound from 2-chloro-3-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This class of reactions is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic hydrazine (specifically, the lone pair of electrons on one of the nitrogen atoms) on the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen.[6][7]
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][9] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.
-
Proton Transfer: A final proton transfer step, likely involving the solvent or another molecule of hydrazine, neutralizes the resulting hydrazinylpyridine to yield the final product, this compound.
The presence of the nitro group ortho to the chlorine atom is critical for the success of this reaction. Its strong electron-withdrawing nature not only activates the ring for nucleophilic attack but also stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.[6][8][9]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| 2-Chloro-3-nitropyridine | 98% or higher | Sigma-Aldrich, Acros Organics | Starting material. |
| Hydrazine hydrate (N₂H₄·H₂O) | 80% or higher | Sigma-Aldrich, Fisher Scientific | Nucleophile. EXTREMELY TOXIC AND CORROSIVE. [10][11][12] |
| Acetonitrile (CH₃CN) | Anhydrous | Various | Reaction solvent. |
| Round-bottom flask | Appropriate size | Various | |
| Magnetic stirrer and stir bar | Various | ||
| Ice bath | For temperature control. | ||
| Rotary evaporator | Various | For solvent removal. | |
| Buchner funnel and filter paper | Various | For product isolation. | |
| High-vacuum pump | Various | For drying the product. |
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reactant Addition: To the flask, add 2-chloro-3-nitropyridine (e.g., 50 g, 316 mmol).
-
Solvent Addition: Add acetonitrile (e.g., 500 mL) to the flask and stir to dissolve the starting material.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Nucleophile Addition: While maintaining the temperature at 0°C, slowly add hydrazine hydrate (e.g., 28 g, 474 mmol) to the reaction mixture.[13] A slight exotherm may be observed.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20°C). Continue stirring for 20 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will afford the crude 2-hydrazinyl-3-nitropyridine as a yellow solid.[13]
-
Purification (if necessary): For most applications, the crude product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent such as ethanol can be performed.
-
Drying: Dry the isolated solid under high vacuum to remove any residual solvent.
Visualizing the Workflow
Caption: Reaction workflow for the synthesis of this compound.
Safety: A Paramount Consideration
The handling of hydrazine and its derivatives requires stringent safety protocols due to their high toxicity, corrosivity, and potential carcinogenicity.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10][11] A face shield is recommended when there is a high potential for splashing.[10]
-
Engineering Controls: All manipulations involving hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11]
-
Spill and Waste Management: In case of a spill, evacuate the area and notify the appropriate safety personnel. Do not attempt to clean up a large spill yourself.[11] All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals, as this can lead to violent reactions.[12][14]
-
Exposure Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12] If inhaled, move the individual to fresh air and seek immediate medical attention.[11][12]
Analytical Characterization: Confirming Product Identity and Purity
Thorough analytical characterization is essential to confirm the successful synthesis of this compound and to assess its purity.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be consistent with the structure of the product. |
| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the pyridine ring. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group, the C=N and C=C stretching of the pyridine ring, and the asymmetric and symmetric stretching of the nitro group. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (154.13 g/mol ).[13] |
Conclusion
The synthesis of this compound from 2-chloro-3-nitropyridine is a robust and well-established transformation that proceeds through a nucleophilic aromatic substitution mechanism. By adhering to the detailed experimental protocol and stringent safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns. The comprehensive analytical characterization of the final product is crucial for ensuring its quality and suitability for subsequent chemical transformations in the pursuit of novel therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Solubility of 2-Hydrazino-3-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. 2-Hydrazino-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, yet a comprehensive guide to its solubility in common organic solvents has been notably absent from the literature. This technical guide aims to fill that gap by providing a detailed analysis of the physicochemical properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this guide offers a reasoned estimation of its solubility profile based on the principles of intermolecular forces and the known behavior of structurally similar compounds. Furthermore, we present a rigorous, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data in their own laboratories. This is supplemented by a discussion on computational approaches for solubility prediction, offering a valuable tool for early-stage drug discovery.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[1] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body. It can also complicate formulation development, hinder purification processes, and create obstacles in synthetic routes.
This compound is an organic compound of significant interest in pharmaceutical research.[2] Its structure, featuring a pyridine ring substituted with both a hydrazino and a nitro group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[2] The presence of these functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and, crucially, its solubility. A thorough understanding of its solubility in various organic solvents is therefore indispensable for any researcher working with this compound.
This guide provides a deep dive into the solubility of this compound, moving beyond simple qualitative statements to offer a detailed analysis of the underlying chemical principles. We will explore its physicochemical properties, provide estimations of its solubility in a range of common organic solvents, and equip researchers with the practical knowledge to determine its solubility with high accuracy.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first examine its molecular structure and the properties that arise from it.
Chemical Structure:
Figure 1: Chemical structure of this compound.
-
Molecular Formula: C₅H₆N₄O₂[2]
-
Molecular Weight: 154.13 g/mol [2]
-
Appearance: Typically a dark yellow or orange crystalline solid.[2]
Key Functional Groups and Their Influence on Solubility:
-
Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor.
-
Hydrazino Group (-NHNH₂): This group is polar and can act as both a hydrogen bond donor and acceptor. The presence of the lone pair of electrons on the nitrogen atoms makes it a good nucleophile.[2]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.[2]
The combination of these functional groups results in a molecule with a significant dipole moment and the capacity for extensive hydrogen bonding. This suggests that this compound will be more soluble in polar solvents that can engage in these types of intermolecular interactions.
Estimated Solubility Profile of this compound
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Estimated Solubility | Rationale |
| Protic Solvents | Methanol | 32.7 | Donor & Acceptor | High | The hydroxyl group of methanol can effectively hydrogen bond with the hydrazino and nitro groups, and the pyridine nitrogen. |
| Ethanol | 24.5 | Donor & Acceptor | Moderate to High | Similar to methanol, but the longer alkyl chain slightly reduces its polarity, which may slightly decrease solubility. | |
| Isopropanol | 19.9 | Donor & Acceptor | Moderate | The bulkier isopropyl group may create some steric hindrance, potentially lowering solubility compared to methanol and ethanol. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | Very High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very good solvent for this compound. |
| Dimethylformamide (DMF) | 36.7 | Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent and a strong hydrogen bond acceptor. | |
| Acetonitrile | 37.5 | Acceptor | Moderate | Acetonitrile is polar and can act as a hydrogen bond acceptor, but it is a weaker acceptor than DMSO and DMF. Synthesis of this compound is often carried out in acetonitrile, indicating at least moderate solubility. | |
| Acetone | 20.7 | Acceptor | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |
| Nonpolar Solvents | Dichloromethane (DCM) | 9.1 | Weak Acceptor | Low to Moderate | DCM has some polarity and can interact via dipole-dipole forces, but its lack of strong hydrogen bonding capabilities will limit solubility. |
| Chloroform | 4.8 | Weak Donor | Low | Similar to DCM, chloroform is a relatively nonpolar solvent with limited ability to form strong interactions with the solute. | |
| Ethyl Acetate | 6.0 | Acceptor | Low to Moderate | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than that of other polar aprotic solvents. | |
| Toluene | 2.4 | None | Very Low | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound. | |
| Hexane | 1.9 | None | Insoluble | Hexane is a nonpolar aliphatic solvent and is expected to be a very poor solvent for this polar compound. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a gold-standard technique for determining thermodynamic (or equilibrium) solubility.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Accurately add a known volume of the desired organic solvent to each vial. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Dilute the filtered sample solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Figure 2: Experimental workflow for the determination of thermodynamic solubility.
Molecular Interactions Governing Solubility
The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and solvent molecules.
Figure 3: Key molecular interactions influencing solubility.
-
Hydrogen Bonding: This is the most significant interaction for this compound. The hydrazino group can donate two hydrogen bonds and accept electrons, while the nitro group and the pyridine nitrogen are strong hydrogen bond acceptors. Protic solvents like methanol and ethanol can effectively participate in this hydrogen bonding network, leading to high solubility. Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors and can also effectively solvate the molecule.
-
Dipole-Dipole Interactions: The molecule possesses a large permanent dipole moment due to the presence of the highly polar nitro group and the electronegative nitrogen atoms. Polar solvents, both protic and aprotic, will interact favorably through dipole-dipole forces.
-
Van der Waals Forces: These are present in all interactions but are the dominant force in nonpolar solvents like toluene and hexane. These forces are generally too weak to overcome the strong cohesive forces between the polar this compound molecules, resulting in very low solubility in nonpolar solvents.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility, particularly in the early stages of drug discovery. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict physicochemical properties like solubility.
While a detailed discussion of QSPR modeling is beyond the scope of this guide, it is important for researchers to be aware of this approach. Several commercial and open-source software packages are available that can predict solubility based on the input of a chemical structure. These predictions should be used as a guide and, whenever possible, validated by experimental data.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its physicochemical properties and the principles of intermolecular forces, we have offered a reasoned estimation of its solubility profile. The detailed experimental protocol for determining thermodynamic solubility provides researchers with a practical tool to generate accurate and reliable data. A deeper understanding of the solubility of this important building block will undoubtedly facilitate its use in the synthesis of novel therapeutic agents and advance the field of drug discovery.
References
A Comprehensive Spectroscopic Guide to 2-Hydrazino-3-nitropyridine: Elucidating Structure Through NMR, IR, and MS Data
Introduction: The Significance of 2-Hydrazino-3-nitropyridine in Modern Drug Discovery
This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development.[1] As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral to a vast number of pharmaceuticals. The strategic placement of a hydrazino group at the 2-position and a nitro group at the 3-position creates a unique electronic and structural environment, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The hydrazino moiety offers a reactive site for forming hydrazones and other derivatives, while the electron-withdrawing nitro group significantly influences the reactivity and physicochemical properties of the pyridine ring.[1]
A precise and unambiguous characterization of this molecule is paramount for any research and development endeavor. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the interpretation of this data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its structural features, thereby facilitating its effective utilization in their scientific pursuits.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing the most direct evidence of its identity. For this compound, the data robustly confirms the expected molecular formula, C₅H₆N₄O₂.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Electrospray Ionization (ESI) | Positive | 155.1 | [M+H]⁺ |
The observation of a protonated molecule at an m/z of 155.1 in ESI-MS is consistent with the calculated molecular weight of 154.13 g/mol for this compound.[3] This foundational piece of data provides a high degree of confidence in the gross molecular formula of the synthesized compound before proceeding to more detailed structural elucidation with NMR and IR spectroscopy.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring the ESI-MS data is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source is utilized.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature set to 300-350 °C.
-
-
Mass Analyzer: The instrument is set to scan a mass range of m/z 50-500 in positive ion mode.
-
Data Acquisition and Processing: The data is acquired and processed using the instrument's software to identify the peak corresponding to the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the three aromatic protons on the pyridine ring and the protons of the hydrazino group.
| Predicted ¹H NMR Data (in DMSO-d₆) | ||||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.1 - 8.3 | Doublet of doublets | J = ~4.5, ~1.5 | 1H |
| H-4 | 7.9 - 8.1 | Doublet of doublets | J = ~8.5, ~1.5 | 1H |
| H-5 | 6.8 - 7.0 | Doublet of doublets | J = ~8.5, ~4.5 | 1H |
| -NH- | 8.5 - 9.5 | Broad Singlet | - | 1H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |
Interpretation:
-
Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region of the spectrum. The H-6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-4 proton will also be downfield due to the influence of the adjacent electron-withdrawing nitro group. The H-5 proton is anticipated to be the most upfield of the aromatic protons. The coupling between these protons (ortho coupling between H-4 and H-5, meta coupling between H-4 and H-6, and ortho coupling between H-5 and H-6) will result in a doublet of doublets splitting pattern for each.
-
Hydrazino Protons (-NH- and -NH₂): The protons of the hydrazino group are expected to appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. The -NH- proton, being directly attached to the pyridine ring, will likely be more deshielded than the terminal -NH₂ protons. In hydrazine derivatives, it is common for NH protons to resonate downfield, often in the range of δ = 8–11 ppm.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each carbon atom in the pyridine ring.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 135 - 140 |
| C-4 | 130 - 135 |
| C-5 | 110 - 115 |
| C-6 | 145 - 150 |
Interpretation:
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[5]
-
C-2: This carbon is directly attached to two nitrogen atoms (one in the ring and one from the hydrazino group), leading to a significant downfield shift.
-
C-3: The attachment of the strongly electron-withdrawing nitro group will cause a downfield shift for this carbon.
-
C-4 and C-6: These carbons are in the ortho and para positions relative to the hydrazino group and will be influenced by both the ring nitrogen and the substituents. C-6 is expected to be more deshielded due to its proximity to the ring nitrogen.
-
C-5: This carbon is expected to be the most upfield of the ring carbons, being in the meta position to the nitro group and ortho to a carbon bearing a proton.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., with broadband proton decoupling).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies.
| Predicted IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3400 - 3200 | N-H stretching (hydrazino group) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1620 - 1580 | C=N and C=C stretching (pyridine ring) |
| 1550 - 1500 | N-O asymmetric stretching (nitro group) |
| 1360 - 1320 | N-O symmetric stretching (nitro group) |
| 1600 - 1450 | N-H bending (hydrazino group) |
Interpretation:
-
N-H Stretching: The presence of the hydrazino group will be clearly indicated by one or more strong to medium intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations.[4]
-
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1620-1580 cm⁻¹ region.
-
Nitro Group Vibrations: The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretching vibration between 1550-1500 cm⁻¹ and a symmetric stretching vibration between 1360-1320 cm⁻¹.
-
N-H Bending: The N-H bending (scissoring) vibration of the amino group is expected in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument is typically set to scan from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Integrated Spectroscopic Analysis Workflow
The effective characterization of this compound relies on the synergistic use of MS, NMR, and IR spectroscopy. The following workflow illustrates the logical progression of this analysis.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through mass spectrometry, NMR, and IR spectroscopy provides a robust and detailed understanding of its molecular structure. While mass spectrometry confirms the elemental composition, NMR spectroscopy offers an unparalleled view of the atomic connectivity and electronic environment of each proton and carbon atom. Complementing this, IR spectroscopy provides definitive evidence for the presence of key functional groups. This guide, by presenting both the spectral data and the underlying principles of their interpretation, serves as a vital resource for scientists engaged in the synthesis and application of this important heterocyclic compound, ensuring its accurate identification and paving the way for its successful use in the development of novel chemical entities.
References
- 1. 3-Hydroxy-2-nitropyridine(15128-82-2) 1H NMR [m.chemicalbook.com]
- 2. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydrazino-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-3-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive functional groups. Understanding its thermal stability and decomposition pathways is paramount for safe handling, storage, and application, particularly in contexts involving elevated temperatures or energetic processes. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of thermal analysis for analogous energetic materials. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from related hydrazine and nitropyridine derivatives to construct a predictive framework for its thermal properties. We will explore the theoretical underpinnings of its decomposition, outline detailed experimental protocols for its characterization, and present hypothetical decomposition mechanisms.
Introduction: The Chemical Landscape of this compound
This compound is a substituted pyridine ring, featuring a hydrazino (-NHNH2) group at the 2-position and a nitro (-NO2) group at the 3-position. This unique arrangement of an electron-donating hydrazino group and a powerful electron-withdrawing nitro group on a pyridine core suggests a molecule with a complex electronic nature and a predisposition towards energetic decomposition.
The hydrazino moiety is a well-known functional group in energetic materials, valued for the high heat of formation associated with the N-N bond.[1] The nitro group, a common component of explosives, serves as an internal oxidant. The pyridine ring itself provides a thermally stable aromatic scaffold, but the interplay of these substituents is expected to significantly influence the overall thermal behavior of the molecule.
Key Structural Features Influencing Thermal Stability:
-
Hydrazino Group: Prone to oxidation and decomposition, releasing nitrogen gas (N2) and ammonia (NH3).[2]
-
Nitro Group: A strong oxidizing agent that can react with the hydrazino group or the pyridine ring upon thermal activation.
-
Pyridine Ring: A relatively stable aromatic system, but its stability can be compromised by the presence of the energetic functional groups.
Due to these features, this compound is classified as an energetic material, and its handling requires adherence to strict safety protocols.[3][4]
Assessing Thermal Stability: Methodologies and Expected Outcomes
The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. For an energetic material like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is invaluable for identifying melting points, phase transitions, and exothermic decomposition events.
Expected DSC Profile for this compound:
A typical DSC thermogram for an organic high explosive often shows a melting endotherm followed by one or more exothermic decomposition peaks.[4] For this compound, we can anticipate a sharp endothermic peak corresponding to its melting point, followed by a significant exothermic event indicating its decomposition. The onset temperature of this exotherm is a critical parameter for assessing its thermal stability.
Table 1: Predicted DSC Data for this compound (Hypothetical)
| Parameter | Predicted Value | Significance |
| Melting Point (T_m) | 150 - 180 °C | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (T_onset) | 180 - 220 °C | The temperature at which decomposition begins. A key indicator of thermal stability. |
| Peak Decomposition Temperature (T_peak) | 200 - 250 °C | The temperature at which the rate of decomposition is at its maximum. |
| Enthalpy of Decomposition (ΔH_d) | > 1000 J/g | The amount of energy released during decomposition. A higher value indicates greater energetic potential. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[4] This technique is used to determine the temperature at which a material begins to lose mass due to decomposition and to identify the different stages of decomposition.
Expected TGA Profile for this compound:
The TGA curve for this compound is expected to show a stable baseline until the onset of decomposition, at which point a rapid mass loss will be observed. The decomposition may occur in one or multiple steps, corresponding to the sequential loss of different molecular fragments.
Table 2: Predicted TGA Data for this compound (Hypothetical)
| Parameter | Predicted Value | Significance |
| Onset of Mass Loss (T_onset) | 180 - 220 °C | Correlates with the onset of decomposition observed in DSC. |
| Major Mass Loss Stage | 200 - 300 °C | Indicates the primary decomposition of the molecule. |
| Residual Mass | < 10% | A low residual mass suggests a complete and energetic decomposition. |
The Decomposition Pathway: A Mechanistic Exploration
The decomposition of energetic materials is a complex process involving a cascade of chemical reactions. For this compound, the decomposition is likely initiated by the weakest bond in the molecule, which is predicted to be the N-N bond in the hydrazino group or the C-NO2 bond.[5]
Proposed Initial Decomposition Steps:
-
Homolytic Cleavage of the N-N Bond: This would lead to the formation of a pyridyl radical and a hydrazinyl radical (•NH2).
-
Homolytic Cleavage of the C-NO2 Bond: This would generate a pyridyl radical and a nitrogen dioxide radical (•NO2).
-
Intramolecular Hydrogen Transfer: A hydrogen atom from the hydrazino group could transfer to the nitro group, forming an aci-nitro intermediate, which is often a precursor to decomposition.
Following these initial steps, a complex series of radical reactions would ensue, leading to the formation of stable gaseous products such as N2, H2O, CO2, and CO. The presence of the pyridine ring suggests that the formation of solid carbonaceous residue is also possible.
Hypothetical Decomposition Mechanism:
Caption: Hypothetical decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Data Analysis: Analyze the resulting thermogram to determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of mass loss, the temperatures of different decomposition stages, and the final residual mass.
Experimental Workflow:
Caption: Workflow for the thermal analysis of this compound.
Safety Considerations
Given its potential energetic nature, all handling of this compound should be conducted with extreme caution in a controlled laboratory setting.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.
-
Small Quantities: Work with the smallest possible quantities of the material.
-
Avoid Ignition Sources: Keep the material away from heat, sparks, and open flames.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited in the available literature, a comprehensive understanding of its potential behavior can be extrapolated from the known properties of related energetic materials. The presence of both a hydrazino and a nitro group on a pyridine ring suggests a compound with significant energetic potential and a complex decomposition pathway. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this material. A thorough understanding of its thermal properties is essential for ensuring its safe handling and for unlocking its full potential in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 4. chimia.ch [chimia.ch]
- 5. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group's Dominant Influence: A Deep Dive into the Electronic Landscape of 2-Hydrazino-3-nitropyridine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the profound electronic effects of the nitro group on the molecular structure and reactivity of 2-hydrazino-3-nitropyridine. As a potent electron-withdrawing group, the nitro substituent fundamentally alters the electron density distribution across the pyridine ring, significantly impacting its chemical behavior and potential applications in medicinal chemistry and materials science.
The Dual Nature of the Nitro Group: Inductive and Resonance Effects
The nitro group (–NO₂) exerts its powerful influence through a combination of two key electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).[1][2]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the pyridine ring through the sigma (σ) bonds.[2][3] This effect decreases with distance but significantly contributes to the overall electron-deficient character of the aromatic system.
-
Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[4] This is particularly effective when the nitro group is in positions ortho or para to a donating group or the ring nitrogen, leading to the formation of resonance structures with a positive charge on the ring.[5][6]
These combined effects make the nitro group one of the strongest electron-withdrawing groups, profoundly deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack.[7][8]
Modulating the Pyridine Ring: An Electron Sink
In this compound, the nitro group at the 3-position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the entire heterocyclic system significantly electron-deficient.[7] This electron deficiency is not uniform and is most pronounced at the ortho and para positions relative to the nitro group.[9]
The presence of the electron-donating hydrazino group (-NHNH₂) at the 2-position introduces a competing electronic influence. The lone pair of electrons on the nitrogen atoms of the hydrazino group can be donated into the pyridine ring through the resonance effect (+M). However, the powerful electron-withdrawing capacity of the nitro group generally dominates, creating a "push-pull" electronic environment.
The interplay of these groups dictates the molecule's reactivity. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for benzene derivatives.[8][10]
Caption: Resonance delocalization in this compound.
Impact on Reactivity and Acidity/Basicity
The electronic tug-of-war within this compound has significant consequences for its chemical reactivity and acid-base properties.
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is activated towards attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated.[11]
-
Acidity of the Hydrazino Group: The strong electron-withdrawing nature of the 3-nitro group increases the acidity of the N-H protons of the hydrazino group. By pulling electron density away, it stabilizes the resulting conjugate base.
-
Basicity of the Pyridine Nitrogen: Conversely, the electron-withdrawing effect of the nitro group decreases the basicity of the pyridine ring nitrogen. The lone pair on the nitrogen is less available to accept a proton.[5]
Spectroscopic Signatures of Electronic Effects
The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.
| Spectroscopic Technique | Expected Effect of the Nitro Group |
| ¹H NMR | Protons on the pyridine ring will be deshielded and appear at a higher chemical shift (downfield) due to the reduced electron density.[12] |
| ¹³C NMR | Carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, will also be deshielded.[13] |
| IR Spectroscopy | The characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group will be prominent. The position of these bands can be influenced by the electronic environment.[12] |
| UV-Vis Spectroscopy | The presence of the nitro and hydrazino groups in conjugation with the pyridine ring will lead to characteristic absorption bands in the UV-Vis spectrum.[14] |
Experimental Protocols for Characterization
Protocol 1: Synthesis of this compound
A common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with hydrazine hydrate.[15]
Step-by-Step Methodology:
-
Dissolve 2-chloro-3-nitropyridine in a suitable solvent like acetonitrile.
-
Cool the solution in an ice bath (0°C).
-
Slowly add hydrazine hydrate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 20 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure and assess the electronic environment of the protons and carbons.
FTIR Spectroscopy:
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-O stretching of the nitro group and the N-H stretching of the hydrazino group.
Quantitative Insights: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature. For instance, the σₚ value for the nitro group is +0.78, while the σₘ value is +0.71.[16][17] These values are crucial for quantitative structure-activity relationship (QSAR) studies in drug design, helping to predict how changes in electronic properties will affect biological activity.[18][19]
Conclusion and Future Directions
The electronic effects of the nitro group in this compound are profound and multifaceted. Its strong electron-withdrawing inductive and resonance effects create an electron-deficient pyridine ring, which in turn governs the molecule's reactivity, spectroscopic properties, and acidity/basicity. A thorough understanding of these electronic principles is paramount for researchers and drug development professionals seeking to utilize this and similar scaffolds for the rational design of new pharmaceuticals and functional materials. Future research could focus on further computational studies to precisely map the electron density distribution and explore the impact of substituting other groups on the pyridine ring to fine-tune its electronic properties for specific applications.[20][21]
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. brainly.com [brainly.com]
- 8. Nitro compound - Wikipedia [en.wikipedia.org]
- 9. Solved Does the NO2 group on the pyridine ring make the ring | Chegg.com [chegg.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempap.org [chempap.org]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. web.viu.ca [web.viu.ca]
- 17. scispace.com [scispace.com]
- 18. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 19. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Hydrazino-3-nitropyridine for Research and Development
Section 1: Introduction and Compound Profile
2-Hydrazino-3-nitropyridine is an organic compound featuring a pyridine core substituted with both a hydrazino (-NHNH₂) and a nitro (-NO₂) group.[1] This unique combination of functional groups makes it a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialized chemical entities.[1] However, the very reactivity that makes this compound useful also introduces significant potential hazards. The presence of the hydrazino moiety, a derivative of the highly toxic and reactive chemical hydrazine, alongside an energetic nitro group, necessitates a robust and well-informed safety protocol.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions, handling protocols, and emergency procedures. The objective is to foster a culture of safety by explaining the causality behind each recommendation, ensuring that all laboratory operations involving this compound are conducted with the highest degree of care.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | (3-Nitropyridin-2-yl)hydrazine, (3-Nitro-Pyridin-2-Yl)-Hydrazine | [1][4] |
| CAS Number | 15367-16-5 | [4][5] |
| Molecular Formula | C₅H₆N₄O₂ | [1][4] |
| Molecular Weight | 154.13 g/mol | [4] |
| Physical State | Solid | [4] |
| Melting Point | 173 - 175 °C | [4] |
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards is the foundation of safe laboratory practice. The risks associated with this compound stem directly from its chemical structure.
GHS Hazard Classification:
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | Hazard Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
Expert Analysis of Functional Group Risks:
While the official classification provides a baseline, a deeper analysis of the functional groups is critical for a complete risk assessment.
-
Hydrazino Group (-NHNH₂): Hydrazine and its derivatives are a class of compounds with significant toxicological profiles.[7] They are known to be acutely toxic, corrosive, and potential sensitizers.[2][3] Chronic exposure to some hydrazines is linked to carcinogenic effects.[2][8] Although this compound is a substituted derivative, it is prudent to handle it with the caution afforded to the entire hydrazine class, assuming potential for systemic toxicity upon absorption.
-
Nitro Group (-NO₂): The nitro group is an electron-withdrawing group that can increase the reactivity of the molecule.[1] More importantly, it is an energetic functional group. While the Safety Data Sheet (SDS) for this specific compound indicates it is not explosive and has a low NFPA reactivity rating of 0, compounds containing both nitro and amino/hydrazino groups can sometimes form thermally unstable or shock-sensitive materials.[4] Thermal decomposition can generate toxic nitrogen oxides.[4] Therefore, exposure to high temperatures, strong heating, or incompatible materials should be strictly avoided.[9]
Trustworthiness through Cautious Interpretation: The product is reported as stable under normal handling and storage conditions.[4] However, the inherent risks of its constituent functional groups demand a conservative approach. The established protocols in this guide are designed as a self-validating system to mitigate both the documented hazards and the potential, uncharacterized risks.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and PPE is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, mixing, and transferring, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2][10]
-
Safety Shower and Eyewash Station: An emergency safety shower and eyewash station must be immediately accessible in the laboratory area where the compound is handled.[4]
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][11] | Prevents skin contact, mitigating the risk of irritation (H315) and potential systemic absorption. |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[3][4] | Protects against dust or splashes, preventing serious eye irritation (H319). |
| Body Protection | Flame-resistant lab coat and full-length pants.[3] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Footwear | Closed-toe shoes made of a non-porous material.[4] | Protects feet from spills. |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[4] | Prevents respiratory tract irritation (H335) from airborne dust. |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This section details a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, stir bar, appropriate solvent, and wash bottle.
-
Don all required PPE as specified in Table 3.
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
-
Perform this transfer slowly and deliberately to minimize dust generation.
-
Securely close the primary storage container immediately after dispensing.
-
-
Dissolving:
-
Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Use the wash bottle with a small amount of solvent to rinse any residual solid from the weigh boat into the beaker.
-
Begin stirring until the solid is fully dissolved.
-
-
Cleanup and Waste Disposal:
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened cloth, disposing of it in the same waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Diagram: Safe Handling Workflow
This diagram illustrates the logical flow of the handling procedure, emphasizing the integration of safety checks.
Caption: Workflow for weighing and dissolving this compound.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be designated for hazardous chemicals.
-
Incompatible Materials: Keep away from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates) and strong acids.[4][12] The hydrazine moiety is a strong reducing agent and can react violently with oxidizers, potentially leading to ignition or explosion.[9][12]
Section 6: Emergency Procedures
A clear and rehearsed emergency plan is essential.
Spill Response:
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
First-Aid Measures:
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4][5] |
Diagram: Emergency Response Decision Tree
Caption: Decision-making flowchart for emergency response.
Section 7: Waste Disposal
Chemical waste must be handled responsibly to protect personnel and the environment.
-
Segregation: All waste contaminated with this compound (including excess solid, contaminated PPE, and cleaning materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Disposal: The waste must be disposed of through an authorized hazardous waste management service.[4] Procedures may include incineration in a facility equipped with afterburners and scrubbers to handle nitrogenous compounds.[4] Never dispose of this chemical down the drain or in regular trash.
Section 8: Conclusion
This compound is a valuable synthetic intermediate, but its handling demands respect for its inherent hazards. A safety-first mindset, grounded in a thorough understanding of its chemical properties, is paramount. By consistently implementing robust engineering controls, utilizing appropriate PPE, and adhering to the established handling and emergency protocols outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.
Section 9: References
-
SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet. Retrieved from SynQuest Labs. [Source: Synquest Labs, URL: https://www.synquestlabs.com/sds/4H55-1-Z4.pdf]
-
ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/sds/cas/15367-16-5_cb4492883.htm]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from UNM EHS. [Source: UNM EHS, URL: https://ehs.unm.edu/forms/sop-template-hydrazine.pdf]
-
Environmental Health & Safety, UC Santa Barbara. Standard Operating Procedure: Hydrazine. Retrieved from UCSB EHS. [Source: UCSB EHS, URL: https://www.ehs.ucsb.edu/files/docs/sop/hydrazineSOP.pdf]
-
ChemicalBook. Chemical Label: this compound. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/Label/15367-16-5.gif]
-
Apollo Scientific. (2023). 2-Hydroxy-3-nitropyridine Safety Data Sheet. Retrieved from Apollo Scientific. [Source: Apollo Scientific, URL: https://www.apolloscientific.co.uk/msds/OR29812_msds.pdf]
-
Laboratory Safety. (2018). Standard Operating Procedure (SOP): Hydrazine. Retrieved from a university safety resource. [Source: University of Texas at Dallas, URL: https://labsafety.utdallas.edu/wp-content/uploads/2018/07/SOP-Hydrazine.pdf]
-
Arxada. Performance Chemicals Hydrazine. Retrieved from Arxada. [Source: Arxada, URL: https://www.arxada.com/assets/uploads/2021/08/Hydrazine-Handling-and-Storage-Brochure.pdf]
-
Sigma-Aldrich. (2023). SAFETY DATA SHEET: Hydrazine solution. Retrieved from Sigma-Aldrich. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]
-
Defense Technical Information Center. (1979). Safety and Handling of Hydrazine. Retrieved from DTIC. [Source: DTIC, URL: https://apps.dtic.mil/sti/pdfs/ADA078947.pdf]
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Nitropyridine. Retrieved from Thermo Fisher Scientific. [Source: Thermo Fisher Scientific, URL: https://www.fishersci.com/sds/19627_ALFA%20A19627.PDF]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Hydroxy-3-nitropyridine. Retrieved from Fisher Scientific. [Source: Fisher Scientific, URL: https://www.fishersci.com/sds/AA17768_AGHS.PDF]
-
Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Hydrazinopyridine. Retrieved from Fisher Scientific. [Source: Fisher Scientific, URL: https://www.fishersci.com/sds/AC12117_AGHS.PDF]
-
CymitQuimica. CAS 15367-16-5: this compound. Retrieved from CymitQuimica. [Source: CymitQuimica, URL: https://www.cymitquimica.com/cas/15367-16-5]
-
University of Notre Dame Risk Management & Safety. Hydrazine. Retrieved from Notre Dame RMS. [Source: Notre Dame RMS, URL: https://riskmanagement.nd.edu/assets/385330/hydrazine_sop_8_2020_.pdf]
-
ChemicalBook. This compound synthesis. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/synthesis/15367-16-5.html]
-
ChemicalBook. This compound | 15367-16-5. Retrieved from ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4492883.htm]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from NJ DOH. [Source: NJ DOH, URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0997.pdf]
-
Welch, K., & D'Alessandro, A. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Source: NCBI Bookshelf, URL: https://www.ncbi.nlm.nih.gov/books/NBK560738/]
-
Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8753–8761. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/19601610/]
-
National Technical Information Service. (2002). Decomposition of Azo & Hydrazo linked Bis Triazines. Retrieved from NTIS. [Source: NTIS, URL: https://www.ntis.gov/search/product/download?op=d&id=DE2002760205]
References
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- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. synquestlabs.com [synquestlabs.com]
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- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. apps.dtic.mil [apps.dtic.mil]
- 10. artscimedia.case.edu [artscimedia.case.edu]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
The Synthetic Utility of 2-Hydrazino-3-nitropyridine: A Guide to the Construction of Fused Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Hydrazino-3-nitropyridine is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a versatile precursor in the construction of nitrogen-containing fused heterocyclic compounds.[1] Its unique molecular architecture, featuring a nucleophilic hydrazine moiety ortho to an electron-withdrawing nitro group on a pyridine scaffold, dictates its reactivity and renders it an invaluable tool for the synthesis of complex molecules with potential pharmaceutical applications. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds of significant interest in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and critical process parameters are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: Chemical Profile and Significance
This compound (CAS No. 15367-16-5) is a crystalline solid, typically appearing as a dark yellow or orange powder.[1] The presence of both a hydrazine (-NHNH2) and a nitro (-NO2) group on the pyridine ring confers a unique chemical reactivity to the molecule. The hydrazine group serves as a potent binucleophile, while the adjacent nitro group modulates the electronic properties of the pyridine ring, influencing its reactivity in cyclization reactions.[1] This strategic arrangement of functional groups makes this compound an ideal building block for the synthesis of fused heterocyclic systems, particularly those containing a pyrazole ring fused to the pyridine core.[2][3] The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and antitumor properties.[4]
Synthesis of this compound: A Standard Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with hydrazine hydrate.[5] The electron-withdrawing effect of the nitro group at the 3-position activates the chlorine atom at the 2-position towards nucleophilic attack.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate (80% solution in water is commonly used)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.5 - 2.0 eq.) to the stirred solution. The addition should be dropwise to control any exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. A yield of over 90% is typically expected.[5]
Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| Mass Spectrometry | [M+H]⁺ peak at m/z 155.1[5] |
| Appearance | Dark yellow/orange crystalline solid[1] |
| Molecular Formula | C₅H₆N₄O₂[1] |
| Molecular Weight | 154.13 g/mol [5] |
Core Application: Synthesis of Pyrazolo[3,4-b]pyridines
The primary and most significant application of this compound is its use as a key building block in the synthesis of the pyrazolo[3,4-b]pyridine ring system. This is typically achieved through a condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][6]
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds via a well-established pathway involving initial condensation of the more nucleophilic terminal nitrogen of the hydrazine moiety with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring, fused to the original pyridine core. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[2]
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol 3.2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Glacial acetic acid (as solvent and catalyst) or another suitable solvent like ethanol.
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.0 - 1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Scope and Variations
The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazolo[3,4-b]pyridines by simply varying the 1,3-dicarbonyl component.[2] The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers, and the outcome is often dictated by the relative reactivity of the two carbonyl groups. Furthermore, other synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones, can also be employed to access this heterocyclic scaffold.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in a typical experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines using this compound.
Caption: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
Safety and Handling Considerations
This compound, like many hydrazine and nitro-containing compounds, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, offering a straightforward and efficient route to the pyrazolo[3,4-b]pyridine scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this building block in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. The robust nature of the described condensation reaction, coupled with the ready availability of diverse 1,3-dicarbonyl compounds, ensures the continued importance of this compound in the synthetic chemist's toolkit.
References
- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Hydrazino-3-nitropyridine as a Versatile Synthon for Fused Heterocyclic Systems
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the strategic use of 2-hydrazino-3-nitropyridine as a pivotal building block in the synthesis of diverse, fused heterocyclic compounds. We delve into the core reactivity, mechanistic underpinnings, and field-proven protocols for constructing high-value scaffolds such as pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. The protocols are designed to be self-validating, with detailed explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended to empower researchers in medicinal chemistry and materials science to leverage the unique chemical architecture of this compound for the rapid assembly of complex molecular frameworks.
Introduction: The Strategic Value of this compound
This compound is an organic compound featuring a pyridine ring substituted with a hydrazino group (-NHNH₂) at position 2 and a nitro group (-NO₂) at position 3.[4] This specific arrangement of functional groups makes it an exceptionally valuable and versatile precursor in heterocyclic chemistry. The molecule possesses two key reactive centers:
-
The Hydrazine Moiety: This group acts as a potent binucleophile, capable of reacting with a wide range of electrophiles to initiate cyclization cascades.
-
The Nitro-Activated Pyridine Ring: The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring and provides a handle for further transformations, such as reduction to an amino group or displacement.
This dual reactivity allows for the construction of various fused heterocyclic systems, many of which are core scaffolds in pharmacologically active compounds.[5][6] Derivatives of pyrazolo[3,4-b]pyridine, for instance, are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-tumor properties.[3][7][8] Similarly, the[1][2][3]triazolo[4,3-a]pyridine core is a privileged structure in medicinal chemistry, with applications as anticancer and anti-inflammatory agents.[2]
Physicochemical Data and Synthesis of the Building Block
Key Properties
| Property | Value | Reference |
| CAS Number | 15367-16-5 | [1][4] |
| Molecular Formula | C₅H₆N₄O₂ | [1][4] |
| Molecular Weight | 154.13 g/mol | [1] |
| Appearance | Dark yellow to orange crystalline solid | [4] |
| Synonyms | (3-Nitro-pyridin-2-yl)-hydrazine, 1-(3-Nitro-2-pyridyl)hydrazine | [4] |
Synthesis Workflow
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with hydrazine hydrate. The electron-withdrawing nitro group at the ortho position is critical, as it activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
2-Chloro-3-nitropyridine (50 g, 316 mmol)
-
Hydrazine hydrate (28 g, 474 mmol, ~1.5 eq)
-
Acetonitrile (500 mL)
-
Round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Equip a 1 L round-bottom flask with a magnetic stir bar and dissolve 2-chloro-3-nitropyridine (50 g) in acetonitrile (500 mL).
-
Cool the solution to 0°C using an ice bath.
-
Causality: The reaction is initially cooled to control the exothermicity upon addition of the nucleophile, hydrazine hydrate.
-
Slowly add hydrazine hydrate (28 g) to the stirred solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C (room temperature).
-
Continue stirring at 20°C for 20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Causality: The extended reaction time ensures complete conversion of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting residue is the product, this compound, which precipitates as a yellow solid (yields are typically quantitative, ~48 g, 100%).[1]
-
The product can be used in subsequent steps without further purification or recrystallized from a suitable solvent like ethanol if higher purity is required.
Application in Fused Heterocycle Synthesis
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, is a classic and robust method for constructing the pyrazolo[3,4-b]pyridine scaffold. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with concomitant elimination of water.
Caption: General pathway for pyrazolo[3,4-b]pyridine formation.
Protocol 2: Synthesis of 3-Methyl-7-nitro-1H-pyrazolo[3,4-b]pyridine
This is a representative protocol based on general pyrazole synthesis strategies.[9]
Materials:
-
This compound (1.54 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Glacial acetic acid (20 mL)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.54 g) in glacial acetic acid (20 mL).
-
Add ethyl acetoacetate (1.30 g) to the suspension.
-
Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting both the initial condensation and the subsequent cyclization step.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into ice-cold water (100 mL) to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or DMF/water to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
This class of compounds is readily accessible through the reaction of this compound with single-carbon electrophiles. A highly efficient method involves condensation with an aldehyde to form a hydrazone, followed by an oxidative cyclization to forge the triazole ring.
Caption: Workflow for triazolo[4,3-a]pyridine synthesis.
Protocol 3: One-Pot Synthesis of a 3-Aryl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
This protocol is based on modern, efficient methods for triazole synthesis.[2][10]
Materials:
-
This compound (1.54 g, 10 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.06 g, 10 mmol)
-
Ethanol (50 mL)
-
N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) or Iodine (I₂) (2.79 g, 11 mmol)
-
Dimethylformamide (DMF) (20 mL, if using NCS)
Procedure:
-
Dissolve this compound (1.54 g) and the chosen aromatic aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The formation of a precipitate is often observed.
-
Causality: This initial step forms the key hydrazone intermediate. The reaction is typically spontaneous and requires no heating.
-
Oxidative Cyclization Step (Choose one):
-
Using NCS: Cool the mixture to 0°C and add a solution of NCS (1.47 g) in DMF (20 mL) dropwise. Allow the reaction to proceed at 0°C for 1-2 hours.[10]
-
Using Iodine: Add Iodine (2.79 g) to the hydrazone suspension in ethanol. Refluxing may be required for some substrates.
-
-
Causality: The oxidant (NCS or I₂) facilitates the removal of two protons and two electrons (formally H₂), which drives the C-N bond formation to close the five-membered triazole ring.[10][11]
-
After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated solution of sodium thiosulfate (if using iodine) or water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure triazolopyridine.
Summary of Representative Reactions
| Entry | Reactant 2 | Product Scaffold | Conditions | Typical Yield |
| 1 | Ethyl Acetoacetate | Pyrazolo[3,4-b]pyridine | Acetic Acid, Reflux | Good to Excellent |
| 2 | Acetylacetone | Pyrazolo[3,4-b]pyridine | Ethanol, cat. acid, Reflux | Good to Excellent |
| 3 | Benzaldehyde | [1][2][3]Triazolo[4,3-a]pyridine | 1) EtOH, rt; 2) NCS, DMF, 0°C | High |
| 4 | Carboxylic Acid | [1][2][3]Triazolo[4,3-a]pyridine | POCl₃ or PPA, Heat | Moderate to Good |
Safety and Handling
-
This compound: As with all hydrazine derivatives, this compound should be handled with care. It is potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Reagents: Hydrazine hydrate is corrosive and toxic. Oxidizing agents like NCS and iodine should be handled with appropriate precautions.
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of nitrogen-containing fused heterocycles. Its predictable reactivity allows for the streamlined construction of medicinally relevant pyrazolo[3,4-b]pyridine and[1][2][3]triazolo[4,3-a]pyridine cores. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable synthon, paving the way for new discoveries in drug development and materials science.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
The Chemistry and Application of 2-Hydrazino-3-nitropyridine in the Synthesis of Fused Heterocyclic Systems with Dicarbonyl Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic precursors, 2-hydrazino-3-nitropyridine stands out as a particularly valuable building block. Its unique electronic and structural features, namely the nucleophilic hydrazine moiety activated by the electron-withdrawing nitro group on the pyridine ring, render it a versatile synthon for the construction of a diverse array of fused heterocyclic systems. This guide provides a comprehensive overview of the reactions of this compound with various dicarbonyl compounds, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and exploring the significant applications of the resulting nitro-substituted fused heterocycles in drug discovery and beyond.
The strategic placement of the nitro group at the 3-position of the pyridine ring not only influences the reactivity of the hydrazine group but also imparts unique pharmacological properties to the final products. The resulting fused heterocycles, such as pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines, are privileged scaffolds in numerous biologically active molecules, exhibiting a wide range of therapeutic potential, including anticancer, antitubercular, and kinase inhibitory activities.[1][2][3] This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their synthetic endeavors.
Reaction Mechanisms: A Tale of Cyclization and Rearrangement
The reaction of this compound with dicarbonyl compounds is not merely a simple condensation; it is a fascinating interplay of cyclization and, in many cases, a subsequent intramolecular rearrangement. The nature of the dicarbonyl compound dictates the initial cyclized product, while the inherent electronic properties of the 3-nitropyridine scaffold often drive a thermodynamically favorable rearrangement.
Reaction with 1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis
The reaction with 1,3-dicarbonyl compounds, such as acetylacetone, follows the well-established Knorr pyrazole synthesis.[4][5][6] This acid-catalyzed reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The mechanism involves the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization: The remaining amino group of the hydrazine then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: Elimination of two molecules of water results in the formation of the stable, aromatic 8-nitropyrazolo[1,5-a]pyridine ring system.
Caption: Figure 1: Knorr Pyrazole Synthesis Workflow.
Reaction with 1,2-Dicarbonyl Compounds and the Subsequent Dimroth Rearrangement
The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, initially leads to the formation of a[4][5][7]triazolo[4,3-a]pyridine system. However, a key feature of this reaction is the subsequent, often in situ, Dimroth rearrangement, which is facilitated by the electron-withdrawing nitro group.[7][8] This rearrangement leads to the thermodynamically more stable[4][5][7]triazolo[1,5-a]pyridine isomer.[5][8]
The Dimroth rearrangement is a well-documented isomerization of various heterocyclic systems.[4] In the context of nitro-substituted triazolopyridines, the mechanism involves a ring-opening of the triazole ring, followed by rotation and re-cyclization to form the more stable isomer.[7][8] The presence of the nitro group at the 3-position of the pyridine ring is crucial as it activates the pyridine ring for nucleophilic attack, which initiates the rearrangement cascade.
Caption: Figure 2: Dimroth Rearrangement Pathway.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key heterocyclic systems derived from this compound and dicarbonyl compounds. These protocols are designed to be self-validating, with clear endpoints and characterization data.
Protocol 1: Synthesis of 2,3-Dimethyl-8-nitro-[4][5][7]triazolo[1,5-a]pyridine from this compound and Diacetyl (Biacetyl)
This protocol details the synthesis of a substituted triazolopyridine, a scaffold of interest in medicinal chemistry.
Materials and Equipment:
-
This compound
-
Diacetyl (Biacetyl)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.54 g, 10 mmol) in 40 mL of absolute ethanol.
-
To this solution, add diacetyl (0.95 g, 11 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting material indicates the completion of the reaction.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2,3-dimethyl-8-nitro-[4][5][7]triazolo[1,5-a]pyridine.
-
Dry the purified product under vacuum and determine its melting point and yield.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expected Outcome and Characterization:
The product, 2,3-dimethyl-8-nitro-[4][5][7]triazolo[1,5-a]pyridine, is expected to be a crystalline solid. The spectroscopic data should be consistent with the proposed structure, confirming the successful synthesis and subsequent Dimroth rearrangement.
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Yield | 75-85% |
| Melting Point | Specific to the final product |
| ¹H NMR | Signals corresponding to the pyridine and methyl protons |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₈H₈N₄O₂ |
Protocol 2: Synthesis of 2,4-Dimethyl-8-nitropyrazolo[1,5-a]pyridine from this compound and Acetylacetone
This protocol outlines the synthesis of a substituted pyrazolopyridine, a core structure in many kinase inhibitors and antitubercular agents.[1][3]
Materials and Equipment:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.54 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol).
-
Add 20 mL of glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using TLC (e.g., with a 2:1 hexane/ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,4-dimethyl-8-nitropyrazolo[1,5-a]pyridine.
-
Dry the purified product in a vacuum oven.
-
Determine the melting point and calculate the percentage yield.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome and Characterization:
The final product, 2,4-dimethyl-8-nitropyrazolo[1,5-a]pyridine, is typically a colored solid. The analytical data should confirm the formation of the pyrazolo[1,5-a]pyridine ring system.
| Parameter | Expected Value |
| Appearance | Yellowish crystalline solid |
| Yield | 80-90% |
| Melting Point | Specific to the final product |
| ¹H NMR | Characteristic signals for the pyridine, pyrazole, and methyl protons |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₉H₉N₃O₂ |
Applications in Drug Discovery and Medicinal Chemistry
The nitro-substituted fused heterocyclic systems synthesized from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities. The presence of the nitro group can enhance the pharmacological profile of these molecules, and the fused heterocyclic core provides a rigid scaffold for the design of potent and selective inhibitors of various biological targets.
-
Anticancer Agents: Pyrazolopyridine and triazolopyridine derivatives have been extensively investigated as anticancer agents.[2][9] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[6][10][11] The 8-nitro-substituted analogues are promising candidates for the development of novel kinase inhibitors.
-
Antitubercular Agents: Tuberculosis remains a major global health threat, and there is an urgent need for new drugs to combat drug-resistant strains. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][3][12][13] The introduction of a nitro group at the 8-position could potentially enhance their efficacy and overcome resistance mechanisms.
-
Other Therapeutic Areas: The versatile scaffold of nitro-substituted fused pyridines has also shown promise in other therapeutic areas, including as anti-inflammatory, antiviral, and antimicrobial agents.[14][15] The unique electronic properties conferred by the nitro group can lead to novel mechanisms of action and improved drug-like properties.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of nitro-substituted fused heterocyclic compounds. The reactions with dicarbonyl compounds, governed by principles such as the Knorr pyrazole synthesis and the Dimroth rearrangement, provide efficient routes to pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines. These scaffolds are of immense importance in drug discovery, offering a fertile ground for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable building block in their quest for novel molecules with significant biological and material applications.
References
- 1. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. starchemistry888.com [starchemistry888.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 2-Hydrazino-3-nitropyridine in the Synthesis of Bioactive Heterocycles
Introduction: The Versatile Scaffolding Potential of 2-Hydrazino-3-nitropyridine
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily elaborated into diverse and biologically active compounds is paramount. This compound, a readily accessible building block, has emerged as a molecule of significant interest. Its unique arrangement of a nucleophilic hydrazine group ortho to an electron-withdrawing nitro group on a pyridine core provides a powerful platform for the synthesis of a variety of fused heterocyclic systems. These resulting scaffolds, such as pyrazolopyridines and triazolopyridines, are prevalent in numerous compounds with therapeutic potential, including kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of key heterocyclic derivatives.
The strategic placement of the hydrazine and nitro moieties governs the reactivity of this compound. The hydrazine group serves as a potent binucleophile, primed for condensation reactions with 1,3-dielectrophiles, leading to the formation of five-membered rings. The adjacent nitro group, through its electron-withdrawing nature, influences the regioselectivity of these cyclization reactions and can be a handle for further functionalization, such as reduction to an amino group, enabling the exploration of a wider chemical space.
Core Applications in Medicinal Chemistry: Building Privileged Scaffolds
The primary application of this compound in drug discovery lies in its utility as a precursor for the synthesis of fused heterocyclic compounds with established pharmacological relevance.
Synthesis of Pyrazolo[1,5-a]pyridines: A Gateway to Kinase Inhibitors
Pyrazolo[1,5-a]pyridines are a class of bicyclic heterocycles that have garnered significant attention as "privileged scaffolds" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine core can effectively mimic the purine structure of ATP, allowing for competitive inhibition at the kinase hinge region.
The reaction of this compound with 1,3-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), provides a direct and efficient route to the corresponding 8-nitropyrazolo[1,5-a]pyridine derivatives. This reaction proceeds via a condensation-cyclization cascade.
Caption: Synthesis of 8-nitropyrazolo[1,5-a]pyridines.
The resulting 8-nitro-5,7-dimethylpyrazolo[1,5-a]pyridine can then be further modified. For instance, reduction of the nitro group to an amine provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding to the target kinase. Several pyrazolopyridine derivatives have shown potent inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases and diabetes.[1][2]
Synthesis of[1][3][4]Triazolo[4,3-a]pyridines: Bioisosteres and Beyond
The[1][3][4]triazolo[4,3-a]pyridine scaffold is another important heterocyclic system accessible from this compound. These compounds are found in a variety of biologically active molecules. The triazole ring can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties.
A straightforward approach to this scaffold involves the reaction of this compound with reagents that can provide a one-carbon unit, such as formic acid or urea. For example, the cyclocondensation with urea under thermal or microwave conditions leads to the formation of an 8-nitro-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one.
Caption: Workflow for triazolopyridinone synthesis.
Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including GSK-3.[3] The presence of the nitro group offers a strategic point for diversification to optimize potency and selectivity.
Detailed Application Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of hydrazinopyridines.[5]
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum dryer
Procedure:
-
In a round-bottom flask, uniformly mix 2,3-dichloropyridine (as a proxy for 2-chloro-3-nitropyridine, 148g) and N,N-dimethylformamide (4500g).
-
Add 80% hydrazine hydrate (110g) to the mixture.
-
Replace the air in the flask with nitrogen three times.
-
Heat the mixture to 130 °C and maintain a reflux for 10 hours.
-
After the reaction is complete, cool the mixture to 25 °C to induce crystallization.
-
Transfer the mixture to a centrifuge and centrifuge to collect the solid.
-
Wash the centrifuged solid with water.
-
Dry the solid in a vacuum dryer at 60 °C and -0.09 MPa to obtain the 3-chloro-2-hydrazinopyridine product (as a proxy for this compound).
Expected Outcome: The product, this compound, is expected to be a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).
Protocol 2: Synthesis of 8-Nitro-5,7-dimethylpyrazolo[1,5-a]pyridine
This protocol is based on the well-established Knorr pyrazole synthesis and adapted for the specific reactants.[6]
Materials:
-
This compound
-
Pentane-2,4-dione (acetylacetone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add pentane-2,4-dione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford 8-nitro-5,7-dimethylpyrazolo[1,5-a]pyridine.
Characterization: The structure and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: Synthesis of 8-Nitro-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
This protocol is adapted from a microwave-assisted synthesis of related triazolopyridinones.[4]
Materials:
-
This compound
-
Urea
-
Water
Equipment:
-
Microwave reactor or a conical flask for conventional heating
-
Büchner funnel and filter flask
Procedure:
-
Place this compound (1 equivalent) and urea (2 equivalents) in a microwave-safe reaction vessel or a conical flask.
-
If using a microwave reactor, irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 50 seconds). Monitor the reaction by TLC.
-
If using conventional heating, heat the mixture in an oil bath at a temperature sufficient to melt the reactants and initiate the reaction.
-
After the reaction is complete (as indicated by TLC), add water to the reaction mixture.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the solid with water and dry to obtain 8-nitro-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one.
Data Summary Table:
| Compound Name | Starting Materials | Key Reagents | Expected Scaffold | Potential Biological Target |
| 8-Nitro-5,7-dimethylpyrazolo[1,5-a]pyridine | This compound | Pentane-2,4-dione | Pyrazolo[1,5-a]pyridine | Kinases (e.g., GSK-3) |
| 8-Nitro-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one | This compound | Urea | [1][3][4]Triazolo[4,3-a]pyridinone | Kinases (e.g., GSK-3) |
Conclusion and Future Directions
This compound stands as a valuable and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient construction of privileged heterocyclic scaffolds, such as pyrazolopyridines and triazolopyridines, which are central to the development of novel therapeutics, particularly kinase inhibitors. The protocols outlined in this guide provide a practical foundation for researchers to explore the synthetic potential of this compound. Future work in this area could focus on the development of one-pot, multi-component reactions starting from this compound to further streamline the synthesis of complex and diverse compound libraries for high-throughput screening. The continued exploration of the chemical space accessible from this versatile precursor holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Synthesis of 2-Hydrazino-3-nitropyridine Derivatives: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-hydrazino-3-nitropyridine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.
Introduction: The Significance of this compound Scaffolds
This compound and its analogues are valuable building blocks in the synthesis of a variety of heterocyclic compounds. The presence of a reactive hydrazino group and an electron-withdrawing nitro group on the pyridine ring makes these molecules versatile precursors for constructing more complex molecular architectures. These scaffolds are frequently employed in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The synthetic protocol detailed herein describes a reliable and efficient method for the preparation of the parent compound, this compound, from commercially available starting materials.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring.
The key to the success of this reaction lies in the electronic nature of the pyridine ring. The electronegative nitrogen atom within the ring and, more importantly, the strongly electron-withdrawing nitro group (-NO2) at the 3-position, significantly reduce the electron density of the aromatic system. This electron deficiency makes the ring susceptible to attack by nucleophiles. The attack occurs preferentially at the positions ortho (2- and 6-) and para (4-) to the electron-withdrawing groups, as the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[1][2][3]
In the case of 2-chloro-3-nitropyridine, the nucleophilic attack occurs at the carbon atom bearing the chlorine atom (the leaving group). The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired this compound product.
Figure 1. Generalized workflow for the SNAr synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5470-18-8 | Major Chemical Suppliers |
| Hydrazine Hydrate (~55-64%) | H₆N₂O | 50.06 | 7803-57-8 | Major Chemical Suppliers |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | 75-05-8 | Major Chemical Suppliers |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Major Chemical Suppliers |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Major Chemical Suppliers |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Major Chemical Suppliers |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Major Chemical Suppliers |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile rubber is a good option).[4]
SAFETY PRECAUTIONS
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4][5][6][7][8] Handle with extreme caution in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] All manipulations involving hydrazine hydrate should be performed with appropriate personal protective equipment.
Experimental Protocol
This protocol is adapted from a procedure reported by BEAUFOUR IPSEN TIANJIN PHARMACEUTICAL CO., LTD.[5]
Step 1: Reaction Setup
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (50 g, 316 mmol).
-
Add 500 mL of acetonitrile to the flask.
-
Cool the mixture to 0°C using an ice bath.
Step 2: Addition of Hydrazine Hydrate
-
While stirring the cooled solution, slowly add hydrazine hydrate (28 g, ~474 mmol, 1.5 equivalents) dropwise over a period of 30 minutes. The addition is exothermic, so maintain the temperature at or below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20°C).
-
Continue stirring the reaction mixture for 20 hours.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1 v/v).
-
Spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material (2-chloro-3-nitropyridine).
-
Develop the plate and visualize under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Isolation
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting residue is the crude this compound, which should be a yellow solid.[5]
-
For many applications, the crude product is of sufficient purity. However, if further purification is required, recrystallization from ethanol can be performed.[4]
Figure 2. Step-by-step experimental workflow for the synthesis.
Characterization and Expected Results
The final product, this compound, is typically obtained as a yellow solid.[5]
| Property | Expected Value |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Yellow solid |
| Melting Point | 168-172 °C[4] |
| Mass Spectrometry (ESI) | m/z: 155.1 [M+H]⁺[5] |
-
¹H NMR: One would expect to see signals corresponding to the three aromatic protons on the pyridine ring, likely in the range of δ 6.5-8.5 ppm. The protons of the hydrazino group (-NH and -NH₂) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
-
¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring would be expected. The carbon attached to the nitro group and the carbon attached to the hydrazino group would likely be the most deshielded.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of hydrazine hydrate. | - Extend the reaction time and monitor by TLC.- Use fresh, high-quality hydrazine hydrate. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction mixture. | - Maintain the reaction temperature below 20°C during the addition of hydrazine hydrate.- Use anhydrous solvents. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up. | - Ensure the reaction goes to completion before work-up.- Be careful during the concentration and transfer steps. |
Synthesis of Derivatives
The 2-hydrazino moiety of the product is a versatile functional group that can be used to synthesize a variety of derivatives. For example, it can be reacted with aldehydes and ketones to form hydrazones, or with β-dicarbonyl compounds to construct pyrazole rings. These subsequent reactions significantly expand the chemical space accessible from this key intermediate, enabling the generation of libraries of compounds for biological screening.[10][11]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The versatility of the hydrazino group offers numerous possibilities for further chemical modifications, making this compound a cornerstone for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Hydrazino-3-nitropyridine in Modern Agrochemical Research
Abstract
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous discovery of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, pyridine derivatives represent a "privileged scaffold," consistently appearing in a significant percentage of commercial herbicides, fungicides, and insecticides.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 2-Hydrazino-3-nitropyridine (CAS 15367-16-5) . We will explore its synthetic utility and provide detailed protocols for its application as a precursor to potent agrochemical candidates. The presence of two distinct, reactive functional groups—a nucleophilic hydrazino moiety and an electron-withdrawing nitro group—on the pyridine core makes this molecule an ideal starting point for generating diverse chemical libraries for high-throughput screening.[3][4]
The Strategic Value of this compound
The strategic advantage of this compound in agrochemical design is rooted in its bifunctional nature.
-
The Hydrazino Group (-NHNH₂): This moiety is a powerful nucleophile and a cornerstone for constructing a variety of nitrogen-containing heterocycles. It is the gateway to forming pyrazoles, triazoles, triazinones, and hydrazones, all of which are core structures in numerous commercial pesticides.[5][6][7][8] Its reactivity allows for cyclization reactions that build molecular complexity and introduce critical pharmacophores.
-
The 3-Nitro Group (-NO₂): This strong electron-withdrawing group significantly influences the electronic properties of the pyridine ring, activating it for certain reactions and modifying the pKa of the molecule.[3][9] Crucially, the nitro group is not merely a passive influencer; it can be chemically transformed, most commonly via reduction to an amine (-NH₂). This opens a secondary avenue for derivatization, allowing for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, further expanding the accessible chemical space from a single starting material.[10][11]
This dual reactivity allows researchers to employ a "scaffold-elaboration" strategy, rapidly generating a wide array of derivatives with potentially distinct biological activities and modes of action.
Synthesis of the Core Intermediate: this compound
The accessibility of this key intermediate is paramount for its use in research. It is readily synthesized in high yield from a common starting material, 2-chloro-3-nitropyridine.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established literature procedures.[12]
Reaction Scheme:
Caption: Synthesis of this compound via SNAr reaction.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 50.0 g | 1.0 |
| Hydrazine Hydrate (~80%) | 7803-57-8 | 50.06 | 29.5 mL | 1.5 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 500 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-3-nitropyridine (50 g, 316 mmol).
-
Add acetonitrile (500 mL) and stir to dissolve the solid.
-
Cool the mixture to 0°C using an ice bath.
-
Causality: Cooling is essential to control the initial exotherm of the reaction upon addition of the nucleophile, preventing side reactions.
-
Slowly add hydrazine hydrate (28 g / 29.5 mL, 474 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20°C).
-
Stir the reaction mixture for 20 hours. A yellow precipitate will form as the reaction progresses.
-
Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, visualizing under UV light. The product will have a different Rf value than the starting material.
-
After 20 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting crude solid is 2-hydrazinyl-3-nitropyridine. It can be triturated with cold water, filtered, and dried to afford the product as a yellow solid (yields are typically quantitative).[12]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS (ESI) m/z: 155.1 [M+H]⁺).[12]
Application in Herbicide Discovery: Synthesis of Pyridinyl-Triazoles
Triazolinone herbicides are a well-established class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO).[5] this compound is an excellent precursor for novel pyridinyl-fused triazole derivatives.
Protocol 3.1: Synthesis of 8-Nitro-[1][2][13]triazolo[4,3-a]pyridin-3(2H)-one
This protocol outlines a plausible pathway for creating a triazolopyridine core.
Reaction Workflow:
Caption: Workflow for synthesizing a pyridinyl-triazolinone herbicide scaffold.
Procedure:
-
Step A: Formation of the Semicarbazide Intermediate.
-
Suspend this compound (1.54 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
-
Add a solution of 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in THF (20 mL) dropwise at room temperature.
-
Causality: CDI is a safe and effective phosgene equivalent that reacts with the terminal amino group of the hydrazine to form an activated acyl imidazole intermediate, which is then attacked by the second nitrogen of the hydrazine.
-
Stir for 4 hours. Monitor by TLC for the consumption of the starting material.
-
-
Step B: Cyclization.
-
To the reaction mixture from Step A, add a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Heat the mixture to reflux (approx. 66°C) for 6-8 hours.
-
Logic: Heating provides the energy for the intramolecular nucleophilic attack of the pyridine ring nitrogen (or the adjacent hydrazine nitrogen) onto the carbonyl group, followed by elimination to form the stable five-membered triazolinone ring.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the target compound.
-
Validation: The final structure should be confirmed by NMR and HRMS. The disappearance of the -NHNH₂ protons and the appearance of a new NH proton signal in the NMR spectrum, along with the correct molecular weight, would validate the structure.
-
Application in Fungicide Discovery: Synthesis of Pyridinyl-Hydrazones
Hydrazine-based compounds and their derivatives, particularly hydrazones, have demonstrated significant antifungal properties, often acting by disrupting cell membrane integrity or inducing oxidative damage.[13]
Protocol 4.1: General Procedure for Pyridinyl-Hydrazone Synthesis
This protocol provides a template for creating a library of potential antifungal agents by reacting the core intermediate with various aldehydes.
Reaction Scheme:
Caption: Synthesis of pyridinyl-hydrazone derivatives as potential fungicides.
Procedure:
-
In a 50 mL flask, dissolve this compound (0.77 g, 5 mmol) in ethanol (20 mL).
-
Add the desired substituted aldehyde (e.g., 4-chlorobenzaldehyde, 5 mmol, 1.0 equivalent).
-
Add 2-3 drops of glacial acetic acid.
-
Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine.
-
Heat the mixture to reflux for 4 hours. A precipitate often forms upon reaction completion.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Trustworthiness: This condensation reaction is highly reliable and typically proceeds in high yield with simple purification, making it ideal for generating a library of compounds for screening. The purity can be checked by melting point and NMR.
Application in Insecticide Discovery: Synthesis of Pyridinyl-Pyrazoles
Pyrazoles are another prominent class of insecticides. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and robust method for their preparation.[6]
Protocol 5.1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-nitropyridine
Reaction Scheme:
Caption: Synthesis of a pyridinyl-pyrazole insecticide scaffold.
Procedure:
-
Combine this compound (1.54 g, 10 mmol) and acetylacetone (1.1 mL, 11 mmol) in a flask containing ethanol (30 mL) and glacial acetic acid (5 mL).
-
Logic: The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The acidic medium facilitates these steps.
-
Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target pyridinyl-pyrazole.
-
Validation: The structure is confirmed by NMR, where two new methyl singlets for the pyrazole ring should be observed, and the signals for the hydrazine protons will be absent.
Summary and Future Directions
This compound is a high-potential starting material for the discovery of novel agrochemicals. The protocols provided herein demonstrate clear and efficient pathways to three distinct classes of pesticides.
| Target Agrochemical Class | Key Reaction | Rationale / Known Mode of Action |
| Herbicides | Intramolecular cyclization to form a triazolinone | PPO (Protoporphyrinogen oxidase) inhibition[5] |
| Fungicides | Condensation with aldehydes to form hydrazones | Cell membrane disruption, oxidative stress[13] |
| Insecticides | Condensation with 1,3-dicarbonyls to form pyrazoles | MET I complex inhibitors, GABA-gated chloride channel antagonists[14] |
Future research should focus on expanding the libraries based on these core reactions and exploring the secondary functionalization pathway by reducing the nitro group to an amine. This would unlock access to entirely new families of compounds, such as those based on the pyrido[2,3-d]pyrimidine scaffold, further solidifying the role of this compound as a powerhouse intermediate in agrochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interesjournals.org [interesjournals.org]
Application Notes and Protocols for the Catalytic Applications of Metal Complexes with 2-Hydrazino-3-nitropyridine
Introduction: The Untapped Potential of 2-Hydrazino-3-nitropyridine in Homogeneous Catalysis
In the vast landscape of ligand design for transition metal catalysis, the pyridine scaffold remains a cornerstone, offering a blend of steric and electronic tunability that has driven countless innovations.[1] The introduction of a hydrazino group at the 2-position creates a versatile bidentate chelating system, capable of forming stable complexes with a variety of metals.[2][3] This guide focuses on a specific, yet underexplored, derivative: This compound . The presence of a strongly electron-withdrawing nitro group at the 3-position is not a trivial modification. It is poised to significantly alter the electronic properties of the pyridyl nitrogen and the hydrazino moiety, thereby modulating the reactivity, stability, and catalytic prowess of its corresponding metal complexes.
While direct catalytic applications of metal complexes derived from this compound are not yet prevalent in the published literature, the established catalytic activities of complexes with analogous ligands—such as 2-hydrazinopyridine, various hydrazones, and substituted pyridines—provide a robust foundation for proposing and developing novel catalytic systems.[4][5][6] This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides not just a theoretical framework but also detailed, actionable protocols for the synthesis of these complexes and their application in three key areas of catalysis: Palladium-catalyzed cross-coupling, Ruthenium-catalyzed transfer hydrogenation, and Copper-catalyzed oxidation.
The protocols herein are designed as self-validating systems, with built-in analytical checkpoints and a clear rationale behind each experimental choice, empowering researchers to explore this promising frontier of catalysis.
Part 1: Ligand Synthesis and Characterization
The journey into the catalytic applications of this compound begins with the reliable synthesis of the ligand itself. The procedure is a straightforward nucleophilic aromatic substitution.
Protocol 1: Synthesis of this compound
Causality and Experimental Choices:
-
Starting Material: 2-Chloro-3-nitropyridine is an excellent electrophile due to the electron-withdrawing effects of both the nitro group and the ring nitrogen, which activate the 2-position for nucleophilic attack.
-
Nucleophile: Hydrazine hydrate is used in excess to ensure complete conversion of the starting material and to act as a base to neutralize the HCl byproduct.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exotherm of the reaction. It is then allowed to proceed at room temperature for an extended period to ensure completion.
Step-by-Step Methodology:
-
To a solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in 500 mL of acetonitrile in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Slowly add hydrazine hydrate (28 g, 474 mmol) to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at 20°C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
The resulting yellow solid is this compound. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: To identify the characteristic aromatic and amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 155.1).
-
FT-IR: To identify N-H, NO₂, and aromatic C-H stretching vibrations.
-
Part 2: Palladium Complexes in Cross-Coupling Reactions
Palladium complexes are preeminent catalysts for C-C and C-heteroatom bond formation.[1] Hydrazone and pyridine-based ligands have been successfully employed in reactions like the Suzuki-Miyaura coupling.[4] The electron-deficient nature of the this compound ligand could enhance the reductive elimination step in the catalytic cycle, potentially leading to highly efficient catalysts.
Proposed Application: Suzuki-Miyaura Coupling of Aryl Chlorides
Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond. A highly active catalyst is required, and the electronic properties of our target ligand may be beneficial.
Protocol 2: Synthesis of Dichloro(this compound)palladium(II) Complex
Causality and Experimental Choices:
-
Palladium Source: Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a common and convenient starting material for synthesizing Pd(II) complexes.[2]
-
Ligand Coordination: The this compound is expected to act as a bidentate ligand, coordinating through the pyridyl nitrogen and one of the hydrazino nitrogens to form a stable chelate ring.
-
Solvent: Ethanol is a good solvent for both the palladium salt and the ligand.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol, 154 mg) in 20 mL of warm ethanol.
-
In a separate flask, dissolve sodium tetrachloropalladate(II) (1.0 mmol, 294 mg) in 20 mL of ethanol.
-
Slowly add the palladium solution to the ligand solution with vigorous stirring at room temperature.
-
A precipitate is expected to form over time. Continue stirring the mixture for 4-6 hours to ensure complete reaction.
-
Collect the solid product by filtration, wash thoroughly with cold ethanol, and then with diethyl ether.
-
Dry the complex under vacuum.
-
Characterization:
-
FT-IR: Compare the spectrum with the free ligand to observe shifts in N-H and pyridine ring vibrations upon coordination.
-
Elemental Analysis (CHN): To confirm the stoichiometry of the complex.
-
Diagram: Synthesis of the Palladium Complex
Caption: Workflow for the synthesis of the Pd(II) complex.
Protocol 3: Catalytic Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the synthesized Pd complex (0.01 mol%), an aryl chloride (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a solvent system, for example, a mixture of toluene and water (10:1, 5 mL).
-
Heat the reaction mixture to 100°C with vigorous stirring for the specified reaction time (e.g., 12-24 hours).
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Data Presentation: Hypothetical Screening Data
| Entry | Aryl Chloride | Arylboronic Acid | Base | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | 100 | Expected >90 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 100 | Expected >95 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Cs₂CO₃ | 100 | Expected >85 |
Part 3: Ruthenium Complexes in Transfer Hydrogenation
Ruthenium complexes are highly effective for various hydrogenation and transfer hydrogenation reactions.[7] Hydrazine can serve as a convenient in situ source of hydrogen, making the overall process highly practical.[5][7]
Proposed Application: Transfer Hydrogenation of Ketones to Alcohols
This reaction is fundamental in organic synthesis, and developing efficient, non-precious metal catalysts is a continuous goal.
Protocol 4: Synthesis of a Ruthenium(II) Complex
Causality and Experimental Choices:
-
Ruthenium Source: [RuCl₂(p-cymene)]₂ is a widely used air-stable precursor for synthesizing half-sandwich ruthenium(II) complexes.
-
Reaction Conditions: The reaction involves the cleavage of the chloride bridges of the ruthenium dimer by the chelating this compound ligand.
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere, suspend [RuCl₂(p-cymene)]₂ (0.5 mmol, 306 mg) and this compound (1.0 mmol, 154 mg) in 30 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature for 12 hours. The suspension should gradually turn into a clear, colored solution.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with pentane to remove any unreacted starting materials and dry under vacuum.
-
Characterization:
-
¹H and ³¹P NMR (if applicable): To confirm the structure of the complex.
-
X-ray Crystallography: To unambiguously determine the solid-state structure.
-
Protocol 5: Catalytic Transfer Hydrogenation of Acetophenone
Step-by-Step Methodology:
-
To a vial, add acetophenone (1.0 mmol), the synthesized Ru complex (1 mol%), and a basic co-catalyst like KOH (10 mol%).
-
Add a solvent such as isopropanol (5 mL).
-
Add hydrazine hydrate (5.0 mmol) as the hydrogen source.
-
Seal the vial and heat the reaction mixture to 80°C for the required time (e.g., 2-6 hours).
-
Monitor the conversion of the ketone to the alcohol by GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Diagram: Proposed Workflow for Transfer Hydrogenation
Caption: Experimental workflow for Ru-catalyzed transfer hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. GCRIS [gcris.iyte.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Hydrazino-3-nitropyridine in Analytical Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Derivatization and the Role of 2-Hydrazino-3-nitropyridine
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of low-concentration analytes is paramount. Carbonyl compounds, such as aldehydes and ketones, are a class of molecules of significant interest due to their roles in biological processes, their presence as environmental pollutants, and their use as synthetic intermediates. However, their direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection or Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging. This is often due to their poor chromatographic retention, low ionization efficiency in mass spectrometry, and lack of a strong chromophore for UV-Vis detection.
To overcome these analytical hurdles, chemical derivatization is a widely employed strategy. This process involves the chemical modification of the analyte to produce a derivative with more favorable analytical properties. This compound is a heterocyclic hydrazine that serves as an excellent derivatizing agent for carbonyl compounds. The presence of the hydrazine functional group allows for a specific and efficient reaction with aldehydes and ketones to form stable hydrazone derivatives. The resulting hydrazones incorporate the nitropyridine moiety, which acts as a strong chromophore, significantly enhancing their detectability by UV-Vis spectroscopy. Furthermore, the introduction of the pyridine ring and the nitro group can improve the ionization efficiency of the derivatives in mass spectrometry, leading to lower limits of detection.
This technical guide provides a comprehensive overview of the derivatization of carbonyl compounds using this compound for analytical purposes. It delves into the underlying reaction mechanism, offers detailed, step-by-step protocols for derivatization, and discusses the analytical techniques best suited for the quantification of the resulting derivatives.
The Chemistry of Derivatization: Hydrazone Formation
The derivatization of aldehydes and ketones with this compound proceeds through a well-established nucleophilic addition-elimination reaction to form a hydrazone. The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone.
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
Caption: General workflow for the derivatization of carbonyl compounds with this compound.
Analytical Advantages of this compound Derivatization
The derivatization of carbonyl compounds with this compound offers several key advantages for their subsequent analysis:
| Feature | Advantage |
| Strong Chromophore | The nitropyridine ring in the derivative provides a strong UV-Vis absorption, enabling highly sensitive detection by HPLC-UV. |
| Increased Molar Mass | The addition of the this compound moiety increases the molecular weight of the analyte, which can be beneficial for mass spectrometry by shifting the m/z of the ion out of the low mass background noise. |
| Improved Ionization | The pyridine nitrogen can be readily protonated, leading to enhanced ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS). |
| Enhanced Chromatographic Retention | The increased hydrophobicity of the hydrazone derivative compared to the parent carbonyl compound often leads to better retention and separation on reversed-phase HPLC columns. |
| Specificity | The reaction is highly specific to the carbonyl functional group, reducing the likelihood of interferences from other sample matrix components. |
Experimental Protocols
The following protocols provide a starting point for the derivatization of aldehydes and ketones with this compound. Optimization of reaction conditions may be necessary depending on the specific analyte and sample matrix.
Protocol 1: Derivatization for HPLC-UV Analysis
This protocol is designed for the derivatization of carbonyl compounds in a standard solution or a relatively clean sample extract.
Materials:
-
This compound (reagent grade)
-
Aldehyde or ketone standard/sample
-
Methanol or Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (for catalysis)
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the aldehyde or ketone standard or sample extract in methanol or acetonitrile to a known concentration.
-
Derivatization Reaction:
-
In a clean vial, mix 100 µL of the sample solution with 100 µL of the this compound reagent solution.
-
Add 5 µL of a 0.1% (v/v) solution of TFA or HCl in the reaction solvent to catalyze the reaction.
-
Vortex the mixture gently for 10-15 seconds.
-
Seal the vial and incubate at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined experimentally.
-
-
Sample Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC-UV system. If necessary, the sample can be diluted with the mobile phase.
-
Monitor the eluent at the wavelength of maximum absorbance (λmax) of the hydrazone derivative. Based on structurally similar nitrophenylhydrazones, a λmax in the range of 350-400 nm is expected.
-
Caption: Workflow for derivatization of carbonyls for HPLC-UV analysis.
Protocol 2: Derivatization for LC-MS Analysis
This protocol is similar to the HPLC-UV protocol but includes considerations for mass spectrometry detection.
Materials:
-
Same as Protocol 1, with the addition of formic acid (LC-MS grade).
Procedure:
-
Preparation of Reagent and Sample: Follow steps 1 and 2 from Protocol 1.
-
Derivatization Reaction:
-
Follow step 3 from Protocol 1. For LC-MS, using formic acid as the catalyst is often preferred as it is a common mobile phase additive.
-
-
Sample Preparation for LC-MS:
-
After incubation and cooling, it is recommended to dilute the sample with the initial mobile phase (e.g., water/acetonitrile with 0.1% formic acid) before injection. This ensures compatibility with the LC system and can improve peak shape.
-
-
LC-MS Analysis:
-
Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source, typically in positive ion mode.
-
Monitor for the protonated molecular ion [M+H]⁺ of the hydrazone derivative. The expected m/z will be the molecular weight of the carbonyl compound plus the molecular weight of this compound (154.13 g/mol ) minus the molecular weight of water (18.02 g/mol ), plus the mass of a proton.
-
For enhanced selectivity and sensitivity, develop a tandem mass spectrometry (MS/MS) method by monitoring a specific fragmentation of the parent ion. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the pyridine ring.
-
Data Interpretation and Method Validation
UV-Vis Spectroscopy
The formation of the hydrazone derivative can be confirmed by UV-Vis spectroscopy. The product will exhibit a significant bathochromic shift (shift to longer wavelength) compared to the individual reactants. While the exact λmax will depend on the specific aldehyde or ketone used, for nitrophenylhydrazones, this is typically in the 350-400 nm range, providing a region with minimal interference from many common biological matrices.
Mass Spectrometry
The mass spectrum of the derivatized analyte will show a clear molecular ion corresponding to the expected mass of the hydrazone. High-resolution mass spectrometry can be used to confirm the elemental composition of the derivative. Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation and for developing highly selective quantitative methods. The fragmentation pattern of the hydrazone will provide characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Expected Fragmentation:
While specific fragmentation patterns need to be determined experimentally, some general pathways can be anticipated for the [M+H]⁺ of a this compound derivative:
-
Loss of the nitro group (NO₂): A neutral loss of 46 Da.
-
Cleavage of the N-N bond: This can lead to fragments corresponding to the protonated pyridine moiety and the imine portion of the molecule.
-
Fragmentation of the pyridine ring: Loss of HCN (27 Da) or other small neutral molecules from the pyridine ring is possible.
Method Validation
Any analytical method developed using this compound derivatization should be fully validated according to relevant guidelines (e.g., ICH for pharmaceutical applications). Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The range over which the response is directly proportional to the concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the derivatized analyte in the sample matrix and in prepared solutions.
Conclusion
This compound is a valuable derivatizing agent for the sensitive and selective analysis of aldehydes and ketones. The formation of stable, chromophoric hydrazone derivatives significantly enhances their detectability by HPLC-UV and LC-MS. The protocols and information provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for the quantification of carbonyl compounds in a variety of sample matrices. The inherent advantages of this derivatization strategy make it a powerful tool in pharmaceutical analysis, metabolomics, and environmental monitoring.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazino-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Hydrazino-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the optimization of its yield and purity paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges encountered during its synthesis.
The primary and most widely adopted synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with hydrazine hydrate.[2][3] This reaction is favored for its efficiency and relatively straightforward execution.
The Chemistry: Understanding the SNAr Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group (—NO₂) at the ortho position strongly activates the pyridine ring, making the carbon atom at the C2 position highly electrophilic and susceptible to nucleophilic attack by hydrazine. The chlorine atom, a good leaving group, is then displaced.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Standard Experimental Protocol
This protocol is a baseline procedure adapted from established methods.[2] Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate (80% or higher)[4]
-
Acetonitrile (or other suitable polar solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (1 eq.) in acetonitrile (approx. 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate (1.5 eq.) dropwise to the cooled solution. A mild exotherm may be observed.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20°C) and stir for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product, 2-hydrazinyl-3-nitropyridine, should precipitate as a yellow solid.[2]
-
Collect the solid by vacuum filtration, wash with a minimal amount of cold water or diethyl ether to remove residual impurities, and dry under vacuum.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Stoichiometry | 1.5 eq. Hydrazine Hydrate | Ensures complete conversion of the starting material. A large excess may lead to side reactions. |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants. Other polar solvents like ethanol or DMF can also be used.[4] |
| Temperature | 0°C to 20°C | Initial cooling controls the exotherm. The reaction proceeds efficiently at room temperature.[2] |
| Reaction Time | 20-48 hours | Dependent on scale and temperature. Monitor by TLC for optimal endpoint.[2][6] |
| Typical Yield | >90% | High yields are achievable with pure starting materials and optimized conditions.[2][4] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common synthesis problems.
Q1: My reaction shows complete consumption of starting material by TLC, but my final isolated yield is significantly lower than expected. Where did my product go?
A1: This is a common issue that often points to problems during the work-up and isolation phases rather than the reaction itself.
-
Causality: this compound has some solubility in polar solvents, including water. If excessive washing is performed, especially with water or alcohols, significant product loss can occur. Additionally, the product can be sensitive to prolonged heating, which might occur during solvent evaporation at high temperatures, leading to decomposition.
-
Troubleshooting Steps:
-
Minimize Washing: When filtering the precipitated product, use a minimal amount of cold solvent for washing. Diethyl ether is a good choice as the product is less soluble in it than in alcohols or water.
-
Controlled Concentration: When concentrating the reaction mixture under reduced pressure, use a water bath with a temperature no higher than 40-50°C to prevent thermal degradation.
-
Check the Filtrate: If you suspect product loss into the filtrate, you can try to precipitate more product by adding a non-polar solvent (like hexane) to the filtrate or by further concentrating it. Analyze a sample of the filtrate by TLC to confirm the presence of the product.
-
Q2: TLC analysis shows a significant amount of 2-chloro-3-nitropyridine remaining, even after stirring for 24 hours. How can I drive the reaction to completion?
A2: An incomplete reaction is typically due to insufficient activation energy, suboptimal stoichiometry, or reagent deactivation.
-
Causality: The nucleophilicity of hydrazine can be affected by temperature and solvent. If the reaction is too cold, it may proceed very slowly. An insufficient amount of hydrazine hydrate will naturally lead to unreacted starting material. Lastly, the purity of hydrazine hydrate is critical; older stock can absorb atmospheric CO₂ or water, reducing its effective concentration.[7]
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you have used at least 1.5 equivalents of hydrazine hydrate. If the reaction is still sluggish, you can incrementally add more hydrazine (e.g., up to 2.0 eq.) and monitor the progress.
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 48 hours). If time is a constraint, you can gently warm the reaction mixture to 40-50°C. However, be cautious, as higher temperatures can increase the rate of side product formation.
-
Check Reagent Quality: Use a fresh bottle of hydrazine hydrate. It is a reducing agent and can be oxidized over time.
-
Solvent Choice: While acetonitrile is standard, some protocols use alcohols or DMF, which can sometimes improve solubility and reaction rates.[3][4] Consider a trial reaction in an alternative polar solvent.
-
Q3: My final product is a dark, sticky oil instead of the expected yellow solid. What are the likely side reactions, and how can I minimize them?
A3: The formation of a dark, impure product often indicates the presence of side reactions or decomposition.
-
Causality: The primary cause is often elevated reaction temperatures, which can promote the formation of polymeric materials or other degradation products. Another possibility is the presence of impurities in the starting 2-chloro-3-nitropyridine. For example, if the starting material was prepared via chlorination of 2-hydroxy-3-nitropyridine, residual starting material could lead to undesired side products.[8]
-
Troubleshooting Steps:
-
Strict Temperature Control: The most critical factor is to maintain the recommended temperature profile. Ensure the initial addition of hydrazine is done at 0°C to dissipate the heat of reaction. Avoid heating the reaction mixture excessively.
-
Purify Starting Materials: If you suspect your 2-chloro-3-nitropyridine is impure, consider purifying it by recrystallization or column chromatography before use.
-
Purification of the Final Product: An oily product can often be coaxed into crystallizing. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod can induce crystallization. If this fails, column chromatography on silica gel is an effective method for purification.
-
Frequently Asked Questions (FAQs)
Q: How should I handle and store this compound? A: The compound is stable under normal storage conditions.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Safety data indicates it is a skin and eye irritant and may cause respiratory irritation, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[9]
Q: What are the key safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a chemical fume hood.[5] It is corrosive, a suspected carcinogen, and toxic. Anhydrous hydrazine is potentially explosive. Always use the hydrate form and avoid contact with metals.[5]
Q: Are there alternative synthetic routes to this compound? A: While the reaction of 2-chloro-3-nitropyridine with hydrazine is the most common, other halopyridines (e.g., 2-fluoro-3-nitropyridine) can also be used as starting materials.[10] Additionally, methods for synthesizing hydrazinopyridines from other precursors have been explored, but they are generally less direct for this specific isomer.[11]
Q: Can this reaction be performed in a flow reactor for large-scale synthesis? A: Yes, the synthesis of hydrazinopyridines is amenable to flow chemistry. A flow reactor can offer better temperature control and mixing, potentially leading to higher yields and purity, especially on a larger scale.[6]
References
- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hydrazino-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Hydrazino-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your process for higher purity and yield.
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, where 2-chloro-3-nitropyridine is treated with hydrazine hydrate.[1][2] The electron-withdrawing effect of the nitro group at the 3-position activates the pyridine ring, making the chlorine atom at the 2-position susceptible to displacement by the nucleophilic hydrazine.[3] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root cause and actionable solutions.
Question 1: My final product shows a significant impurity with a mass (M+H)⁺ of approximately 301.1 Da, which is much higher than the expected product mass of 155.1 Da. What is this byproduct?
Answer: This high-mass impurity is almost certainly the symmetrical dimer, 1,2-bis(3-nitro-pyridin-2-yl)hydrazine .
-
Causality & Mechanism: This byproduct forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting material, 2-chloro-3-nitropyridine. This is a classic issue when the stoichiometry of the nucleophile (hydrazine) is not sufficiently high. The terminal -NH₂ group of the product is still nucleophilic enough to compete with the hydrazine hydrate in solution.
-
Troubleshooting & Prevention:
-
Increase Molar Excess of Hydrazine: The most effective solution is to increase the molar ratio of hydrazine hydrate relative to 2-chloro-3-nitropyridine. A ratio of 1.5 to 5 equivalents of hydrazine hydrate is typically recommended to ensure it is the overwhelmingly dominant nucleophile.[4][5] This statistically favors the reaction of the starting material with hydrazine rather than with the product.
-
Control Reagent Addition: Add the 2-chloro-3-nitropyridine solution slowly to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, suppressing the product's ability to compete as a nucleophile.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-20°C) can sometimes favor the desired reaction pathway, although this may require longer reaction times.[1]
-
Question 2: My LC-MS analysis shows an impurity peak with the exact same mass as my product, but it has a different retention time. Is this an isomer?
Answer: Yes, this is highly indicative of a positional isomer, most commonly 2-Hydrazino-5-nitropyridine .[6]
-
Causality & Mechanism: This impurity does not arise from a side reaction during the synthesis but is a direct consequence of an isomeric impurity in your starting material, 2-chloro-3-nitropyridine. Commercial batches of this starting material can sometimes contain small amounts of 2-chloro-5-nitropyridine. Since both isomers react readily with hydrazine, the impurity is carried through the synthesis.
-
Troubleshooting & Prevention:
-
Starting Material Analysis: Always perform a rigorous quality control check (e.g., GC-MS, HPLC, or NMR) on your starting 2-chloro-3-nitropyridine before beginning the synthesis to quantify any isomeric impurities.
-
Purification of Starting Material: If significant isomeric impurities are present, purify the 2-chloro-3-nitropyridine via recrystallization or column chromatography prior to use.
-
Final Product Purification: If the impurity is already present in your final product, separation can be achieved through careful column chromatography, as the polarity of the two isomers is often sufficiently different.
-
Question 3: My reaction yield is poor, and I've isolated a significant amount of a byproduct identified as 2-hydroxy-3-nitropyridine. How did this form?
Answer: This is a hydrolysis byproduct, formed when the starting material reacts with water instead of hydrazine.
-
Causality & Mechanism: The activated 2-chloro-3-nitropyridine is susceptible to nucleophilic attack by water, especially at elevated temperatures or under non-anhydrous conditions. This results in the substitution of the chloride for a hydroxyl group, forming 2-hydroxy-3-nitropyridine.[7]
-
Troubleshooting & Prevention:
-
Use Anhydrous Solvents: Ensure that the solvent used (e.g., acetonitrile, ethanol) is anhydrous.
-
Control Reaction Temperature: Avoid excessively high temperatures or prolonged heating, as this accelerates the rate of hydrolysis.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.
-
Question 4: I'm observing minor byproducts that suggest a change in the nitro group. What could be happening?
Answer: You are likely observing the partial reduction of the nitro group to an amino group, which can be caused by the hydrazine itself.
-
Causality & Mechanism: Hydrazine hydrate is a well-known reducing agent, often used with a catalyst like Raney nickel to reduce nitro groups.[8] Even without a catalyst, at elevated temperatures or during extended reaction times, hydrazine can slowly reduce the nitro group on the pyridine ring to form byproducts like 2-hydrazino-3-aminopyridine .
-
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical factor. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid hotspots in the reactor.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Unnecessarily long reaction times increase the likelihood of nitro group reduction.
-
Ensure Reactor Cleanliness: Ensure the reaction vessel is free from any trace metal catalysts that could inadvertently promote the reduction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction? The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The process involves two main steps:
-
Nucleophilic Attack: The hydrazine molecule attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing nitro group through resonance.[3]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.
Caption: SNAr Mechanism for this compound Synthesis.
Q2: Why is a molar excess of hydrazine hydrate so crucial? Using an excess of hydrazine hydrate serves two primary purposes based on Le Chatelier's principle and reaction kinetics. First, it drives the reaction equilibrium towards the product side, ensuring complete consumption of the starting material. Second, and more critically, it minimizes the formation of the 1,2-bis(3-nitro-pyridin-2-yl)hydrazine dimer by ensuring that the concentration of hydrazine is always significantly higher than the concentration of the product, making it the statistically favored nucleophile.
Q3: What are the generally recommended conditions to maximize purity? To achieve high purity, the following conditions are recommended:
-
Solvent: Anhydrous acetonitrile or ethanol.
-
Temperature: 0°C to 25°C.[1]
-
Stoichiometry: 1.5 - 5 equivalents of hydrazine hydrate.
-
Atmosphere: Inert (Nitrogen or Argon).
-
Monitoring: Track reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Q4: What is the most effective method for purifying the final product? For most common impurities, recrystallization is a highly effective and scalable purification method. A suitable solvent system (e.g., ethanol/water or isopropanol) can be used. If isomeric impurities are present or if multiple byproducts have formed, column chromatography on silica gel is the preferred method for achieving high purity, albeit with lower throughput.
Section 3: Data Summary & Visualization
Table 1: Summary of Common Byproducts
| Byproduct Name | Molecular Formula | (M+H)⁺ | Probable Cause | Prevention Strategy |
| 1,2-bis(3-nitro-pyridin-2-yl)hydrazine | C₁₀H₈N₆O₄ | 301.1 | Insufficient hydrazine | Use ≥1.5 eq. hydrazine hydrate |
| 2-Hydrazino-5-nitropyridine | C₅H₆N₄O₂ | 155.1 | Impure starting material | Analyze & purify starting material |
| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 141.0 | Presence of water | Use anhydrous solvents; control temp. |
| 2-Hydrazino-3-aminopyridine | C₅H₇N₅ | 138.1 | High temp; long reaction time | Strict temperature & time control |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.9 | Incomplete reaction | Increase reaction time or temp. moderately |
Byproduct Formation Pathways
The following diagram illustrates the decision-making process for troubleshooting based on the observed byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 8. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Hydrazino-3-nitropyridine
Welcome to the technical support guide for the purification of crude 2-Hydrazino-3-nitropyridine (CAS 15367-16-5). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this important building block in high purity. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount for the success of subsequent reactions.[1] This guide provides troubleshooting advice and answers to frequently asked questions in a direct, Q&A format, grounded in established chemical principles and field experience.
PART 1: Initial Assessment & Common Impurities
A successful purification strategy begins with understanding the composition of your crude material. The most common synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with hydrazine hydrate.[2] This reaction profile dictates the likely impurities.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product, typically a yellow or orange solid, will likely contain a mixture of starting materials, excess reagents, and side-products.[1][2] Proper identification is the first step toward selecting an effective purification method.
Table 1: Common Impurities and Diagnostic Characteristics
| Impurity | Chemical Structure | Origin | How to Detect / Remove |
| Excess Hydrazine Hydrate | N₂H₄·xH₂O | Excess reagent used to drive the reaction to completion. | Highly water-soluble and polar.[3] Easily removed by aqueous work-up, trituration with water, or drying under high vacuum. Will not show up on TLC unless stained with a specific reagent. |
| Unreacted 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Incomplete reaction. | Less polar than the product. Will have a higher Rf on silica gel TLC. Can be removed by recrystallization or column chromatography. |
| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | Hydrolysis of the starting material, especially with prolonged heating or excess water. | More polar than the starting material but may have similar polarity to the product. Can be difficult to remove. Acid-base extraction can be effective.[4] |
| Hydrazine Hydrochloride | N₂H₅Cl | Formed if the reaction is performed in the presence of an acid or if HCl is generated. | A salt. Highly soluble in water. Removed by an aqueous wash or by washing the crude solid with water. |
Q2: How can I perform a quick purity assessment of my crude material?
A2: Before committing to a large-scale purification, a rapid assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the most effective initial check. Use a moderately polar eluent system like 50% Ethyl Acetate in Hexanes. The product is quite polar and should have a low-to-mid Rf. Unreacted 2-chloro-3-nitropyridine will have a higher Rf. Highly polar impurities or baseline material may indicate hydrolysis products or salts.
-
Solubility Test: Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, ethyl acetate, dichloromethane) to inform your choice for recrystallization or trituration.
-
Crude ¹H NMR: Dissolving a small sample in DMSO-d₆ can provide a wealth of information. You can often identify signals for the product, unreacted starting material, and solvent from the reaction (e.g., acetonitrile).[2]
PART 2: Purification Strategy Selection
Based on your initial assessment, you can choose the most appropriate purification technique. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
PART 3: Troubleshooting Common Purification Techniques
Recrystallization FAQs
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound when hot but have low solubility when cold. Based on the polar nature of your product, good starting points are:
-
Ethanol or Isopropanol: Often provides a good balance of solubility. The product should be readily soluble in boiling ethanol and precipitate upon cooling.
-
Acetonitrile: The synthesis is often performed in acetonitrile, indicating good solubility at moderate temperatures.[2] It can be an effective recrystallization solvent.
-
Ethyl Acetate: While the starting material, 2-chloro-3-nitropyridine, can be recrystallized from ethyl acetate, the product is significantly more polar.[5] Ethyl acetate may be useful as part of a co-solvent system (e.g., with ethanol or hexanes) or for precipitating the product from a more polar solvent.
Q4: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Causality: The concentration of the solute is too high, or the solution was cooled too rapidly, preventing orderly crystal lattice formation.
-
Solution:
-
Re-heat the mixture until the oil redissolves completely.
-
Add more solvent (10-20% increments) to lower the saturation point.
-
Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
If it still oils out, try a lower-boiling point solvent.
-
Q5: My recovery from recrystallization is very low. How can I improve the yield?
A5: Low recovery typically means your product has significant solubility in the cold solvent.
-
Causality: The chosen solvent is too "good" at dissolving your compound, even at low temperatures.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool Thoroughly: Ensure the flask is cooled sufficiently, first to room temperature, then in an ice bath, to maximize precipitation.
-
Use a Co-solvent: Introduce a "poor" solvent (an anti-solvent) in which your product is insoluble. For example, if your product is dissolved in hot ethanol, you could slowly add water or hexanes dropwise until the solution becomes faintly turbid, then heat to clarify and cool slowly. This reduces the overall solvating power of the medium.
-
Column Chromatography FAQs
Q6: My compound streaks badly on the silica gel column. What causes this and how can I prevent it?
A6: Streaking is a common issue with basic compounds like hydrazines on acidic silica gel.
-
Causality: The basic hydrazine moiety interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-specific binding prevents the compound from moving in a tight band.
-
Solution:
-
Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your eluent. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica.
-
Q7: What is a good starting eluent system for purifying this compound on silica gel?
A7: The product is quite polar. A good starting point would be a mixture of a non-polar and a polar solvent.
-
Recommended System: Start with 50% Ethyl Acetate / Hexanes.
-
Tuning the System:
-
If the Rf is too low (stuck at the baseline), increase the polarity by moving to 100% Ethyl Acetate, and then to a mixture of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH).
-
Remember to add a basic modifier like triethylamine to all eluent systems to prevent streaking.
-
Acid-Base Extraction FAQs
Q8: How can I use a liquid-liquid (acid-base) extraction to purify my product?
A8: This method leverages the basicity of the hydrazine group to separate it from neutral or acidic impurities.
Step-by-Step Protocol:
-
Dissolve the crude material in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with water (2x) to remove excess hydrazine hydrate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl) (3x). Your product, being basic, will become protonated (forming a salt) and move into the aqueous layer. Neutral impurities like unreacted 2-chloro-3-nitropyridine will remain in the organic layer.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath.
-
Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the pH is > 8. Your pure product should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Caption: Workflow for acid-base extraction purification.
References
- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Preventing Over-Nitration in Nitropyridine Synthesis
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing nitro groups to the pyridine scaffold. The inherent electronic properties of the pyridine ring present unique challenges, making controlled mono-nitration a non-trivial task. Over-nitration is a frequent impediment, leading to reduced yields of the desired product and complex purification challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices, from reaction kinetics to alternative synthetic pathways, ensuring that every procedure is a self-validating system grounded in robust scientific evidence.
Section 1: Frequently Asked Questions - The Fundamentals of Pyridine Nitration
This section addresses the foundational concepts that govern the reactivity of pyridine in electrophilic nitration.
Q1: Why is pyridine significantly less reactive than benzene towards electrophilic nitration?
Pyridine's reduced reactivity is a direct consequence of the nitrogen heteroatom's influence on the aromatic ring's electronic structure.[1][2] There are two primary deactivating factors:
-
Inductive Effect: Nitrogen is more electronegative than carbon, which results in an inductive withdrawal of electron density from the ring. This makes the pyridine nucleus less nucleophilic and therefore less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[1]
-
Protonation under Acidic Conditions: Nitration is typically performed in highly acidic media (e.g., HNO₃/H₂SO₄). The basic lone pair of electrons on the pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion.[3] This positive charge strongly deactivates the entire ring towards electrophilic attack, making the reaction even more difficult than the inductive effect alone would suggest.[3]
Consequently, forcing nitration to occur requires harsh reaction conditions, such as high temperatures and the use of fuming acids, which can unfortunately also promote side reactions like over-nitration.[1][4]
Q2: Why is 3-nitropyridine the major product of direct nitration?
Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (the meta-position).[1] This regioselectivity is due to the distribution of positive charge in the resonance intermediates (sigma complexes) formed during the electrophilic attack.
-
Attack at the 2- or 4-position (ortho or para) results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom. This is an extremely unstable and energetically unfavorable state.
-
Attack at the 3-position (meta) keeps the positive charge distributed across the carbon atoms of the ring, avoiding the unstable scenario of placing it on the nitrogen.
Therefore, the activation energy for attack at the 3-position is lower than at the 2- or 4-positions, leading to the formation of the 3-nitro isomer as the primary product.[1]
Q3: What defines "over-nitration" in nitropyridine synthesis?
Over-nitration refers to the introduction of more than one nitro group onto the pyridine ring, leading to the formation of dinitropyridine or even trinitropyridine derivatives. While the first nitration is difficult, if the reaction conditions are too harsh or not carefully controlled, a second nitration can occur, particularly on pyridine rings that contain activating substituents. This is a common issue that complicates product purification and significantly lowers the yield of the desired mono-nitro product.[4]
Section 2: Troubleshooting Guide - Strategies to Favor Mono-Nitration
This section provides actionable solutions to the common problem of over-nitration.
Core Problem: I am observing significant amounts of dinitrated products in my reaction mixture. How can I improve the selectivity for mono-nitration?
Observing dinitrated products indicates that the reaction conditions are too forcing, allowing the initially formed mono-nitropyridine to undergo a second, undesired nitration. To favor mono-nitration, you must carefully control the reaction kinetics. The following strategies are critical.[4]
Causality: Electrophilic nitration is a highly exothermic process. The rate of both the first and second nitration increases with temperature, but the second nitration often has a higher activation energy. By lowering the reaction temperature, you can disproportionately reduce the rate of the second nitration, thereby favoring the formation of the mono-nitrated product.[4][5]
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require careful experimentation, starting as low as 0°C or even -10°C.
-
Pre-cool Reagents: Ensure both the pyridine substrate solution and the nitrating mixture are cooled to the target temperature before mixing.
-
Use an Efficient Cooling Bath: Employ an ice-salt, dry ice/acetone, or cryocooler bath to maintain a consistent internal temperature, especially during the addition of the nitrating agent.
-
Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, as localized heating can occur.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0°C to 25°C (Substrate Dependent) | Minimizes the rate of the second nitration. |
| Nitrating Agent Temp | Cooled to reaction temp before addition | Prevents initial temperature spike upon mixing. |
Causality: A large excess of the nitrating agent (e.g., nitric acid) will increase the concentration of the active electrophile (NO₂⁺) throughout the reaction. This high concentration drives the reaction forward, significantly increasing the probability of multiple nitrations occurring once the mono-nitrated product is formed.[4][5]
Troubleshooting Steps:
-
Use Minimal Excess: Start with a stoichiometric amount or a very slight excess (e.g., 1.05 to 1.2 equivalents) of the nitrating agent.
-
Accurate Measurement: Ensure precise measurement of all reagents to maintain the intended molar ratios.
| Reagent | Recommended Molar Ratio (relative to substrate) | Rationale |
| Nitric Acid | 1.05 - 1.2 equivalents | Limits the availability of the electrophile for a second nitration. |
Causality: Adding the nitrating agent all at once creates a high local concentration of the electrophile and can lead to a dangerous exotherm. By adding the nitrating agent slowly and dropwise, you maintain a low, steady-state concentration of the electrophile. This ensures that the more reactive starting material is consumed preferentially before the less reactive mono-nitrated product can compete for the nitrating agent.[4]
Troubleshooting Steps:
-
Use an Addition Funnel: Add the nitrating mixture dropwise to the stirred substrate solution over an extended period (e.g., 30-60 minutes).
-
Maintain Vigorous Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the added reagent and prevent localized "hot spots."
Causality: Nitration reactions do not proceed to 100% completion of the desired product and then stop. The formation of the mono-nitrated product and its subsequent conversion to the di-nitrated product are competing processes that occur over time. The highest yield of the mono-nitrated product exists at a specific point, after which its concentration will decrease as over-nitration begins to dominate.[4]
Troubleshooting Steps:
-
Regular Sampling: Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Analytical Monitoring: Analyze the aliquots using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS to track the disappearance of starting material and the appearance of both mono- and di-nitrated products.[4][6][7]
-
Quench at Optimum Time: Stop (quench) the reaction when the concentration of the desired mono-nitrated product is at its maximum.
Troubleshooting Workflow for Over-Nitration
Caption: Troubleshooting workflow for minimizing over-nitration.
Section 3: Alternative Synthetic Strategies
When direct nitration proves inefficient or low-yielding, alternative strategies can provide cleaner, more selective routes to specific nitropyridine isomers.
Q4: I need to synthesize 4-nitropyridine, but direct nitration only yields the 3-nitro isomer. How can I achieve this?
A: The Pyridine N-Oxide Method. This is the most common and effective strategy for synthesizing 4-nitropyridines.[3] The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The oxygen atom donates electron density back into the ring, particularly activating the 4-position (para) towards electrophilic attack.[8][9] The process involves a two-step sequence: N-oxidation followed by nitration and then deoxygenation.
Synthesis Pathway for 4-Nitropyridine via N-Oxide
Caption: Pathway for synthesizing 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide [8][10]
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a three-neck flask equipped with a thermometer, addition funnel, and reflux condenser, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.
-
Addition: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ~150 g of crushed ice. Neutralize the solution to pH 7-8 by slowly adding a saturated sodium carbonate solution. A yellow solid will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 4-nitropyridine N-oxide.
The resulting 4-nitropyridine N-oxide can then be deoxygenated using reagents like PCl₃ or PPh₃ to yield the final 4-nitropyridine product.[3][11]
Q5: Are there milder nitrating systems for sensitive substrates?
A: Yes. For substrates that cannot tolerate the harsh conditions of mixed fuming acids, alternative nitrating agents can be employed.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridine under milder conditions. The reaction proceeds through the formation of an N-nitropyridinium nitrate intermediate.[12] This intermediate then rearranges, often upon treatment with bisulfite, to yield 3-nitropyridine.[12]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a potent electrophile in situ and can effect the nitration of various pyridine derivatives, often with good yields of the 3-nitro product under controlled conditions.[13][14]
Section 4: Reaction Monitoring & Work-up
Q6: How can I effectively monitor the progress of my nitration reaction?
Effective monitoring is crucial to maximize yield and prevent over-nitration.[4]
-
Thin-Layer Chromatography (TLC): This is a quick and easy method for qualitative analysis. Spot the reaction mixture on a TLC plate alongside your starting material and (if available) a standard of the product. A suitable eluent (e.g., hexane/ethyl acetate mixture) will separate the components, allowing you to visualize the consumption of the starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more quantitative information. A small, quenched aliquot of the reaction mixture is injected into the GC-MS. This will separate the components and provide their mass spectra, allowing for unambiguous identification and relative quantification of the starting material, mono-nitrated product, and di-nitrated byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also an excellent tool for monitoring, especially for less volatile or thermally sensitive compounds.[6][15]
Q7: What is a standard work-up procedure for a pyridine nitration reaction?
A careful work-up is essential for safety and product isolation.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat. Caution: This step is highly exothermic.
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH of the solution is neutral (pH 7-8).[4][10] Be extremely cautious, as significant CO₂ evolution (foaming) will occur.[3]
-
Extraction: If the product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Section 5: Safety First - Handling Nitrating Agents and Pyridine
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.
Q8: What are the critical safety precautions for this chemistry?
-
Reagent Hazards:
-
Reaction Hazards:
-
Exotherms: Nitrations are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion.
-
Explosive Byproducts: Under certain conditions, unstable and potentially explosive polynitrated compounds can form.
-
-
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber).[16][18]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[17][20]
-
Controlled Conditions: Never add reagents quickly. Always use slow, dropwise addition with efficient cooling and stirring.[4]
-
Spill Control: Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
-
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
- 12. nva.sikt.no [nva.sikt.no]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. kishida.co.jp [kishida.co.jp]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. carlroth.com [carlroth.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
managing reaction temperature for 2-Hydrazino-3-nitropyridine synthesis
Welcome to the technical support center for the synthesis of 2-Hydrazino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding to not only follow protocols but to make informed decisions when challenges arise in your experiments.
Section 1: Synthesis Overview & Reaction Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by nucleophiles. In this case, hydrazine hydrate serves as the nucleophile, displacing the chlorine atom at the C2 position.
The reaction is as follows:
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
Q3: The reaction mixture turned dark brown or black, and I have a low yield of a tarry product. What happened?
A3: The formation of dark, insoluble materials ("tar") is indicative of decomposition. This can be caused by excessive heat, which can lead to the breakdown of the starting material, the product, or the hydrazine reagent itself.
-
Scientific Rationale: Hydrazine and its derivatives can be thermally unstable. [1]At elevated temperatures, hydrazine can decompose, potentially initiating side reactions and polymerization of the aromatic compounds present. The nitro group on the pyridine ring also makes the system more energetic and potentially susceptible to decomposition under harsh conditions. There is also a potential for a thermal runaway reaction if the heat generated from the exothermic reaction is not effectively removed. [2]* Troubleshooting Steps:
-
Immediate Cooling: If you observe a rapid, uncontrolled temperature increase, immediately apply external cooling (e.g., an ice bath) to try and bring the reaction under control.
-
Ensure Adequate Heat Transfer: For larger-scale reactions, ensure that the reaction vessel has adequate surface area for cooling and that the stirring is efficient to ensure uniform temperature throughout the mixture.
-
Review Safety Protocols: Before performing this reaction, always review the safety data sheets for all reagents. Hydrazine is toxic and reactive, and appropriate personal protective equipment and engineering controls (i.e., a fume hood) are mandatory.
-
Q4: Why is the recommended protocol to add the hydrazine hydrate at 0°C and then allow the reaction to proceed at 20°C?
A4: This two-stage temperature profile is a standard practice for managing exothermic reactions where the desired product is kinetically favored.
-
Scientific Rationale:
-
Initial Cooling (0°C): The initial low temperature is to control the exotherm of the reaction upon the addition of the nucleophile. [3]This prevents a rapid temperature spike that could lead to the formation of the thermodynamically favored byproducts we discussed in Q2.
-
Warming to 20°C: Once the addition is complete and the initial exotherm has subsided, the reaction mixture is allowed to warm to a moderate temperature (20°C) to ensure a reasonable reaction rate. This temperature is high enough to overcome the activation energy for the formation of the kinetic product in a practical timeframe, but low enough to disfavor the pathway to the thermodynamic byproducts.
-
Section 3: Recommended Experimental Protocol
This protocol is based on established procedures and is designed to maximize the yield and purity of this compound. [4]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Chloro-3-nitropyridine | Starting Material |
| Hydrazine Hydrate | Nucleophile |
| Acetonitrile (Anhydrous) | Solvent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Dropping funnel | Controlled addition of hydrazine |
| Thermometer | Temperature monitoring |
| Ice bath | Cooling |
| Rotary evaporator | Solvent removal |
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve 2-chloro-3-nitropyridine in acetonitrile in the flask and begin stirring.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Hydrazine Addition: Add hydrazine hydrate to the dropping funnel. Add the hydrazine hydrate dropwise to the stirred solution, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Stir at this temperature for 20 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
Workflow Diagram:
Caption: Experimental workflow for this compound synthesis.
Section 4: Safety Information
Hydrazine Hydrate is acutely toxic, corrosive, and a suspected carcinogen. Handle with extreme care. [5]
-
Engineering Controls: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles. A face shield is recommended when handling larger quantities.
-
Spill and Waste: Have a spill kit ready. Neutralize small spills and contaminated glassware with a dilute solution of hydrogen peroxide or sodium hypochlorite. Dispose of all hydrazine-containing waste according to your institution's hazardous waste guidelines. Do not mix hydrazine waste with oxidizing agents.
Section 5: References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 15367-16-5: this compound. Retrieved from --INVALID-LINK--
-
33: Kinetic control vs. thermodynamic control. (2020, December 10). YouTube. Retrieved from --INVALID-LINK--
-
Thermal hazard analysis of hydrazine and nitric acid mixtures. (2004). ResearchGate. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from --INVALID-LINK--
-
Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube. Retrieved from --INVALID-LINK--
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024, January 9). MDPI. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from --INVALID-LINK--
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009, August 6). PubMed. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Retrieved from --INVALID-LINK--
-
2-Chloro-3-nitropyridine. (2010). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (2019). ACS Publications. Retrieved from --INVALID-LINK--
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
References
side reactions of 2-Hydrazino-3-nitropyridine with acidic reagents
Introduction
Welcome to the technical support guide for 2-Hydrazino-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably the biologically active 1H-pyrazolo[3,4-b]pyridine scaffold.[1]
The acid-catalyzed cyclization of this compound with carbonyl compounds, analogous to the Fischer Indole Synthesis, is a powerful transformation.[2] However, the molecule's unique electronic and structural features—a basic pyridine ring, a nucleophilic hydrazine moiety, and a strong electron-withdrawing nitro group—create a complex reactive landscape. This can lead to unexpected side reactions, low yields, and purification challenges.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot specific issues, understand the underlying chemical principles, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the pyrazolo[3,4-b]pyridine is not working. I'm recovering most of my this compound starting material. What's the likely cause?
A1: This is a common issue often related to insufficient activation of the reaction pathway. The root cause is typically twofold:
-
Inadequate Acidity: The acid catalyst is responsible for protonating the initially formed hydrazone, which is a critical step to facilitate the subsequent tautomerization and[3][3]-sigmatropic rearrangement.[2] If the acid is too weak or used in substoichiometric amounts, this equilibrium will not favor the necessary intermediates.
-
Deactivation by the Substrate: this compound has multiple basic sites (the pyridine nitrogen and the two hydrazine nitrogens). The acid catalyst can be sequestered by protonating these sites, rendering it unavailable to catalyze the actual cyclization. The strong electron-withdrawing effect of the adjacent nitro group reduces the basicity of the pyridine nitrogen, but the hydrazine moiety remains a potent base.
Troubleshooting Steps:
-
Increase Catalyst Loading: Try incrementally increasing the molar equivalents of your acid catalyst.
-
Switch to a Stronger Acid: If you are using a weaker Brønsted acid like acetic acid, consider switching to a stronger one like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2] Polyphosphoric acid (PPA) is often effective as it serves as both a strong acid and a dehydrating agent at elevated temperatures.[2]
Q2: I'm observing the formation of multiple products, and my desired pyrazolo[3,4-b]pyridine is a minor component. What are the potential side reactions?
A2: The formation of multiple products points to competing reaction pathways. With this compound, several side reactions are possible under acidic conditions.
-
Alternative Cyclization: If you are reacting with an unsymmetrical ketone or a 1,3-dicarbonyl compound, the initial condensation can occur at different positions, leading to regioisomers. The proportions of these isomers depend on the relative electrophilicity of the carbonyl groups.[1]
-
Hydrolytic Cleavage: In the presence of water and strong acid, the hydrazone intermediate or the starting material itself can undergo hydrolysis, cleaving the C=N or N-N bond and regenerating the starting materials or leading to other degradation products.
-
Azo-Hydrazone Tautomerism Issues: The crucial hydrazone-enamine tautomerization step required for the sigmatropic rearrangement can be slow or unfavored, allowing other decomposition pathways to compete.[3]
-
Denitration/Rearrangement: Under very harsh acidic conditions and high temperatures, displacement of the nitro group or other aromatic rearrangements, though less common, cannot be entirely ruled out.
Troubleshooting Guide: Symptom-Based Solutions
This section addresses specific experimental observations and provides a logical framework for resolving them.
| Symptom / Observation | Potential Cause(s) | Recommended Troubleshooting Protocol |
| Low to no conversion of starting material. | 1. Insufficient acid catalysis. 2. Reaction temperature is too low. 3. Steric hindrance from a bulky ketone/aldehyde. | 1. Switch to a stronger acid catalyst (e.g., from HCl to H₂SO₄ or PPA).[2] 2. Gradually increase the reaction temperature in 10 °C increments. 3. Increase reaction time. For sterically demanding substrates, consider microwave-assisted synthesis to promote the reaction.[4] |
| Formation of a dark, tar-like substance. | 1. Decomposition of the starting material or product. 2. Reaction temperature is too high. 3. Acid catalyst is too aggressive, causing polymerization or charring. | 1. Immediately reduce the reaction temperature. 2. Use a milder acid catalyst (e.g., switch from PPA to ZnCl₂). 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Product mass spectrum is correct, but NMR shows a mixture of isomers. | 1. Use of an unsymmetrical ketone leading to regioisomers.[1] 2. Formation of stable tautomers of the final product.[1] | 1. If possible, switch to a symmetrical ketone to validate the reaction conditions. 2. Employ chromatographic methods with different solvent systems (e.g., gradient elution) for better separation. 3. Analyze the reaction at different time points to see if the isomer ratio is kinetically or thermodynamically controlled. |
| Reaction stalls at the hydrazone intermediate. | 1. The subsequent[3][3]-sigmatropic rearrangement has a high activation energy. 2. The enamine tautomer is not readily formed.[2][3] | 1. Increase the temperature significantly or switch to a high-boiling point solvent (e.g., xylene, diphenyl ether). 2. Consider using a Lewis acid catalyst (e.g., ZnCl₂), which can better coordinate with the nitrogen atoms and facilitate the electronic rearrangement. |
Visualizing the Reaction Pathways
Understanding the desired mechanism versus potential pitfalls is crucial for effective troubleshooting.
Desired Reaction: Acid-Catalyzed Cyclization
The intended pathway is a multi-step sequence analogous to the Fischer Indole Synthesis, leading to the stable aromatic pyrazolo[3,4-b]pyridine core.[2]
Caption: Desired reaction pathway for pyrazolo[3,4-b]pyridine synthesis.
Troubleshooting Logic Flow
When an experiment yields unexpected results, a systematic approach is necessary.
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
This protocol provides a baseline for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative. Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). This compound may cause skin and eye irritation.[5]
Materials:
-
This compound (1.0 eq)
-
Ketone or Aldehyde (1.1 - 1.5 eq)
-
Acid Catalyst (e.g., p-TsOH, 1.2 eq or Polyphosphoric Acid, ~10x weight of limiting reagent)
-
Anhydrous Solvent (e.g., Toluene, Xylene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using a Brønsted acid in toluene), add this compound (1.0 eq) and the selected anhydrous solvent.
-
Add the carbonyl compound (1.1 - 1.5 eq) to the suspension.
-
Add the acid catalyst. If using PPA, it is often used as the solvent and heated gently to allow stirring.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress using TLC or LCMS. Water removal in the Dean-Stark trap indicates hydrazone formation.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If using PPA, carefully pour the viscous mixture onto crushed ice with vigorous stirring. If using another acid, it may be quenched with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
References
Technical Support Center: Improving the Stability of 2-Hydrazino-3-nitropyridine in Solution
Introduction: Welcome to the technical support guide for 2-Hydrazino-3-nitropyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows.[1] The unique chemical architecture of this compound, featuring both a reactive hydrazino group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable intermediate in organic synthesis and pharmaceutical research.[1] However, these same functional groups can impart solution-state instability, leading to inconsistent experimental outcomes, reduced assay potency, and questionable results.
This guide provides a comprehensive, experience-driven framework for understanding and mitigating the degradation of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that ensure the integrity and reproducibility of your work.
Section 1: Troubleshooting Guide for Common Stability Issues
This section directly addresses the most frequent problems encountered by users in a question-and-answer format.
Issue: My assay results are inconsistent, or the quantified concentration of my this compound solution is decreasing over time.
-
Question 1: What are the most likely causes of my compound's degradation in solution?
-
Answer: The degradation of this compound in solution is typically driven by a combination of environmental and chemical factors. The hydrazine moiety is particularly susceptible to oxidation , which can be accelerated by dissolved oxygen in the solvent, trace metal ions, and exposure to light. Furthermore, the entire molecule can be sensitive to pH extremes (both acidic and basic conditions) and photodegradation due to its nitroaromatic structure.[2][3][4]
-
-
Question 2: I observed a color change in my stock solution (e.g., it turned darker yellow or brown). What does this signify?
-
Answer: A visible color change is a strong qualitative indicator of chemical degradation. This is often due to the formation of oxidized species or other degradation products that are more chromophoric than the parent compound. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from solid material to ensure the accuracy of your experiments.
-
-
Question 3: Could my choice of solvent be causing the instability?
-
Answer: Yes, the solvent plays a critical role. While solubility is a primary consideration, the solvent's chemical nature is equally important. Protic solvents (e.g., methanol, ethanol) can participate in degradation pathways, especially over long-term storage or at elevated temperatures.[2] Aprotic solvents are generally preferred for stock solutions. It is also crucial to use high-purity, anhydrous-grade solvents, as impurities like water, peroxides (common in older ethers like THF), or acidic/basic residues can initiate or catalyze degradation.
-
Issue: My compound is precipitating out of the solution, especially after refrigeration or freezing.
-
Question 4: Why is my compound crashing out of solution, and how can I prevent it?
-
Answer: This is typically a solubility issue. While this compound may dissolve initially, its solubility can decrease dramatically at lower temperatures. This is a common problem with compounds stored as highly concentrated stock solutions. To prevent this, you can:
-
Store at a lower concentration: If your experimental workflow allows, prepare a less concentrated stock.
-
Use a better solvent: Dimethyl sulfoxide (DMSO) is an excellent choice for many organic compounds due to its high solubilizing power and low freezing point, which often prevents precipitation upon freezing.
-
Avoid repeated freeze-thaw cycles: Prepare single-use aliquots of your stock solution. This practice not only prevents precipitation issues but also minimizes the introduction of atmospheric moisture and oxygen with each use, thereby preserving the compound's integrity.[5]
-
-
Section 2: Understanding and Preventing Key Degradation Pathways
To effectively stabilize this compound, it is essential to understand the chemical reactions that lead to its degradation. The primary pathways are oxidation, pH-mediated reactions, and photodegradation.
Caption: Logical workflow of degradation factors and preventative measures.
2.1 Oxidative Degradation
The hydrazine functional group is a reducing agent and is therefore susceptible to oxidation. This is often the primary and fastest degradation pathway.
-
Mechanism: The reaction with molecular oxygen, often catalyzed by trace metal ions, can convert the hydrazine to various products, including diazene intermediates that can lead to the loss of the entire functional group.
-
Causality: Solvents that have been stored for extended periods or are not of high purity can contain dissolved oxygen or metallic impurities that accelerate this process.
-
Prevention Strategy:
-
Use Deoxygenated Solvents: For maximum stability, use solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen for 15-30 minutes.
-
Store Under Inert Atmosphere: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. This is particularly important for long-term storage.[6]
-
Avoid Metal Spatulas: While a minor consideration, using non-metal spatulas for weighing can reduce the chance of introducing catalytic metal traces.
-
2.2 pH-Mediated Degradation
The stability of the compound can be compromised under either strongly acidic or basic conditions.
-
Mechanism: In acidic solutions, the nitrogen atoms on the pyridine ring and the hydrazine can become protonated, potentially leading to acid-catalyzed hydrolysis or rearrangement reactions. In strongly basic conditions, deprotonation can occur, creating reactive species that may be unstable. While many drugs are most stable in a pH range of 4-8, the optimal pH for this compound should be empirically determined if used in aqueous buffers.[3][4]
-
Causality: Using unbuffered aqueous solutions or solvents containing acidic or basic impurities can shift the pH into an unstable range.
-
Prevention Strategy:
-
Use High-Purity Solvents: Ensure solvents are fresh and of high purity to avoid contaminants.[7]
-
Buffer Aqueous Solutions: If working in an aqueous environment, use a buffer to maintain a pH between 5 and 7.
-
Perform a pH Screen: For critical applications, perform a small-scale stability study across a range of pH values (e.g., pH 4 to 8) to identify the optimal pH for stability.
-
2.3 Photodegradation
Nitroaromatic compounds are known to be light-sensitive.
-
Mechanism: The nitro group can absorb energy from light, particularly in the UV spectrum, promoting the molecule to an excited state. This excited state is more reactive and can undergo various degradation reactions.[2]
-
Causality: Exposure of solutions to ambient laboratory light or direct sunlight for prolonged periods can provide the energy needed to initiate degradation.
-
Prevention Strategy:
-
Use Protective Vials: Always store solutions in amber glass vials or wrap clear vials tightly with aluminum foil to block light.[2]
-
Minimize Light Exposure During Handling: When working with the solution, minimize its time on the benchtop under direct light.
-
Section 3: Protocols and Data for Practical Application
This section provides actionable protocols and summary data to guide your experimental setup.
3.1 Recommended Solvents and Storage Conditions
The choice of solvent is the first and one of the most critical steps in ensuring stability.
| Solvent | Type | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Long-Term Stock Solutions | Excellent solubilizing power. Hygroscopic; use anhydrous grade and store properly. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Long-Term Stock Solutions | Good alternative to DMSO. Can have basic impurities (amines); use high-purity grade. |
| Acetonitrile (ACN) | Aprotic, Polar | Short-Term Storage / Working Solutions | Less viscous than DMSO/DMF, making it easier for automated handling. Synthesis often performed in ACN.[8] |
| Ethanol / Methanol | Protic, Polar | Not Recommended for Stock Solutions | May be required for specific reactions but should be avoided for storage due to potential reactivity. |
| Aqueous Buffers | Protic | Immediate Use in Assays | Prepare fresh. Stability is highly pH-dependent. Buffer between pH 5-7 for best results. |
3.2 Protocol: Preparation of a Stable Stock Solution
This protocol provides a self-validating system for preparing a solution with maximal stability.
-
Pre-Experiment Preparation:
-
Bring the solid this compound container to room temperature before opening to prevent moisture condensation.
-
Select a high-purity, anhydrous-grade aprotic solvent (e.g., DMSO).
-
Prepare amber glass vials with PTFE-lined caps.
-
-
Weighing and Dissolving:
-
Weigh the required amount of solid compound in a fume hood.[9]
-
Add the solvent to the solid to achieve the desired concentration (e.g., 10 mM).
-
If needed, gently vortex or sonicate in a water bath at room temperature to ensure complete dissolution. Avoid excessive heating.
-
-
Inert Gas Purging (Optional but Recommended):
-
Using a gentle stream of argon or nitrogen gas, flush the headspace of the vial for 30-60 seconds to displace atmospheric oxygen.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into smaller, single-use aliquots in the prepared amber vials.
-
Seal the vials tightly.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store aliquots at -20°C or, for maximum longevity, at -80°C.
-
3.3 Protocol: Basic Stability Assessment via HPLC-UV
This workflow allows you to empirically determine the stability of this compound under your specific experimental conditions.
Caption: Step-by-step process for evaluating compound stability.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Method Development: Develop a simple isocratic or gradient reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water) that yields a sharp, well-resolved peak for this compound. Monitor at a wavelength of maximum absorbance.
-
Initial Analysis (T=0):
-
Prepare a fresh solution of the compound at a known concentration in the solvent or buffer you wish to test.
-
Immediately inject the solution onto the HPLC and record the peak area of the parent compound. This is your 100% reference value.
-
-
Incubation:
-
Store aliquots of the same solution under various conditions you want to test (e.g., -20°C/dark, 4°C/dark, room temperature/dark, room temperature/light).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 24, 48 hours; 1 week), inject an aliquot from each storage condition onto the HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Look for the appearance of new peaks, which would indicate the formation of degradation products. This data will provide a clear, quantitative measure of stability under your specific conditions.
-
References
- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aoen.lookchem.com [aoen.lookchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
troubleshooting low yield in 2-Hydrazino-3-nitropyridine reactions
Welcome to the technical support center for troubleshooting reactions involving 2-hydrazino-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important heterocyclic intermediate. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Fundamental Reaction Principles
This section addresses foundational questions regarding the synthesis of this compound. A clear understanding of the underlying mechanism is the first step in effective troubleshooting.
Q1: What is the reaction mechanism for the synthesis of this compound from 2-chloro-3-nitropyridine?
The synthesis of this compound from 2-chloro-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The pyridine ring, particularly when substituted with a strong electron-withdrawing group like the nitro group (-NO₂), is rendered electron-deficient. This electronic deficit is most pronounced at the positions ortho (C2) and para (C4) to the nitrogen atom and ortho/para to the nitro group.
The reaction proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine molecule (a potent nucleophile) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast and results in the formation of the stable this compound product.
The presence of the nitro group at the 3-position is critical; it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy and facilitating the substitution reaction.[3]
Caption: SNAr mechanism for this compound synthesis.
Section 2: Troubleshooting Low Product Yield
Low yield is the most common issue reported for this reaction. This section breaks down the potential causes and provides actionable solutions.
Q2: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Consistently low yields often point to suboptimal reaction conditions or issues with reagent quality. A systematic approach is crucial for diagnosis.
Caption: Systematic workflow for troubleshooting low reaction yield.
Below is a summary table of common issues and their solutions.
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | 1. Poor Reagent Quality: Hydrazine hydrate may have degraded. Starting material may be impure. | 1. Use fresh, high-purity hydrazine hydrate. Consider titrating it to determine the exact concentration. Ensure the purity of 2-chloro-3-nitropyridine via NMR or melting point. |
| 2. Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | 2. Start the reaction at 0°C to control the initial exotherm, then allow it to slowly warm to room temperature (e.g., 20°C) and stir for an extended period (12-24h).[4] Monitor via TLC. | |
| 3. Incorrect Stoichiometry: Insufficient hydrazine will result in incomplete conversion. | 3. Use a molar excess of hydrazine hydrate, typically 1.5 to 2.0 equivalents relative to the 2-chloro-3-nitropyridine.[4] | |
| Product Loss During Workup | 1. Incomplete Precipitation: The product may have some solubility in the reaction/workup solvent. | 1. After the reaction, concentrate the mixture under reduced pressure to remove the solvent.[4] The product should precipitate as a solid. Cooling the concentrated mixture can further improve recovery. |
| 2. Inappropriate Extraction: If extraction is used, the product's polarity might cause it to partition between layers. | 2. Precipitation is the preferred method of isolation. If extraction is necessary, use a solvent like ethyl acetate and perform multiple extractions to ensure complete recovery.[5] |
Q3: How critical are the purity and concentration of hydrazine hydrate?
Extremely critical. Hydrazine hydrate is a strong base and can readily absorb atmospheric carbon dioxide to form hydrazine carbonate, reducing the amount of active nucleophile available for the reaction.[6]
-
Experience-Driven Insight: We recommend using a fresh bottle of hydrazine hydrate or titrating an older bottle to confirm its concentration before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this degradation and is considered best practice, especially for larger-scale reactions.[6]
Q4: Does the choice of solvent significantly impact the yield?
Yes, the solvent plays a crucial role in an SNAr reaction by influencing the solubility of reactants and the stability of the charged intermediate.
| Solvent | Typical Temperature | Reported Yield | Comments & Rationale |
| Acetonitrile | 0°C to 20°C | Up to 100%[4] | Aprotic polar solvent, effectively solvates the Meisenheimer complex without interfering with the nucleophile. Often gives very clean reactions. |
| Ethanol | Room Temp to Reflux | ~70-80% | Protic solvent. Can solvate both reactants well. May require higher temperatures. Can potentially act as a competing nucleophile at high temperatures, though this is less likely than with stronger alkoxides. |
| n-Butanol | 100°C | ~96% (flow reactor)[5] | Higher boiling point allows for higher reaction temperatures, which can drive the reaction to completion quickly. Often used in industrial-scale flow chemistry. |
| DMF / DMAc | 130°C | High Yields[6] | High-boiling polar aprotic solvents. Excellent for dissolving reactants but can be difficult to remove during workup. Typically used when starting materials are poorly soluble. |
Recommendation: For laboratory-scale synthesis, acetonitrile is an excellent starting point due to the high yields reported at mild conditions and the ease of removal during workup.[4]
Section 3: Managing Impurities and Side Reactions
Q5: My TLC/LCMS shows multiple spots besides my product. What are the likely impurities or side products?
The presence of multiple spots indicates either incomplete reaction or the formation of side products.
-
Unreacted 2-chloro-3-nitropyridine: This is the most common impurity if the reaction has not gone to completion. It will typically have a different Rf value on a TLC plate.
-
Solution: Increase the reaction time, consider a moderate increase in temperature, or ensure a sufficient excess of hydrazine hydrate is used.
-
-
Bis-substitution Products: It is conceivable, though less common, that a second molecule of 2-chloro-3-nitropyridine could react with the product, this compound, to form a dimer. This is more likely at higher temperatures or if there is a localized high concentration of the starting material.
-
Solution: Add the 2-chloro-3-nitropyridine solution slowly to the hydrazine hydrate solution to maintain an excess of the nucleophile at all times.
-
-
Products from Impure Starting Materials: If your starting 2-chloro-3-nitropyridine is contaminated with other isomers (e.g., 2-chloro-5-nitropyridine), you will form the corresponding hydrazino-nitropyridine isomers (e.g., 2-hydrazino-5-nitropyridine[7]).
-
Solution: Verify the purity of your starting material by NMR, GC-MS, or melting point analysis before starting the reaction.
-
Section 4: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis, incorporating best practices discussed in this guide.
Q6: Can you provide a detailed, validated protocol for the laboratory-scale synthesis of this compound?
Certainly. The following protocol is based on a highly successful literature procedure and incorporates key optimizations for yield and purity.[4]
Materials and Equipment:
-
2-chloro-3-nitropyridine
-
Hydrazine hydrate (~80% or higher)
-
Acetonitrile (anhydrous grade recommended)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in acetonitrile (approx. 10 mL per gram of starting material).
-
Initial Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Nucleophile Addition: While stirring vigorously at 0°C, add hydrazine hydrate (1.5 eq.) dropwise to the solution. A color change to yellow or orange is typically observed.
-
Causality Note: Slow, cold addition is crucial to manage the reaction's initial exotherm, preventing potential side reactions and ensuring a controlled reaction profile.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Continue stirring for 12-20 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates completion.
-
Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the acetonitrile and typically results in the precipitation of the product as a yellow solid.[4]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual hydrazine salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying and Characterization: Dry the purified yellow solid under vacuum. The expected product is this compound.[8] Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. MS (ESI) m/z should be approximately 155.1 [M+H]⁺.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: Removal of Hydrazine Hydrate from Reaction Mixtures
References
- 1. reddit.com [reddit.com]
- 2. prepchem.com [prepchem.com]
- 3. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. epa.gov [epa.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. reddit.com [reddit.com]
- 11. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 15. sielc.com [sielc.com]
- 16. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 19. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 20. Hydrazine - Wikipedia [en.wikipedia.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. Quantitative determination of residual hydrazine content in cilazapril by ion chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Characterization of Impurities in 2-Hydrazino-3-nitropyridine
Welcome to the technical support center for the characterization of impurities in 2-Hydrazino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this critical pharmaceutical intermediate. Our goal is to equip you with the knowledge to ensure the quality, safety, and efficacy of your drug substances.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] As with any active pharmaceutical ingredient (API) or intermediate, the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[2][3][4] This guide will walk you through the common challenges and solutions in characterizing impurities in this compound samples.
Understanding Impurity Thresholds
According to ICH Q3A(R2) guidelines, impurities in new drug substances are classified and controlled based on specific thresholds.[3][4][5]
| Threshold | Maximum Daily Dose ≤ 2g/day | Purpose |
| Reporting Threshold | 0.05% | Impurities above this level must be reported.[5][6] |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | Impurities exceeding this level must be structurally identified.[5][6] |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | Impurities above this level require safety qualification.[5][6] |
This table summarizes the ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities.
Potential Impurities in this compound
Impurities can originate from various sources, including the manufacturing process and degradation.[2][7] Understanding the synthesis route is key to predicting potential process-related impurities.
Synthesis: this compound is typically synthesized from 2-chloro-3-nitropyridine and hydrazine hydrate.[8]
Common Process-Related Impurities:
-
Starting Materials: Unreacted 2-chloro-3-nitropyridine.
-
By-products: Isomeric hydrazinonitropyridines, di-substituted pyridines.
-
Reagents: Residual hydrazine. Hydrazine is a process-related impurity that requires careful control due to its potential toxicity.[9][10]
Potential Degradation Products:
-
Hydrolysis: The hydrazino group can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to the formation of 2-hydroxy-3-nitropyridine.[11]
-
Oxidation: The hydrazine moiety can be oxidized, leading to various degradation products.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can generate carbon oxides and nitrogen oxides.[12]
Analytical Techniques and Troubleshooting
A multi-technique approach is often necessary for comprehensive impurity profiling.[7][13][14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling due to its high resolution and sensitivity.[7][14] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of polar compounds like this compound and its impurities.
FAQ and Troubleshooting Guide: HPLC Analysis
Q1: I'm having trouble retaining this compound on a standard C18 column. What can I do?
A1: This is a common issue with polar analytes.[16] Here are several strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.
-
Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns if the organic content is too low.[16]
-
Adjust Mobile Phase pH: The pKa of the pyridine nitrogen and the hydrazine group will influence retention. Experiment with a pH range where the analyte is in a less polar form. A buffer is recommended to maintain a stable pH. Buffer concentrations are typically kept in the 5 to 100 mM range.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that excels at retaining very polar compounds.
Q2: My peaks are tailing. What is the cause and how can I fix it?
A2: Peak tailing can have multiple causes.[16]
-
Secondary Interactions: The basic nitrogen atoms in the pyridine ring and hydrazine group can interact with acidic silanols on the silica surface of the column.
-
Solution: Use a highly deactivated, end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.[17]
-
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.[16]
-
Q3: I'm seeing drifting retention times. What should I check?
A3: Retention time drift can be frustrating, but a systematic check can usually identify the source.[16]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially important for gradient methods.
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in composition due to evaporation of a volatile component can cause drift.[17]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an on-line mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Inconsistent flow from the pump can lead to retention time shifts.
-
Solution: Check for leaks and ensure the pump is properly primed and seals are in good condition.[18]
-
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[7][19]
FAQ and Troubleshooting Guide: GC-MS Analysis
Q1: Is this compound suitable for GC analysis?
A1: Due to its polarity and potential for thermal degradation, direct GC analysis can be challenging. The nitro and hydrazine groups can be labile at high temperatures.[20] Derivatization is often required to improve volatility and thermal stability. For related compounds like hydrazine, derivatization with reagents such as salicylaldehyde has been successfully used.[9]
Q2: I suspect the presence of residual hydrazine. How can I confirm this?
A2: GC-MS is a good technique for this. A derivatization step is usually necessary. A validated method for hydrazine in pharmaceutical ingredients involves derivatization with salicylaldehyde followed by RP-HPLC, but a similar derivatization could be adapted for GC-MS.[9] Alternatively, a dedicated GC method with a nitrogen-phosphorus detector (NPD) can provide high sensitivity for nitrogen-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities.[15][21] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable.
FAQ and Troubleshooting Guide: NMR Analysis
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The protons on the pyridine ring will resonate in the aromatic region. Protons closer to the electron-withdrawing nitro group and the nitrogen of the pyridine ring will be shifted downfield.[21][22] Protons on the hydrazine group will appear as broad signals and their chemical shift will be dependent on the solvent and concentration.
Q2: How can NMR help in identifying an unknown impurity?
A2: By comparing the NMR spectrum of the impurity with that of the main compound, you can identify structural differences. For example:
-
Absence of a proton signal: May indicate substitution at that position.
-
Changes in chemical shifts and coupling constants: Provide information about changes in the electronic environment and connectivity.
-
2D NMR: Experiments like COSY can establish proton-proton correlations, while HSQC and HMBC can link protons to their attached carbons and neighboring carbons, respectively, allowing for the complete structural assignment of the impurity.[21]
Step-by-Step Protocol: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
Objective: To separate this compound from its potential process-related impurities and degradation products.
1. Materials and Reagents:
-
This compound reference standard and sample.
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent grade monobasic potassium phosphate and phosphoric acid.
-
HPLC grade water.
2. Chromatographic Conditions (Starting Point):
-
Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 272 nm.[11]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Identify and quantify impurities based on their relative retention time (RRT) and relative response factor (RRF) with respect to the main peak.
Overall Impurity Characterization Strategy
A comprehensive strategy is essential for the successful identification and control of impurities.
Caption: A systematic approach for the detection, isolation, and structural elucidation of impurities.
References
- 1. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. synquestlabs.com [synquestlabs.com]
- 13. ijnrd.org [ijnrd.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. ijsdr.org [ijsdr.org]
- 19. mdpi.com [mdpi.com]
- 20. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydrazino-3-nitropyridine and 4-Hydrazino-3-nitropyridine for Researchers and Drug Development Professionals
In the nuanced field of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the vast arsenal of heterocyclic scaffolds, hydrazinonitropyridines serve as versatile precursors for a variety of fused heterocyclic systems with significant pharmacological interest. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 2-Hydrazino-3-nitropyridine and 4-Hydrazino-3-nitropyridine. By examining their electronic properties and providing supporting experimental frameworks, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity Comparison
The reactivity of this compound and 4-Hydrazino-3-nitropyridine is primarily dictated by the interplay of the electron-donating hydrazine moiety and the strongly electron-withdrawing nitro group on the pyridine ring. The positional isomerism of the hydrazine group—ata the C2 or C4 position—subtly yet significantly alters the electronic distribution within the pyridine ring and the nucleophilicity of the hydrazine itself. This, in turn, influences their behavior in key synthetic transformations such as nucleophilic substitution and cyclocondensation reactions. While both isomers are valuable synthons, their distinct reactivity profiles can be leveraged for specific synthetic outcomes.
Structural and Electronic Considerations
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a nitro group further exacerbates this electron deficiency through its potent -I (inductive) and -M (mesomeric) effects, making the ring susceptible to nucleophilic attack.[1] The hydrazine group, conversely, is an electron-donating group (+M > -I). The ultimate reactivity of these isomers is a consequence of the balance of these opposing electronic influences, which is highly dependent on the substituent positions.
In This compound , the hydrazine group is positioned ortho to the nitro group. This proximity can lead to intramolecular interactions, such as hydrogen bonding, which may influence the conformation and reactivity of the hydrazine moiety. The electron-donating effect of the hydrazine group is directed towards the ring nitrogen and the adjacent nitro group.
In 4-Hydrazino-3-nitropyridine , the hydrazine group is para to the ring nitrogen and meta to the nitro group. This positioning allows for a more direct electronic communication between the hydrazine and the ring nitrogen through resonance, potentially influencing the basicity and nucleophilicity of both the ring nitrogen and the exocyclic hydrazine.
dot graph TD { A[Pyridine Ring] --> B{Electron Deficient}; B --> C[Nitrogen Atom]; B --> D[Nitro Group (-I, -M)]; A --> E{Substituent Effects}; E --> F[this compound]; E --> G[4-Hydrazino-3-nitropyridine]; F --> H[Ortho-positioning: Intramolecular H-bonding?]; G --> I[Para-positioning to N: Enhanced resonance?]; }
Positional Isomerism and Electronic Effects.
Synthesis of Isomers
Both this compound and 4-Hydrazino-3-nitropyridine are accessible through nucleophilic aromatic substitution (SNAr) reactions on the corresponding chloronitropyridine precursors. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the chloro substituent by hydrazine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures.[2]
Objective: To synthesize this compound from 2-chloro-3-nitropyridine.
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate
-
Acetonitrile
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization to afford this compound.
Proposed Experimental Protocol: Synthesis of 4-Hydrazino-3-nitropyridine
Based on the synthesis of the 2-isomer and general principles of SNAr on nitropyridines, a similar procedure can be employed for the 4-isomer.
Objective: To synthesize 4-Hydrazino-3-nitropyridine from 4-chloro-3-nitropyridine.
Materials:
-
4-Chloro-3-nitropyridine[3]
-
Hydrazine hydrate
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.
Comparative Reactivity Analysis
The primary reactive center of these molecules for many synthetic applications is the exocyclic hydrazine group, which acts as a potent nucleophile. A key reaction manifold for these compounds is their use in cyclocondensation reactions to form fused heterocyclic systems, such as pyrazoles.[4][5]
Nucleophilicity of the Hydrazine Moiety
The nucleophilicity of the terminal nitrogen of the hydrazine group is crucial for its reactivity. This can be influenced by the electronic effects of the substituted pyridine ring.
-
This compound: The ortho-nitro group exerts a strong electron-withdrawing effect, which could potentially decrease the nucleophilicity of the adjacent hydrazine group through induction. However, the potential for intramolecular hydrogen bonding between a hydrazine proton and an oxygen of the nitro group might pre-organize the molecule for certain reactions.
-
4-Hydrazino-3-nitropyridine: The hydrazine group at the C4 position is para to the ring nitrogen. The electron-donating character of the hydrazine can be delocalized through the pyridine ring to the nitrogen atom. This delocalization might slightly reduce the nucleophilicity of the exocyclic hydrazine compared to a scenario without the ring nitrogen.
Proposed Comparative Experiment: Cyclocondensation with a 1,3-Dicarbonyl Compound
To objectively compare the reactivity of the two isomers, a competitive cyclocondensation reaction can be performed.
Objective: To compare the relative rates of pyrazole formation from this compound and 4-Hydrazino-3-nitropyridine with a model 1,3-dicarbonyl compound.
Materials:
-
This compound
-
4-Hydrazino-3-nitropyridine
-
Acetylacetone (a symmetric 1,3-dicarbonyl compound)
-
Ethanol (or another suitable solvent)
-
Catalytic amount of acetic acid
-
Analytical standards for the expected pyrazole products
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
In a reaction vessel, prepare an equimolar solution of this compound and 4-Hydrazino-3-nitropyridine in ethanol.
-
To this mixture, add one equivalent of acetylacetone and a catalytic amount of acetic acid.
-
Maintain the reaction at a constant temperature (e.g., reflux) and take aliquots at regular time intervals.
-
Quench the reaction in the aliquots and analyze them by a calibrated HPLC or GC-MS method to determine the concentration of each of the starting hydrazinopyridines and the two isomeric pyrazole products.
-
Plot the concentration of reactants and products over time to determine the relative reaction rates.
Expected Outcome: This experiment would provide quantitative data on which isomer reacts faster under identical conditions, thus giving a direct measure of their relative reactivity in this specific transformation. The isomer that forms its corresponding pyrazole at a higher rate can be considered more reactive in this context.
dot graph TD { subgraph "Comparative Reactivity Workflow" direction LR; A[Equimolar Mixture of Isomers] --> B{Reaction with Acetylacetone}; B --> C[Time-course Sampling]; C --> D{Quantitative Analysis (HPLC/GC-MS)}; D --> E[Determination of Relative Reaction Rates]; end }
Workflow for Comparative Reactivity Study.
Data Summary Table
| Property | This compound | 4-Hydrazino-3-nitropyridine |
| CAS Number | 15367-16-5 | 33544-42-2[6] |
| Molecular Formula | C₅H₆N₄O₂ | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol | 154.13 g/mol |
| Synthesis Precursor | 2-Chloro-3-nitropyridine | 4-Chloro-3-nitropyridine |
| Key Reactivity Feature | Nucleophilic hydrazine ortho to a nitro group | Nucleophilic hydrazine para to ring nitrogen |
| Potential for Intramolecular H-bonding | High | Low |
| Expected Reactivity in Cyclocondensation | To be determined by experiment | To be determined by experiment |
Conclusion and Future Outlook
Both this compound and 4-Hydrazino-3-nitropyridine are valuable and versatile building blocks in medicinal chemistry and materials science. The choice between these two isomers should be guided by the specific synthetic strategy and the desired electronic properties of the final product. The ortho-disposition of the functional groups in the 2-hydrazino isomer may be exploited for regioselective cyclization reactions leading to unique fused-ring systems. The 4-hydrazino isomer, with its distinct electronic profile, may offer advantages in tuning the properties of the resulting heterocyclic compounds.
The proposed comparative experimental protocol provides a clear and objective method for elucidating the nuanced differences in their reactivity. The data generated from such a study would be invaluable to the scientific community, enabling more rational design and synthesis of novel chemical entities. Further computational studies could also provide deeper insights into the electronic structures and reaction mechanisms, complementing experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the Biological Activity of 2-Hydrazino-3-nitropyridine Derivatives
This guide provides an in-depth comparison of the biological activities of 2-hydrazino-3-nitropyridine derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, compare their efficacy across various biological targets using experimental data, and delve into the structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
Introduction: The Versatile Scaffold of this compound
Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, with scaffolds like pyridine being present in over 90% of newly synthesized drugs.[1] The this compound structure is particularly noteworthy. It combines three key functional groups onto a single aromatic ring:
-
A Pyridine Ring: A bioisostere of a benzene ring that can engage in hydrogen bonding and improve aqueous solubility.
-
A Hydrazine Group (-NH-NH2): A reactive nucleophile and a crucial building block for forming hydrazones. Hydrazide-hydrazone derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]
-
A Nitro Group (-NO2): A strong electron-withdrawing group that can significantly modulate the electronic properties of the molecule and is often associated with enhanced antimicrobial and cytotoxic effects.[6][7]
The strategic combination of these groups creates a versatile platform for synthesizing large libraries of derivative compounds, primarily through the formation of hydrazones. These derivatives, characterized by the azometine (-NH-N=CH-) linkage, have shown remarkable pharmacological potential.[2][3]
General Synthesis Pathway
The path to creating a diverse library of this compound derivatives typically involves a two-step process. The foundational precursor, this compound, is first synthesized, followed by its reaction with various carbonyl compounds to generate the final hydrazone derivatives.
Step 1: Synthesis of the Precursor
The most common and efficient method for synthesizing the precursor involves the nucleophilic substitution of 2-chloro-3-nitropyridine with hydrazine hydrate.[8] The highly nucleophilic hydrazine readily displaces the chlorine atom at the 2-position of the pyridine ring, which is activated by the adjacent electron-withdrawing nitro group.
Step 2: Formation of Hydrazone Derivatives
The synthesized this compound is then condensed with a variety of aldehydes or ketones. This reaction forms a stable carbon-nitrogen double bond (C=N), creating the final hydrazone derivative.[9][10] This step is crucial as it allows for the introduction of diverse structural motifs (R1 and R2), enabling the fine-tuning of the molecule's biological activity.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Analysis of Biological Activities
The true value of this scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically altering the substituent groups (R1, R2) derived from the aldehyde or ketone, researchers can optimize the compound for specific therapeutic targets.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Hydrazone derivatives have consistently shown promise in this area. The presence of the 3-nitro group on the pyridine ring is a key feature, as this moiety is known to contribute to antimicrobial efficacy.[7]
Studies on various hydrazones have demonstrated activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.[9][11][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives
| Compound ID | Substituent Group (R) | S. aureus | E. coli | C. albicans | Reference Compound (MIC) |
| HN-01 | 4-Fluorophenyl | 3.13 | >100 | 6.25 | Ceftriaxone (3.13)[2] |
| HN-02 | 5-Nitro-2-furyl | 3.13 | 6.25 | 12.5 | Nifuroxazide[2] |
| LA-01 | Phenyl (Lactic Acid Hydrazide) | 128 | >256 | >256 | Gentamicin (<64)[7] |
| LA-02 | 4-Nitrophenyl (Lactic Acid Hydrazide) | 64 | 128 | 128 | Gentamicin (<64)[7] |
Note: Data is compiled from studies on structurally related hydrazones to illustrate comparative trends. Lower MIC values indicate higher potency.
Causality in Experimental Design: The choice of reference drugs like Ceftriaxone and Gentamicin provides a benchmark against established clinical standards. The selection of test organisms covers a broad spectrum, including clinically relevant Gram-positive, Gram-negative, and fungal pathogens, ensuring a comprehensive preliminary screening. The broth microdilution method is the gold standard for determining MIC, providing quantitative and reproducible data.[7]
Antitubercular Activity
Tuberculosis remains a major global health threat, and new drugs are urgently needed. The hydrazone functional group is famously present in Isoniazid, a first-line antitubercular drug. This has spurred extensive research into other hydrazone derivatives as potential agents against Mycobacterium tuberculosis.[2][5] Several derivatives have shown potent activity, with some exhibiting efficacy against isoniazid-resistant strains.[2]
Table 2: Comparative Antitubercular Activity of Hydrazone Analogs
| Compound ID | Structure/Substituent | % Inhibition at 6.25 µg/mL | MIC (µg/mL) |
| QT-01 | 4-Quinolylhydrazone | >90% | - |
| FT-01 | 5-(2-furyl)-4-ethyl-1,2,4-triazole | 3-61% | - |
| PN-01 | 2,3,4-pentanetrione-3-hydrazone | >90% (at 12.5 µg/mL) | - |
| CP-01 | Diclofenac acid hydrazone | - | 3.125 |
Data compiled from various studies on hydrazone derivatives against M. tuberculosis H37Rv.[2]
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a primary goal in oncology research. Hydrazide-hydrazone derivatives have been evaluated against numerous human tumor cell lines, demonstrating significant cytotoxic effects.[4][13][14] Their proposed mechanisms include the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.[15]
Table 3: Comparative Anticancer Activity (GI₅₀/IC₅₀, µM) of Hydrazone Derivatives
| Compound ID | Cell Line: Breast (MCF-7) | Cell Line: Lung (NCI-H460) | Cell Line: CNS (SF-268) | Reference Compound |
| HHD-03 | 42.8 nM | 94.0 nM | 94.0 nM | Doxorubicin[13] |
| IND-4a | - | - | 3.14 (Jurkat) | 5-Fluorouracil (51.16)[4] |
| IND-4c | 4.39 (HepG2) | - | 2.90 (Jurkat) | 5-Fluorouracil (32.15)[4] |
| PT-15 | 39.2 (MDA-MB-231) | - | - | Doxorubicin[14] |
Note: GI₅₀/IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Lower values indicate greater potency. Data is from multiple studies on different hydrazone backbones.
Structure-Activity Relationship (SAR): Analysis of antiproliferative data reveals key trends. The addition of electron-withdrawing groups (like nitro or halogens) or specific heterocyclic rings (like furan or thiophene) to the phenyl ring of the hydrazone often enhances cytotoxic activity.[1][7] This suggests that modulating the electronic and steric properties of this part of the molecule is critical for optimizing interaction with biological targets.
Caption: Key structural components for Structure-Activity Relationship (SAR) studies.
Enzyme Inhibitory Activity
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Hydrazine derivatives are classic inhibitors of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters.[16][17] This makes them valuable candidates for developing antidepressants.[16] Recent studies have expanded the scope to other enzymes, such as those involved in diabetes.[18]
Table 4: Comparative MAO-A Enzyme Inhibitory Activity
| Compound ID | Substituent Group (R) | IC₅₀ (µM) vs hMAO-A | Selectivity |
| MAOI-2a | 2-phenylhydrazone | 0.342 | Selective for MAO-A |
| MAOI-2b | 2-phenylhydrazone derivative | 0.028 | Selective for MAO-A |
| Reference | Iproniazid | - | Non-selective |
Data from a study on phenylhydrazone derivatives as MAO inhibitors.[16]
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and standardized. Below are step-by-step methodologies for key assays.
Protocol 1: General Synthesis of a this compound Hydrazone
Objective: To synthesize a derivative via condensation.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen and activate it for nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature or in an ice bath. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold solvent (e.g., ethanol) to remove unreacted starting materials, and dry under vacuum. Recrystallize from an appropriate solvent if further purification is needed.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13][19]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC₅₀).
-
Cell Seeding: Seed human tumor cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[4]
Protocol 3: In Vitro MAO-A Inhibition Assay (Fluorometric)
Objective: To measure the inhibitory activity of compounds against the human MAO-A enzyme.
-
Assay Principle: This assay is based on the detection of H₂O₂ produced during the oxidative deamination of a substrate by MAO. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorometric probe like Amplex Red.[16]
-
Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer). Prepare solutions of the MAO-A enzyme, the substrate (e.g., p-tyramine), Amplex Red/HRP working solution, and various concentrations of the test inhibitor.
-
Incubation: In a 96-well plate, add the enzyme and the test inhibitor at various concentrations. Incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP solution.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control with no inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.[16]
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and promising platform in medicinal chemistry. By leveraging a straightforward and efficient synthesis pathway, a vast chemical space of derivatives can be explored. The comparative data clearly indicates that these compounds possess a broad spectrum of potent biological activities, including antimicrobial, antitubercular, anticancer, and enzyme inhibitory effects.
The structure-activity relationship is heavily influenced by the nature of the substituents introduced during the hydrazone formation step. This provides a clear strategy for rational drug design, where lead compounds can be systematically optimized to enhance potency and selectivity for a desired biological target.
Future research should focus on:
-
Lead Optimization: Further refining the structure of the most potent compounds to improve their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a whole-organism context.
The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutic agents to combat a range of human diseases.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. hygeiajournal.com [hygeiajournal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
- 14. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 18. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide for the Structural Confirmation of 2-Hydrazino-3-nitropyridine
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. 2-Hydrazino-3-nitropyridine, a key building block in the synthesis of various biologically active compounds, presents a unique structural elucidation challenge due to the interplay of its electron-donating hydrazino group and electron-withdrawing nitro group on the pyridine ring. This guide provides a comprehensive, in-depth comparison of the spectroscopic data of this compound with structurally related alternatives, offering a robust framework for its unequivocal identification.
Our approach is grounded in the synergistic application of multiple spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features and comparing them with experimental data of similar molecules, this guide serves as a self-validating system for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Spectroscopic Analysis
The structural integrity of a molecule is paramount in predicting its chemical behavior, reactivity, and biological activity. For a molecule like this compound, isomeric ambiguity can lead to vastly different pharmacological profiles. Therefore, relying on a single analytical technique is insufficient. An orthogonal approach, leveraging the distinct principles of IR, NMR, and MS, provides a multi-faceted and definitive structural confirmation. IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy maps the electronic environment of individual protons and carbons, and mass spectrometry provides information on the molecular weight and fragmentation patterns. Together, they form a powerful triad for molecular structure elucidation.
Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds. For this compound, we anticipate characteristic absorption bands for the N-H, C=N, C=C, and N-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded by accumulating multiple scans to ensure a high signal-to-noise ratio. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Caption: Workflow for ATR FT-IR Spectroscopy.
Predicted and Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H str.), ~1620 (N-H bend), ~1580 & ~1350 (NO₂ asymm. & symm. str.), ~1590, 1470 (C=C/C=N str.) |
| 2-Hydrazinopyridine [1] | 3294, 3150 (N-H str.), 1622 (N-H bend), 1595, 1480 (C=C/C=N str.) |
| 3-Nitropyridine [2][3] | 1525 (NO₂ asymm. str.), 1352 (NO₂ symm. str.), 1580, 1475 (C=C/C=N str.) |
| 2-Chloro-3-nitropyridine [4] | 1530 (NO₂ asymm. str.), 1350 (NO₂ symm. str.), 1570, 1460 (C=C/C=N str.), ~780 (C-Cl str.) |
Analysis: The key differentiators for this compound will be the simultaneous presence of N-H stretching and bending vibrations (from the hydrazino group) and the strong asymmetric and symmetric stretches of the nitro group. The absence of the N-H bands in 3-Nitropyridine and 2-Chloro-3-nitropyridine, and the absence of the NO₂ bands in 2-Hydrazinopyridine, provide clear points of comparison.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
Experimental Protocol: ¹H NMR Spectroscopy
A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to an NMR tube. The spectrum is acquired on a high-field NMR spectrometer, and the chemical shifts are referenced to the residual solvent peak.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted and Comparative ¹H NMR Data (in DMSO-d₆)
| Compound | H-4 (δ, mult.) | H-5 (δ, mult.) | H-6 (δ, mult.) | Other Protons (δ, mult.) |
| This compound (Predicted) | ~8.2 (dd) | ~6.8 (dd) | ~8.0 (dd) | ~8.5 (s, 1H, NH), ~4.5 (s, 2H, NH₂) |
| 2-Hydrazinopyridine [1][5] | ~7.4 (dd) | ~6.6 (t) | ~8.0 (d) | ~7.8 (s, 1H, NH), ~4.3 (s, 2H, NH₂) |
| 3-Nitropyridine | 8.82 (dd) | 7.68 (ddd) | 9.15 (d) | - |
| 2-Chloro-3-nitropyridine | 8.47 (dd) | 7.73 (dd) | 8.70 (dd) | - |
Analysis: The presence of the nitro group at the 3-position in this compound is expected to significantly deshield the adjacent H-4 proton, shifting it downfield compared to 2-Hydrazinopyridine. The hydrazino group's protons will likely appear as broad singlets due to exchange and quadrupole coupling with nitrogen. The distinct chemical shifts and coupling patterns of the pyridine ring protons for each compound provide a unique fingerprint for identification.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts are referenced to the deuterated solvent signal.
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted and Comparative ¹³C NMR Data (in DMSO-d₆)
| Compound | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C-6 (δ) |
| This compound (Predicted) | ~158 | ~135 | ~145 | ~112 | ~150 |
| 2-Hydrazinopyridine [1] | 161.2 | 108.9 | 137.8 | 115.3 | 148.1 |
| 3-Nitropyridine | 154.2 | 134.1 | 124.0 | 130.8 | 146.3 |
| 2-Chloro-3-nitropyridine | 149.5 | 133.5 | 125.1 | 139.8 | 154.0 |
Analysis: The carbon attached to the nitro group (C-3) in this compound is expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. Conversely, the carbon attached to the hydrazino group (C-2) will also be downfield due to the nitrogen's electronegativity. Comparing the chemical shifts of the carbons in the pyridine ring across the different compounds allows for a clear distinction based on the substituent effects.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. For this compound, we expect to see the molecular ion peak and characteristic fragment ions.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A dilute solution of the sample is infused into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Caption: Workflow for ESI-Mass Spectrometry.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| This compound | C₅H₆N₄O₂ | 154.13 | 155.1[6] |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 110.1 |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 125.1 |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 159.0/161.0 (isotope pattern) |
Analysis: The molecular weight is a critical piece of data for structural confirmation. The observed [M+H]⁺ peak at m/z 155.1 is consistent with the molecular formula of this compound. This data point, in conjunction with the spectroscopic data from IR and NMR, provides compelling evidence for the correct structure. The distinct molecular weights of the alternative compounds make them easily distinguishable by mass spectrometry. The isotopic pattern of chlorine in 2-Chloro-3-nitropyridine provides an additional layer of confirmation for that specific compound.
Conclusion: A Self-Validating Approach to Structural Confirmation
References
- 1. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
A Senior Application Scientist’s Guide to the Analytical Quantification of 2-Hydrazino-3-nitropyridine
Introduction: The Analytical Imperative for 2-Hydrazino-3-nitropyridine
In the landscape of pharmaceutical development and fine chemical synthesis, this compound is a key intermediate. Its reactive hydrazine group and electron-deficient nitropyridine ring make it a versatile building block. However, these same properties present a distinct analytical challenge. Accurate and precise quantification is not merely a procedural step; it is fundamental to ensuring reaction stoichiometry, monitoring process impurities, evaluating final product quality, and performing critical stability studies. Uncontrolled levels of such a reactive intermediate can have profound implications for the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Core Analytical Challenges & Strategic Approaches
The primary analytical challenge posed by this compound, and hydrazines in general, stems from their high polarity and reactivity. The hydrazine moiety is susceptible to oxidation, which can lead to sample instability and inaccurate measurements if not handled correctly.[1] Method development must therefore prioritize both selectivity against potential degradants and the stability of the analyte during sample preparation and analysis.
A key strategic decision in the analysis of hydrazines is whether to use direct detection or a derivatization-based approach.
-
Direct Analysis: Leverages an inherent property of the molecule, such as its ultraviolet (UV) absorbance. The 3-nitropyridine ring in the target analyte provides a strong chromophore, making direct UV-based detection feasible.
-
Derivatization: Involves a chemical reaction to modify the analyte, typically at the hydrazine group. This is done to enhance detectability (e.g., by attaching a stronger chromophore or fluorophore), improve chromatographic behavior (e.g., increase retention on a reverse-phase column), or increase volatility for gas chromatography.[1][2]
Below is a workflow illustrating this fundamental decision point in method development.
Caption: General analytical workflow for this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and ability to resolve complex mixtures. For this compound, its utility is twofold: direct quantification leveraging the nitropyridine chromophore and enhanced sensitivity via pre-column derivatization.
Expertise & Experience: The 'Why' Behind the Method
The choice of an HPLC method is predicated on its ability to provide separation, ensuring that the analyte signal is free from interference from starting materials, by-products, or degradants. This is the essence of a stability-indicating assay method (SIAM) , which is a regulatory requirement for drug stability studies.[3][4] The nitropyridine structure imparts sufficient hydrophobicity for good retention on standard C18 columns, making RP-HPLC an ideal choice.
While direct UV detection is often sufficient, pre-column derivatization with an aldehyde, such as salicylaldehyde, can be employed.[5] This strategy is not just for sensitivity; it serves a crucial validation purpose. By chemically altering the target analyte, we can confirm peak identity and demonstrate specificity, as any peak corresponding to the underivatized form should disappear, while a new, well-defined peak for the hydrazone product appears.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a self-validating system, suitable for quantifying this compound in the presence of its potential degradation products.
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C. Causality: Temperature control ensures reproducible retention times and peak shapes.
-
Autosampler Temperature: 10 °C. Causality: Chilling the samples minimizes potential degradation in the autosampler vial over long analytical sequences.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of residual silanols on the column packing, leading to better peak symmetry.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 350 nm. Causality: The nitro-aromatic system provides strong absorbance. A DAD allows for peak purity analysis by comparing spectra across the peak.
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 100 µg/mL stock solution. Further dilute as needed to prepare calibration standards.
-
Sample Preparation: Prepare a sample solution in the diluent at a target concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
Typical Performance Data
The following table summarizes expected validation parameters for a well-developed RP-HPLC method, based on typical performance seen for similar analytes.[6][7]
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Range | 1 - 50 µg/mL | The concentration interval over which the method is precise, accurate, and linear.[8] |
| LOD | ~0.1 µg/mL | The lowest concentration at which the analyte can be reliably detected.[9] |
| LOQ | ~0.3 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[5][9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value.[10] |
| Precision (% RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
UV-Visible Spectrophotometry
For applications where a high-throughput, cost-effective, and simpler method is desired, UV-Visible spectrophotometry based on a color-forming derivatization reaction is an excellent choice. This technique is particularly useful for routine quality control where the sample matrix is well-defined and free from interfering substances.
Expertise & Experience: The 'Why' Behind the Method
The foundational principle is the reaction of the hydrazine moiety with an aromatic aldehyde, most commonly p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium. This reaction forms a brightly colored yellow azine (or hydrazone) product, which shifts the absorbance maximum to a much longer wavelength in the visible region (around 458 nm).[11][12] This shift is critical for two reasons:
-
Enhanced Sensitivity: The molar absorptivity of the resulting chromophore is often significantly higher than the parent molecule.[13]
-
Improved Selectivity: Measuring in the visible region (~400-700 nm) minimizes interference from many common organic molecules and excipients that absorb in the UV region (<400 nm).
Experimental Protocol: Spectrophotometric Quantification with p-DAB
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60) with 1 cm quartz cuvettes.
-
Reagent Preparation:
-
p-DAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[12] Causality: The strong acid is required to catalyze the condensation reaction between the hydrazine and the aldehyde.
-
-
Sample & Standard Preparation:
-
Solvent: Methanol or Ethanol.
-
Standard Curve: Prepare a series of standard solutions of this compound ranging from approximately 0.5 µg/mL to 10 µg/mL in the chosen solvent.
-
Sample Preparation: Prepare a sample solution with an expected concentration within the standard curve range.
-
-
Derivatization & Measurement Procedure:
-
Pipette 2.0 mL of each standard and sample solution into separate test tubes.
-
Add 1.0 mL of the p-DAB reagent to each tube.
-
Vortex the tubes and allow them to stand at room temperature for 15 minutes for full color development.
-
Prepare a "blank" solution containing 2.0 mL of the solvent and 1.0 mL of the p-DAB reagent.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, determined by scanning a mid-range standard, expected ~458 nm) against the prepared blank.[11]
-
Plot a calibration curve of absorbance vs. concentration and determine the sample concentration using linear regression.
-
Typical Performance Data
| Parameter | Typical Specification | Reference |
| Linearity (r²) | > 0.998 | [11][13] |
| Range | 0 - 7 µg/mL | [11] |
| Molar Absorptivity | ~8.1 x 10⁴ L mol⁻¹ cm⁻¹ | [11] |
| Precision (% RSD) | < 2.0% | [13] |
Gas Chromatography (GC)
Gas chromatography offers exceptional resolving power and, when coupled with a mass spectrometer (GC-MS), unparalleled specificity. However, due to the low volatility and polar nature of this compound, direct analysis is not feasible. A derivatization step to create a volatile and thermally stable analogue is mandatory.[14]
Expertise & Experience: The 'Why' Behind the Method
The core principle is to cap the reactive and polar N-H bonds of the hydrazine group. A common and effective strategy is the reaction with an aldehyde or ketone to form a stable hydrazone or azine. For GC analysis, using a fluorinated reagent like pentafluorobenzaldehyde (PFB) is particularly advantageous. The resulting derivative is not only volatile but also highly electron-capturing, making it amenable to highly sensitive detection by an Electron Capture Detector (ECD) or by GC-MS.[2] This approach is ideal for trace-level analysis, such as quantifying residual hydrazine impurities in a final drug substance.
Experimental Protocol: GC-MS Quantification via PFB Derivatization
-
Instrumentation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Derivatization Procedure:
-
Prepare sample and standard solutions in a suitable solvent like isooctane.
-
To 1 mL of each solution, add 50 µL of a pentafluorobenzaldehyde (PFB) solution (10 mg/mL in isooctane).
-
Add 1 mL of an aqueous buffer (pH 5) and vortex vigorously for 2 minutes to facilitate the reaction at the phase interface.
-
Allow the layers to separate. The PFB derivative of this compound will partition into the organic (top) layer.[2]
-
Carefully transfer the organic layer to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C, Splitless mode. Causality: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for maximum sensitivity and selectivity.
-
Typical Performance Data
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | > 0.995 | Demonstrates proportionality for trace-level analysis. |
| LOD | < 10 ng/g (ppb) | GC-MS provides exceptional sensitivity, ideal for impurity testing.[2] |
| LOQ | 25 - 50 ng/g (ppb) | [2] |
| Accuracy (% Recovery) | 90.0% - 110.0% | A wider range is often acceptable for trace impurity methods. |
| Precision (% RSD) | ≤ 15.0% | Higher variability is expected at lower concentrations. |
Electrochemical Sensing
Electrochemical methods offer a powerful alternative, characterized by high sensitivity, rapid response times, and potential for miniaturization. These methods are based on the direct electrochemical oxidation of the hydrazine moiety at the surface of a chemically modified electrode.[15]
Expertise & Experience: The 'Why' Behind the Method
Direct oxidation of hydrazine on a bare electrode (like glassy carbon) often suffers from high overpotentials and slow kinetics.[15] The key to a successful electrochemical sensor is the modification of the electrode surface with a material that catalyzes the oxidation reaction. Nanomaterials, such as zinc oxide nanoparticles or composites of reduced graphene oxide, create a high surface area with enhanced electrocatalytic activity.[15][16] When a potential is applied, the hydrazine is oxidized, generating a current that is directly proportional to its concentration. This technique is particularly well-suited for process analytical technology (PAT) or specialized applications requiring real-time monitoring.
Conceptual Protocol: Voltammetric Determination
-
Instrumentation: Potentiostat with a three-electrode cell (working, reference, and counter electrodes).
-
Working Electrode: A glassy carbon electrode (GCE) modified with an electrocatalyst (e.g., ZnO nanoparticles).[15]
-
Procedure:
-
The modified GCE is immersed in a buffered electrolyte solution containing the sample.
-
A potential is swept or pulsed using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).
-
The oxidation of the hydrazine group on this compound produces a distinct peak in the voltammogram.
-
The height of this peak current is proportional to the analyte concentration. Quantification is achieved via a calibration curve.
-
Typical Performance Data
| Parameter | Typical Specification | Reference |
| Linearity | Wide range (nM to µM) | [16] |
| LOD | As low as nM levels (e.g., 0.14 nM) | [15] |
| Selectivity | Good; potential interferences from other electroactive species must be evaluated. | [16] |
| Response Time | Seconds |
Comparative Summary and Method Selection
Choosing the right analytical method is a strategic decision that depends on the specific analytical problem. The guide below, presented as a decision tree, can help navigate this choice.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. fda.gov [fda.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Hydrazine Reagents in Synthesis
Hydrazine and its derivatives are foundational reagents in the synthetic chemist's toolkit, prized for their versatility in constructing key molecular frameworks. From the deoxygenation of carbonyls to the intricate assembly of heterocyclic systems, the choice of hydrazine reagent is a critical decision point that dictates reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of common hydrazine reagents, moving beyond mere protocols to explain the causal relationships behind their application. We will explore their performance in cornerstone reactions, supported by mechanistic insights and quantitative data, to empower researchers in making informed, effective choices for their synthetic challenges.
The Foundational Reaction: Hydrazone Formation
The condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone is often the gateway to more complex transformations.[1] While seemingly straightforward, the choice of hydrazine reagent at this initial stage is pivotal as it influences the properties of the hydrazone intermediate and its suitability for subsequent steps. The reaction is typically acid-catalyzed, with an optimal pH range of 4-6, which serves to activate the carbonyl group to nucleophilic attack without excessively protonating the hydrazine nucleophile.[2]
Table 1: Comparative Analysis of Reagents for Hydrazone Formation
| Reagent | Structure | Typical Substrate | Resulting Hydrazone | Key Efficacy Points & Applications |
| Hydrazine Hydrate (N₂H₄·H₂O) | H₂N-NH₂·H₂O | Aldehydes, Ketones | Unsubstituted Hydrazone | Baseline Reactivity: A strong nucleophile used for producing simple hydrazones.[3] Primary Use: A key intermediate in the Wolff-Kishner reduction.[1][3] The resulting hydrazones can be less stable and are often used in situ. |
| Phenylhydrazine (C₆H₅NHNH₂) | Ph-NH-NH₂ | Aldehydes, Ketones | Phenylhydrazone | Enhanced Stability: Resulting phenylhydrazones are often more stable and crystalline than unsubstituted hydrazones. Primary Use: The indispensable starting material for the Fischer indole synthesis.[4][5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | (NO₂)₂C₆H₃NHNH₂ | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazone | High Crystallinity & Color: Forms brightly colored (yellow, orange, or red) crystalline solids. Primary Use: Excellent for the qualitative identification, purification, and characterization of carbonyl compounds.[1] |
| Semicarbazide (H₂NCONHNH₂) | H₂N-CO-NH-NH₂ | Aldehydes, Ketones | Semicarbazone | Sharply Defined Crystals: Semicarbazones are highly crystalline with sharp melting points, making them ideal for derivatization and identification of carbonyl compounds.[6][7] Primary Use: Characterization and as precursors for heterocyclic synthesis.[6] |
| Thiosemicarbazide (H₂NCSNHNH₂) | H₂N-CS-NH-NH₂ | Aldehydes, Ketones | Thiosemicarbazone | Versatile Precursor: The sulfur atom imparts unique reactivity. Primary Use: Widely used in the synthesis of biologically active sulfur-containing heterocycles (e.g., thiadiazoles, triazoles).[6][7] Often used in medicinal chemistry.[8] |
Reductive Deoxygenation: The Wolff-Kishner Reduction
The complete reduction of a carbonyl group to a methylene group is a vital transformation. The Wolff-Kishner reduction accomplishes this under basic conditions, offering a powerful alternative to the acid-catalyzed Clemmensen reduction.[9] The reaction proceeds via a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, collapses to release nitrogen gas and form the desired alkane.[10] The formation of the highly stable N₂ triple bond is the thermodynamic driving force for the reaction.[10]
The primary reagent for this reaction is hydrazine hydrate . The efficacy, however, is critically dependent on the specific protocol employed.
-
The Classic Procedure: The original method involves heating the carbonyl, hydrazine, and a base like sodium ethoxide in a sealed tube. This often requires very long reaction times (50-100 hours) and an excess of reagents.[11]
-
The Huang-Minlon Modification (Higher Efficacy): This is the most commonly used and practical variation. It employs hydrazine hydrate and a base like potassium hydroxide in a high-boiling, water-miscible solvent such as ethylene glycol. A key innovation is distilling off the water formed during the initial hydrazone formation, which allows the reaction temperature to rise (to ~200 °C), dramatically shortening reaction times (3-6 hours) and improving yields.[11][12]
-
The Cram Modification (For Sensitive Substrates): For base-sensitive or sterically hindered substrates, using potassium tert-butoxide in a polar aprotic solvent like DMSO allows the reaction to proceed at much lower temperatures.
-
Modern Alternatives: For specialized applications, N-tert-butyldimethylsilylhydrazones can serve as superior alternatives to simple hydrazones in modified Wolff-Kishner type reductions.[9]
The choice of method is a trade-off between reaction conditions and substrate tolerance. For most standard reductions, the Huang-Minlon modification offers the best combination of efficiency and practicality.
Caption: Mechanism of the Wolff-Kishner Reduction.
Aromatic Heterocycle Construction: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for synthesizing the indole nucleus, a privileged scaffold in pharmaceuticals and natural products.[4][13][14] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[13][15]
The key reagent is an arylhydrazine , most commonly phenylhydrazine or its substituted derivatives. The efficacy of the synthesis is highly dependent on three factors: the substituents on the arylhydrazine, the structure of the carbonyl partner, and the choice of acid catalyst.
-
Arylhydrazine Substituents: The electronic nature of substituents on the aryl ring can influence the rate-determining[16][16]-sigmatropic rearrangement step.[15] Careful selection is necessary to achieve desired regioselectivity.
-
Carbonyl Component: The choice of aldehyde or ketone directly dictates the substitution pattern at the 2- and 3-positions of the indole ring. Symmetrical ketones yield a single product, while unsymmetrical ketones can produce a mixture of regioisomers, with selectivity often depending on the reaction conditions.[17]
-
Acid Catalyst Efficacy: The choice of catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[4][14] Polyphosphoric acid (PPA) is often favored for its efficacy as both a catalyst and a dehydrating agent. The optimal catalyst often needs to be determined empirically for a given substrate pair.
A significant practical consideration is whether to perform the reaction in one pot or two steps. While isolating the intermediate arylhydrazone can lead to a purer final product, a one-pot procedure, where the arylhydrazine and carbonyl are heated directly with the acid catalyst, is often more efficient.[4][5]
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Safety and Handling of Hydrazine Reagents: A Non-Negotiable Priority
The synthetic utility of hydrazine reagents is matched by their significant toxicity. As a Senior Application Scientist, I must stress that rigorous safety protocols are paramount.
-
Toxicity: Hydrazine and its simple derivatives are acutely toxic via inhalation, ingestion, and dermal contact.[18] They are corrosive and can cause severe damage to skin and eyes.[18] Furthermore, hydrazine is a suspected carcinogen.[18][19]
-
Personal Protective Equipment (PPE): Always handle these reagents in a certified chemical fume hood.[18] Standard PPE includes a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (nitrile or chloroprene for splash hazards).[18]
-
Reactivity Hazards: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[20] It is also flammable and sensitive to heat, light, and friction.[18]
-
Storage: Store hydrazine reagents in tightly sealed containers in a designated, well-ventilated area, segregated from incompatible materials like acids and oxidizers.[20][21]
-
Anhydrous vs. Hydrate: Whenever a protocol allows, hydrazine hydrate should be used in place of anhydrous hydrazine .[18] Aqueous solutions are significantly less flammable and volatile, making them inherently safer to handle.[18][19]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing robust and reproducible methods for common transformations.
Protocol 1: Synthesis of Acetophenone Phenylhydrazone
This protocol details the formation of the key intermediate for the synthesis of 2-phenylindole.
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure: a. In a round-bottom flask, combine the acetophenone and phenylhydrazine. b. Warm the mixture on a steam bath for 1 hour.[16] c. Dissolve the hot mixture in 80 mL of 95% ethanol. d. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crystalline product by vacuum filtration, washing the solid with 25 mL of cold 95% ethanol.[16] f. The product can be dried under vacuum. Purity can be assessed by melting point analysis.
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the acid-catalyzed cyclization of the previously synthesized phenylhydrazone.
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g), Glacial acetic acid (50 mL), Concentrated hydrochloric acid (5 mL), Water (400 mL), 95% Ethanol for recrystallization.
-
Procedure: a. Caution: This reaction should be performed in a large beaker (e.g., 1-L) within a fume hood, as vigorous fuming occurs. b. Thoroughly mix the acetophenone phenylhydrazone and powdered anhydrous zinc chloride in the beaker. c. Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.[16] d. The mixture will liquefy after 3-4 minutes, and the evolution of white fumes will begin. e. Remove the beaker from the oil bath and continue stirring for an additional 5 minutes. f. Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water. g. To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction product.[16] h. Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water. i. Purify the crude product by recrystallization from hot 95% ethanol.
Protocol 3: Huang-Minlon Wolff-Kishner Reduction of Acetophenone
This protocol is a high-efficacy method for the deoxygenation of a ketone to its corresponding alkane (ethylbenzene).
-
Materials: Acetophenone (12.0 g, 0.1 mol), Hydrazine hydrate (85%, 12.5 mL, ~0.2 mol), Potassium hydroxide (13.0 g, ~0.23 mol), Ethylene glycol (100 mL).
-
Procedure: a. Place the acetophenone, hydrazine hydrate, potassium hydroxide, and ethylene glycol into a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux for 1 hour. c. Rearrange the apparatus for distillation. Distill off the water and any excess hydrazine hydrate until the temperature of the reaction mixture rises to 195-200°C.[11][12] d. Once the temperature has stabilized, switch back to a reflux setup and continue to heat at reflux for an additional 3-4 hours. e. Cool the reaction mixture to room temperature and dilute with water. f. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). g. Combine the organic extracts, wash with water and then brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, ethylbenzene.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. 88guru.com [88guru.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Wolff-Kishner Reduction [organic-chemistry.org]
- 10. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. ehs.ucsb.edu [ehs.ucsb.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arxada.com [arxada.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Hydrazino-3-nitropyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity for 2-Hydrazino-3-nitropyridine
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a pyridine ring substituted with both a hydrazino and a nitro group, imparts significant reactivity, making it a valuable intermediate.[1] However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis. The presence of even trace amounts of impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for purity assessment is not just a matter of quality control, but a cornerstone of safe and effective drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideally suited for this compound. Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from potential impurities.[2][3]
A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate this compound from common process-related impurities. The synthesis of this compound typically involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate.[4][5][6] Potential impurities could therefore include unreacted starting materials, by-products from side reactions of hydrazine, and degradation products.
Proposed RP-HPLC Method for this compound
This section outlines a robust RP-HPLC method developed for the quantitative analysis of this compound, grounded in established principles for the separation of nitroaromatic and pyridine-based compounds.[7][8]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with quaternary pump, autosampler, column oven, and PDA or UV detector | Provides the necessary precision and control for reproducible results. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are well-suited for the retention and separation of moderately polar aromatic compounds like this compound.[2][7] |
| Mobile Phase | Gradient elution with Solvent A: 0.1% Formic Acid in Water and Solvent B: 0.1% Formic Acid in Acetonitrile | A gradient elution is proposed to ensure the separation of both polar and non-polar impurities. Formic acid is a common mobile phase modifier that improves peak shape for nitrogen-containing compounds.[9] |
| Gradient Program | Time (min): 0-5 (%B: 10), 5-20 (%B: 10-90), 20-25 (%B: 90), 25-26 (%B: 90-10), 26-30 (%B: 10) | This gradient profile allows for the elution of highly polar impurities early in the run, followed by the main analyte, and finally any non-polar impurities, ensuring a comprehensive separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 350 nm | Based on literature for structurally similar compounds, a wavelength around 350 nm is expected to provide good sensitivity for the n → π* electron transition of the hydrazino group.[10] A photodiode array (PDA) detector is recommended to monitor a wider range (e.g., 200-400 nm) to identify any co-eluting impurities with different UV spectra. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh the synthesized this compound sample to be tested. Dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Analysis and Quantification: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation:
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow:
Caption: Workflow for HPLC Purity Assessment.
An Orthogonal Approach: Capillary Electrophoresis (CE)
While HPLC is the workhorse for pharmaceutical purity analysis, employing an orthogonal method with a different separation mechanism provides a more comprehensive purity profile. Capillary Electrophoresis (CE) is an excellent complementary technique that separates molecules based on their electrophoretic mobility in an electric field.[1][11][12] For a small, charged, or polar molecule like this compound, CE offers high separation efficiency, rapid analysis times, and minimal solvent consumption.[13][14]
Proposed Capillary Zone Electrophoresis (CZE) Method
Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of small molecules.
Instrumentation and Electrophoretic Conditions:
| Parameter | Recommended Condition | Rationale |
| CE System | Standard CE system with a UV or PDA detector | Provides the necessary voltage control and detection capabilities. |
| Capillary | Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length) | A common capillary dimension offering a good balance of efficiency and sample loading. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 | A neutral pH BGE is a good starting point for the separation of a compound with both acidic (nitro group) and basic (hydrazino group) functionalities. |
| Applied Voltage | 20 kV | A typical voltage that provides efficient separation without excessive Joule heating. |
| Capillary Temperature | 25 °C | Maintaining a constant temperature is critical for reproducible migration times. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) | A common and reproducible injection method. |
| Detection | 214 nm and 350 nm | 214 nm provides a more universal detection for organic molecules, while 350 nm offers more specificity for the analyte. |
Experimental Protocol:
-
Capillary Conditioning: Before the first use, and daily, the capillary should be conditioned by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.
-
Sample Preparation: The sample is prepared similarly to the HPLC method, dissolving it in the BGE or a compatible low-ionic-strength buffer.
-
Data Analysis: The purity is assessed by comparing the peak area of the main component to the total area of all peaks in the electropherogram.
HPLC vs. CE: A Head-to-Head Comparison
The choice between HPLC and CE depends on the specific analytical needs of the laboratory. Below is a comparison of the two techniques for the purity assessment of this compound.
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a stationary and a mobile phase | Differential migration in an electric field |
| Resolution | Very good | Excellent, often higher than HPLC |
| Analysis Time | Typically 15-30 minutes | Typically 5-15 minutes |
| Solvent Consumption | High (mL/min) | Very low (nL/min) |
| Sample Volume | Microliters | Nanoliters |
| Method Development | Can be complex, requiring optimization of multiple parameters | Can be simpler, primarily involving BGE optimization |
| Robustness | Generally high | Can be more sensitive to matrix effects and capillary surface changes |
| Cost per Sample | Higher due to solvent and column costs | Lower due to minimal reagent consumption |
| Throughput | Moderate | Potentially higher due to faster analysis times |
Hypothetical Comparative Data
The following table presents hypothetical data from the analysis of a synthesized batch of this compound using the proposed HPLC and CE methods.
| Analytical Method | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| RP-HPLC | 99.5 | 0.3 (Unreacted 2-chloro-3-nitropyridine) | 0.2 (Unknown) |
| Capillary Electrophoresis | 99.4 | 0.3 (Unreacted 2-chloro-3-nitropyridine) | 0.3 (Unknown, co-eluted with main peak in HPLC) |
This hypothetical data illustrates the value of an orthogonal method. While both techniques show similar overall purity, CE was able to resolve an additional impurity that co-eluted with the main analyte in the HPLC analysis. This underscores the importance of using complementary analytical techniques for a comprehensive understanding of a sample's purity profile.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a well-validated RP-HPLC method is the industry standard, offering robustness and reliability. However, for in-depth impurity profiling, especially during process development and for release testing of critical intermediates, complementing HPLC with an orthogonal technique like Capillary Electrophoresis is highly recommended. This dual-pronged approach provides a more complete and accurate picture of the sample's purity, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-3-Nitropyridine [jubilantingrevia.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gnoscience.com [gnoscience.com]
A Comparative Guide to the Monoamine Oxidase Inhibitory Effects of 2-Hydrazino-3-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth evaluation of the inhibitory potential of 2-Hydrazino-3-nitropyridine derivatives against Monoamine Oxidases (MAO), a critical enzyme family in neuroscience and beyond. We will objectively compare their performance with established clinical alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. The selective inhibition of these isoforms has proven to be a successful strategy for treating a range of neurological and psychiatric disorders.[2]
Selective MAO-A inhibitors, by preventing the breakdown of serotonin and norepinephrine, are effective antidepressants.[3] Conversely, selective MAO-B inhibitors increase dopamine levels in the brain and are a mainstay in the management of Parkinson's disease.[2] The development of new MAO inhibitors with improved selectivity and safety profiles is an active area of research. Hydrazone derivatives, a class of compounds characterized by the >C=N-NH- functional group, have emerged as a promising scaffold for the design of potent and selective MAO inhibitors.[4] This guide focuses on a specific subset of this class: this compound derivatives.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. In this section, we compare the in vitro inhibitory activities of various nitropyridine-containing hydrazone derivatives against both MAO-A and MAO-B, benchmarked against the clinically used inhibitors Moclobemide (a reversible MAO-A inhibitor) and Selegiline (an irreversible MAO-B inhibitor).[3][5]
Data Summary: In Vitro MAO Inhibition
| Compound Class | Specific Derivative/Modification | Target | IC50 (µM) | Reference |
| This compound Derivatives | 6-Ethoxy-2-[2-(4-trifluoromethylbenzylidene)hydrazinyl]-3-nitropyridine | MAO-A | 13.06 | [6] |
| 6-Ethoxy-2-[2-(4-hydroxybenzylidene)hydrazinyl]-3-nitropyridine | MAO-A | 6.25 | [6] | |
| 6-Ethoxy-2-[2-(4-hydroxybenzylidene)hydrazinyl]-3-nitropyridine | MAO-B | 9.30 | [6] | |
| 6-Ethoxy-2-[2-(N-methylpyrrol-2-ylmethylene)hydrazinyl]-3-nitropyridine | MAO-A | 6.12 | [6] | |
| 6-Ethoxy-2-[2-(furan-2-ylmethylene)hydrazinyl]-3-nitropyridine | MAO-A | 10.64 | [6] | |
| 6-Ethoxy-2-[2-(pyridin-4-ylmethylene)hydrazinyl]-3-nitropyridine | MAO-A | 9.52 | [6] | |
| Thiazolyl Hydrazone Derivatives | Pyridine-containing thiazolyl hydrazone | MAO-B | 0.088 | [7] |
| Other Hydrazone Derivatives | 1-substituted-2-phenylhydrazone (Compound 2a) | MAO-A | 0.342 | [3] |
| 1-substituted-2-phenylhydrazone (Compound 2b) | MAO-A | 0.028 | [3] | |
| Clinical Alternatives | Moclobemide | MAO-A | 6.061 | [3] |
| Selegiline | MAO-B | See Note | [5][8] |
Note on Selegiline: As an irreversible inhibitor, the potency of Selegiline is often described by its inhibition constant (Ki) rather than a simple IC50 value, which can be as low as 7-19.6 nM.[8] Its clinical efficacy is well-established.
From the compiled data, it is evident that certain this compound derivatives exhibit potent MAO-A inhibitory activity, with IC50 values in the low micromolar range, comparable to or even slightly better than the standard drug Moclobemide in some cases.[3][6] For instance, the derivative with an N-methylpyrrole moiety shows an IC50 of 6.12 µM against MAO-A.[6] Furthermore, other classes of hydrazone derivatives have demonstrated even greater potency, with some 1-substituted-2-phenylhydrazones reaching IC50 values as low as 0.028 µM for MAO-A.[3] This highlights the potential for further optimization of the this compound scaffold to achieve enhanced potency and selectivity.
Signaling Pathways and Mechanism of Action
The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters. The following diagrams illustrate the canonical pathways for MAO-A and MAO-B.
Caption: MAO-A signaling pathway and points of inhibition.
Caption: MAO-B signaling pathway and points of inhibition.
The hydrazone moiety is believed to play a crucial role in the binding of these derivatives to the active site of the MAO enzyme, potentially through interactions with the flavin adenine dinucleotide (FAD) cofactor. The nature and position of substituents on the pyridine and phenyl rings can significantly influence the potency and selectivity for MAO-A versus MAO-B.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol provides a robust and sensitive method for determining the IC50 values of test compounds against human MAO-A and MAO-B. The assay is based on the conversion of the non-fluorescent substrate, kynuramine, to the highly fluorescent product, 4-hydroxyquinoline.[9]
Workflow Diagram
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology
1. Reagent Preparation:
- MAO Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Kynuramine Dihydrobromide Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water. Aliquot and store at -20°C.[1]
- Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired working concentration (typically 5-20 µg/mL, to be optimized empirically).[1]
- Inhibitor Stock Solutions (10 mM): Dissolve test compounds, Moclobemide, and Selegiline in DMSO.
2. Assay Procedure (in a black, flat-bottom 96-well microplate):
- a. Inhibitor Plating: Serially dilute the inhibitor stock solutions in MAO Assay Buffer to achieve a range of desired concentrations. Add 5 µL of each dilution to the respective wells. For 100% activity controls, add 5 µL of MAO Assay Buffer containing the same final concentration of DMSO.
- b. Enzyme Addition: Add 40 µL of the appropriate MAO enzyme working solution (either MAO-A or MAO-B) to each well.
- c. Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.[1]
- d. Substrate Addition: Prepare the kynuramine working solution by diluting the stock solution in MAO Assay Buffer to a final concentration of 50-100 µM (to be optimized). Add 5 µL of the kynuramine working solution to each well to initiate the reaction.
- e. Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]
- f. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.[1]
3. Data Analysis:
- a. Background Subtraction: Subtract the fluorescence of blank wells (containing all reagents except the enzyme) from all experimental wells.
- b. Calculation of Percent Inhibition: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] * 100
- c. IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
The evaluation of this compound derivatives reveals a promising class of compounds with significant MAO inhibitory potential, particularly for the MAO-A isoform. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can guide the design of next-generation inhibitors with enhanced potency and selectivity. While the data presented here is encouraging, further research is warranted to explore a wider range of substitutions on the pyridine and hydrazone moieties to optimize their activity against both MAO-A and MAO-B. Additionally, in vivo studies are necessary to assess their pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy in relevant animal models of depression and Parkinson's disease. The detailed experimental protocol provided in this guide serves as a valuable resource for researchers aiming to further investigate this and other novel classes of MAO inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Hydrazino-3-nitropyridine in Analytical Derivatization
For researchers, scientists, and drug development professionals, the specificity of an analytical reagent is paramount. In the realm of sensitive detection of carbonyl compounds—aldehydes and ketones—derivatization is a common strategy to enhance signal intensity in techniques like liquid chromatography-mass spectrometry (LC-MS). 2-Hydrazino-3-nitropyridine is one such reagent, valued for its ability to react with carbonyls to form stable hydrazones. However, its performance and potential for non-specific interactions, or cross-reactivity, must be critically evaluated against other available reagents. This guide provides an in-depth comparison of this compound, offering insights into its reactivity profile and guidance on designing robust analytical methods.
The Principle of Hydrazine-Based Derivatization
Hydrazine derivatives, including this compound, are employed to introduce a readily ionizable tag onto target analytes. The fundamental reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbon of a carbonyl group, forming a hydrazone.[1][2] This reaction is typically performed under acidic conditions to catalyze the dehydration step, leading to the formation of a stable carbon-nitrogen double bond.[1]
The primary motivation for this derivatization is to improve the analytical characteristics of the target molecules, particularly for LC-MS applications. Many low-molecular-weight aldehydes and ketones exhibit poor ionization efficiency. By introducing a chemical moiety that is easily protonated or charged, the sensitivity of the analysis can be significantly enhanced.[3][4]
Understanding the Reactivity of this compound
The chemical structure of this compound, with its pyridine ring, a hydrazino group at the 2-position, and a nitro group at the 3-position, dictates its reactivity.[5] The hydrazino group is the primary functional group responsible for the reaction with carbonyls. The nitro group, being strongly electron-withdrawing, is expected to influence the nucleophilicity of the hydrazine group. This can be a double-edged sword: while it may modulate the reaction kinetics with carbonyls, it also introduces the potential for other reactions.
The nitropyridine ring itself can be susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by strong nucleophiles.[6][7] This presents a potential avenue for cross-reactivity with other molecules in a complex sample matrix.
Comparative Analysis with Alternative Reagents
The true measure of a derivatization agent's utility lies in its performance relative to other available options. Here, we compare this compound with several other commonly used hydrazine-based reagents.
| Reagent | Chemical Structure | Key Features | Potential for Cross-Reactivity |
| This compound | Pyridine ring with a hydrazine and a nitro group.[5] | The nitro group may influence reactivity and chromatographic behavior. | The electron-deficient nitropyridine ring may be susceptible to nucleophilic attack by other species in the sample. |
| 2-Hydrazino-1-methylpyridine (HMP) | A pyridine ring with a hydrazine group and a methyl group.[3][4][8] | Has been shown to significantly enhance sensitivity for the analysis of oxosteroids.[8] | Generally considered specific to carbonyls, with fewer reported side reactions compared to more complex structures. |
| 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | A pyrimidine ring with hydrazine and trifluoromethyl groups.[3][4] | Used for derivatization of androgens, offering an alternative to HMP.[3] | The trifluoromethyl group is a strong electron-withdrawing group, which could affect reactivity. |
| 2-Hydrazinoquinoline (HQ) | A quinoline ring with a hydrazine group.[9] | Demonstrated to be more reactive than 2-hydrazinopyridine for derivatizing aldehydes and ketones.[9] | The extended aromatic system may offer different chromatographic properties. |
| 2,4-Dinitrophenylhydrazine (DNPH) | A phenyl ring with a hydrazine group and two nitro groups.[9] | A classical reagent for the detection of carbonyls, often used in colorimetric assays. | The two nitro groups make the phenyl ring highly electron-deficient and potentially reactive. |
| Dansyl Hydrazine | A derivative of dansyl chloride containing a hydrazine group.[9] | Provides a fluorescent tag, enabling highly sensitive detection by fluorescence-based methods. | The bulky dansyl group can introduce steric hindrance, affecting reaction rates with some carbonyls. |
Experimental Design for Cross-Reactivity Assessment
To ensure the validity of an analytical method using this compound, a thorough cross-reactivity study is essential. The following experimental workflow provides a robust framework for such an investigation.
Caption: Workflow for assessing the cross-reactivity of this compound.
Step-by-Step Protocol for Cross-Reactivity Testing:
-
Selection of Potential Interferents: Create a list of compounds that are likely to be present in the sample matrix. This should include compounds with various functional groups, such as amines, thiols, carboxylic acids, and alcohols, as well as structurally similar compounds to the target analyte.
-
Preparation of Solutions: Prepare stock solutions of the target analyte(s), this compound, and each potential interferent in a suitable solvent.
-
Derivatization Reactions:
-
Test Reaction: In a reaction vial, mix the solution of a potential interferent with the this compound solution.
-
Positive Control: In a separate vial, react the target analyte with this compound.
-
Negative Control: Prepare a sample of the potential interferent without the derivatizing agent.
-
Incubate all reactions under the optimized derivatization conditions (e.g., temperature, time, pH).
-
-
LC-MS Analysis: Analyze all samples using a validated LC-MS method. The chromatographic conditions should be optimized to separate the derivatized target analyte from potential byproducts and unreacted reagents.
-
Data Analysis:
-
Compare the chromatogram of the "Test Reaction" with the "Negative Control." Look for the appearance of new peaks that would indicate a reaction between the interferent and this compound.
-
Compare the signal intensity of the derivatized target analyte in the "Positive Control" with a sample where the target analyte is derivatized in the presence of the potential interferent. A significant decrease in signal may indicate suppression of the derivatization reaction or ion suppression in the mass spectrometer.
-
Logical Framework for Reagent Selection
The choice of a derivatization reagent should be a systematic process based on the specific requirements of the assay. The following diagram illustrates a decision-making framework.
Caption: Decision-making framework for selecting a derivatization reagent.
Conclusion and Future Perspectives
This compound is a valuable tool in the analytical chemist's arsenal for the sensitive detection of carbonyl compounds. Its reactivity is primarily driven by the hydrazine functional group, leading to the formation of stable hydrazones. However, the presence of the electron-withdrawing nitro group on the pyridine ring necessitates a careful evaluation of its cross-reactivity profile.
When compared to other hydrazine-based reagents like HMP and HQ, the unique electronic properties of this compound may offer advantages in terms of reaction kinetics or chromatographic separation for certain applications. Conversely, the potential for side reactions with nucleophiles present in complex biological matrices cannot be overlooked.
Ultimately, the selection of the most appropriate derivatization reagent requires a thorough, evidence-based approach. The experimental protocols and decision-making frameworks provided in this guide are intended to empower researchers to conduct their own comparative studies and make informed choices that ensure the accuracy, specificity, and reliability of their analytical methods. As new derivatization agents continue to be developed, the principles of rigorous cross-reactivity testing will remain a cornerstone of robust bioanalytical science.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazino-3-nitropyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant, and safe disposal is not merely a regulatory hurdle; it is a critical component of responsible laboratory practice and scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 2-Hydrazino-3-nitropyridine (CAS No. 15367-16-5), a reactive organic compound utilized in organic synthesis and pharmaceutical development.[1][2] Our focus is to move beyond simple checklists, explaining the causality behind each procedural step to ensure a self-validating system of safety and compliance.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is an organic molecule featuring a pyridine ring substituted with both a hydrazino (-NH-NH₂) group and a nitro (-NO₂) group.[2] This unique combination of functional groups dictates its reactivity and hazard profile.
-
Hydrazine Moiety: The hydrazine group is a known reducing agent and imparts significant reactivity.[2][3] Hydrazines as a class are recognized for their potential toxicity and should be handled with extreme caution.[4][5]
-
Nitro Group: The nitro group is an electron-withdrawing group that can influence the molecule's electronic properties and reactivity.[2] The presence of nitro groups in organic compounds can also contribute to thermal instability and energetic decomposition under certain conditions.
-
Acute Toxicity & Irritation: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][6] It is also considered harmful if swallowed.[7][8]
Given these properties, all handling and disposal procedures must be designed to minimize personnel exposure and prevent uncontrolled reactions.
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Codes |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | GHS07 | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | GHS07 | P280, P305+P351+P338 |
| STOT SE (Category 3) | May cause respiratory irritation.[1] | GHS07 | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | Harmful if swallowed.[8] | GHS07 | P270, P301+P317 |
| Incompatible Materials | Reacts with strong oxidizing agents.[1][6] | - | P220 |
Pre-Disposal Workflow: Characterization and Segregation
Proper disposal begins long before the waste container is full. It starts with a clear understanding of the waste stream and adherence to strict segregation protocols. The causality is simple: mixing incompatible waste streams is a primary cause of laboratory incidents.
Step 1: Waste Characterization
Before generating waste, you must characterize it. Is the waste pure, unreacted this compound? Or is it a solution or mixture from a completed reaction?
-
Unused/Expired Product: Pure this compound must be disposed of as a hazardous chemical waste.
-
Reaction Mixtures: If it is part of a mixture, all components must be identified. The presence of other hazardous materials (e.g., strong acids, bases, oxidizing agents, or heavy metals) will dictate the final disposal pathway.
-
Contaminated Materials: This includes personal protective equipment (PPE), spill cleanup materials, and empty containers. These items are also considered hazardous waste and must be disposed of accordingly.
Step 2: Waste Segregation
The fundamental principle is to keep this compound waste separate from incompatible materials, most notably strong oxidizing agents .[1] Contact between hydrazines and oxidizers can lead to vigorous, exothermic, and potentially explosive reactions.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. CAS 15367-16-5: this compound | CymitQuimica [cymitquimica.com]
- 3. arxada.com [arxada.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemical-label.com [chemical-label.com]
Navigating the Handling of 2-Hydrazino-3-nitropyridine: A Guide to Personal Protective Equipment and Operational Safety
As a critical building block in pharmaceutical and organic synthesis, 2-Hydrazino-3-nitropyridine (CAS No. 15367-16-5) is a compound that demands meticulous handling and a deep understanding of its hazard profile.[1][2] The presence of both a hydrazino and a nitro functional group on the pyridine ring imparts specific reactivity, which, while useful synthetically, also necessitates stringent safety protocols to protect researchers and development professionals.[2] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational best practices, and disposal.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3]
-
Respiratory Irritation (H335): Inhalation of the dust or mist may lead to respiratory irritation.[1]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[3]
The molecular structure is the root of these hazards. The hydrazine moiety is a known sensitizer and irritant, while nitro-aromatic compounds can also present toxicological concerns. Although the compound is stable under normal storage conditions, its reactivity with strong oxidizing agents must be respected.[1] Thermal decomposition, particularly in a fire, will generate hazardous gases, including carbon and nitrogen oxides.[1][4]
Core Directive: Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed. Below is a summary table and a detailed explanation of each PPE component.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not typically required |
| Weighing & Solids Transfer | Chemical safety goggles & face shield | Chemical-resistant gloves (Nitrile) | Standard lab coat | Required (N95/FFP2 dust mask or powered air-purifying respirator) |
| Solution Preparation | Chemical safety goggles & face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Recommended if not in a fume hood |
| Reaction & Work-up | Chemical safety goggles & face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Required if outside of a certified chemical fume hood |
Eye and Face Protection
Due to the serious eye irritation risk, robust eye and face protection is mandatory.[1]
-
Chemical Safety Goggles: At a minimum, tight-fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn.[1][4] These provide a seal around the eyes, protecting against dust particles and splashes.
-
Face Shield: A face shield should be worn in addition to safety goggles, especially when handling the solid powder or preparing solutions where splashing is possible.[1] This provides a secondary barrier for the entire face.
Hand Protection
To prevent skin irritation, appropriate gloves are essential.
-
Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for incidental contact.[5] They provide good protection against solids and splashes of many common laboratory solvents. Always inspect gloves for tears or punctures before use.
-
Glove Technique: Use proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste. After any handling procedure, hands should be washed thoroughly with soap and water.[6]
Body Protection
Protecting the skin and personal clothing is a key aspect of laboratory safety.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times.[5]
-
Chemical Apron: For procedures with a higher risk of splashes, such as transferring solutions or performing reactions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[5]
Respiratory Protection
The potential for respiratory irritation from inhaling the fine powder necessitates stringent controls.[1]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to capture dust at the source.
-
Respirators: In the rare event that engineering controls are insufficient or unavailable, respiratory protection compliant with 29 CFR 1910.134 is required.[1] For solids, a minimum of a NIOSH-approved N95 or FFP2 dust mask should be used. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.
Operational Safety Plan: A Step-by-Step Protocol
This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution. This protocol is designed as a self-validating system, integrating safety checks at each stage.
Protocol: Weighing and Dissolving this compound
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[1]
-
Clear the workspace inside the fume hood of any unnecessary equipment or chemicals.
-
Confirm you have all necessary PPE as detailed in the table above for "Weighing & Solids Transfer."
-
-
Donning PPE:
-
Put on your lab coat, followed by chemical safety goggles, and finally, your nitrile gloves. If a respirator is required, ensure it is properly fitted.
-
-
Weighing the Compound:
-
Place an analytical balance inside the chemical fume hood.
-
Use a tared weigh boat or appropriate glassware.
-
Carefully use a spatula to transfer the desired amount of this compound to the weigh boat.
-
Perform this action slowly and deliberately to minimize the generation of airborne dust. Avoid any tapping or shaking that could aerosolize the powder.[6]
-
-
Solution Preparation:
-
Place a beaker or flask containing the desired solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent. If any static causes the powder to cling, gently tap the weigh boat on the inside of the flask.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Cover the flask and allow the compound to dissolve.
-
-
Post-Handling and Cleanup:
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.
-
Properly dispose of the weigh boat and any other contaminated disposables in the designated solid hazardous waste container.
-
-
Doffing PPE:
-
Remove your gloves using the proper technique and dispose of them.
-
Remove your lab coat.
-
Wash your hands thoroughly with soap and water.[6]
-
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection flowchart based on operational risk assessment.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Spills: For minor spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1] For major spills, evacuate the area and alert emergency services.[6]
Disposal
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations. It is often recommended to send it to an authorized incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
